m-PEG9-phosphonic acid
Description
Structure
2D Structure
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41O12P/c1-23-2-3-24-4-5-25-6-7-26-8-9-27-10-11-28-12-13-29-14-15-30-16-17-31-18-19-32(20,21)22/h2-19H2,1H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQSLJQFVIWCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41O12P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of m-PEG9-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of m-PEG9-phosphonic acid, a heterobifunctional molecule increasingly utilized in bioconjugation, drug delivery, and materials science. This document details the synthetic pathway, experimental protocols, and analytical characterization of this important compound.
Introduction
This compound is a molecule featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of nine ethylene (B1197577) glycol units, which imparts hydrophilicity and biocompatibility. The terminal phosphonic acid group provides a strong anchor for binding to metal oxide surfaces or for further chemical modification. This unique combination of properties makes it a valuable tool in various research and development applications, including its use as a flexible linker in Proteolysis Targeting Chimeras (PROTACs) and for the surface modification of nanoparticles to improve their stability and pharmacokinetic profiles.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process:
-
Synthesis of the Diethyl m-PEG9-phosphonate Precursor: This step involves the formation of a carbon-phosphorus bond via the Michaelis-Arbuzov reaction.
-
Hydrolysis of the Diethyl m-PEG9-phosphonate: The phosphonate (B1237965) ester is then hydrolyzed to the final phosphonic acid.
Experimental Protocols
2.1.1. Synthesis of Diethyl m-PEG9-phosphonate
This procedure is based on the well-established Michaelis-Arbuzov reaction, a widely used method for the formation of carbon-phosphorus bonds.
-
Materials:
-
m-PEG9-bromide (or a suitable m-PEG9-alkyl halide)
-
Triethyl phosphite (B83602)
-
Anhydrous toluene (B28343) (or another high-boiling inert solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-PEG9-bromide in anhydrous toluene.
-
Add an excess of triethyl phosphite (typically 1.5 to 2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting material using NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl phosphite and toluene under reduced pressure using a rotary evaporator.
-
The crude diethyl m-PEG9-phosphonate can be purified by column chromatography on silica (B1680970) gel, typically using a gradient of methanol (B129727) in dichloromethane (B109758) as the eluent.
-
2.1.2. Hydrolysis of Diethyl m-PEG9-phosphonate to this compound
This step involves the cleavage of the ethyl ester groups to yield the desired phosphonic acid. A microwave-assisted hydrolysis method offers a rapid and efficient alternative to traditional heating.
-
Materials:
-
Diethyl m-PEG9-phosphonate
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
-
Procedure (Microwave-Assisted):
-
In a microwave-safe reaction vessel, dissolve the purified diethyl m-PEG9-phosphonate in a solution of concentrated hydrochloric acid (e.g., 6 M HCl).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to 130-140 °C for 10-20 minutes. The reaction progress can be monitored by the disappearance of the starting material using ³¹P NMR spectroscopy.
-
After the reaction is complete, cool the vessel to room temperature.
-
The aqueous solution is then concentrated under reduced pressure to remove water and excess HCl.
-
The resulting crude this compound can be purified by recrystallization or by preparative reverse-phase HPLC. Lyophilization of the purified product can yield a fluffy, white solid.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized this compound. The following techniques are typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
-
¹H NMR: Provides information on the proton environment in the molecule. The characteristic peaks of the PEG backbone are expected in the range of 3.5-3.8 ppm. The methoxy (B1213986) group at the terminus will appear as a singlet around 3.3 ppm. The protons on the carbon adjacent to the phosphorus atom will show coupling to the phosphorus nucleus.
-
³¹P NMR: This is a key technique for confirming the presence and chemical environment of the phosphorus atom. The chemical shift of the phosphonic acid is distinct from that of the phosphonate ester precursor. ³¹P NMR spectra are typically recorded with proton decoupling to simplify the spectrum to a single peak.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its identity. Electrospray ionization (ESI) is a commonly used technique for this type of molecule.
Purity Analysis
The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).
Quantitative Data Summary
| Parameter | Diethyl m-PEG9-phosphonate (Precursor) | This compound (Final Product) |
| Molecular Formula | C₂₃H₄₉O₁₂P | C₁₉H₄₁O₁₂P |
| Molecular Weight | 548.6 g/mol | 492.5 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.15-4.05 (m, 4H, POCH₂CH₃), 3.70-3.50 (m, 36H, PEG backbone), 3.38 (s, 3H, OCH₃), 2.05-1.95 (m, 2H, CH₂P), 1.32 (t, J=7.0 Hz, 6H, POCH₂CH₃) | δ 3.70-3.50 (m, 36H, PEG backbone), 3.38 (s, 3H, OCH₃), 1.95-1.85 (m, 2H, CH₂P) |
| ³¹P NMR (CDCl₃, 162 MHz) | δ ~28-32 ppm | δ ~20-25 ppm |
| Mass Spectrometry (ESI-MS) | m/z 549.3 [M+H]⁺, 571.3 [M+Na]⁺ | m/z 491.2 [M-H]⁻, 515.2 [M+Na-2H]⁻ |
| Purity (HPLC) | >95% | >95% |
Note: The exact NMR chemical shifts can vary depending on the solvent and concentration.
Visualizing the Synthesis and Workflow
Synthesis Pathway of this compound
Caption: Synthetic route to this compound.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for synthesis and characterization.
Conclusion
This technical guide outlines a reliable and efficient method for the synthesis and characterization of this compound. The provided protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of drug development, biomaterials, and nanotechnology. The robust synthesis and well-defined characterization of this molecule are crucial for its successful application in advanced scientific research.
m-PEG9-phosphonic acid (CAS: 2055016-25-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of m-PEG9-phosphonic acid, a versatile heterobifunctional linker critical in advancing drug delivery, surface modification, and the development of novel bioconjugates. This document details its chemical and physical properties, provides hypothetical yet representative experimental protocols for its synthesis and application, and illustrates key workflows and concepts through diagrams.
Core Concepts and Applications
This compound is a molecule featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of nine ethylene (B1197577) glycol units, which imparts hydrophilicity and biocompatibility.[1] The other terminus is a phosphonic acid group, which serves as a robust anchor to various metal oxide surfaces, including but not limited to iron oxide, titanium dioxide, and aluminum oxide.[2][3] This dual functionality makes it an invaluable tool in a range of scientific disciplines.
Key Applications Include:
-
PROTAC (Proteolysis Targeting Chimera) Development: The PEG linker component can be incorporated into PROTACs to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand.[4][5] The hydrophilic nature of the PEG chain can improve the solubility and cell permeability of the resulting PROTAC molecule.[5]
-
Surface Modification of Nanoparticles and Implants: The phosphonate (B1237965) group strongly binds to metal oxide surfaces, enabling the creation of a hydrophilic and biocompatible PEG layer.[6][7] This surface modification can prevent non-specific protein adsorption, reduce immunogenicity, and improve the stability of nanoparticles in biological media.[7]
-
Drug Delivery and Bioconjugation: The PEG chain can prolong the circulation half-life of conjugated drugs by reducing renal clearance. The phosphonic acid can be used to anchor these conjugates to inorganic drug carriers.
-
Imaging and Diagnostics: The ability of the phosphonate group to chelate metal ions allows for the development of contrast agents for imaging techniques like MRI.[6]
Technical Data
The following table summarizes the key quantitative data for this compound, compiled from various suppliers and chemical databases.
| Property | Value | Citations |
| CAS Number | 2055016-25-4 | [1] |
| Molecular Formula | C19H41O12P | [1] |
| Molecular Weight | 492.5 g/mol | [1] |
| Appearance | White to off-white solid or viscous oil | |
| Purity | ≥95% to >99% | [1][4] |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents (e.g., DCM) | [1] |
| Storage Conditions | -20°C for long-term storage | [1] |
| ¹H NMR (Predicted) | ~3.38 ppm (s, 3H, OCH₃), ~3.64 ppm (m, 36H, PEG CH₂), ~1.8-2.0 ppm (m, 2H, P-CH₂), ~3.8-4.0 ppm (m, 2H, P-CH₂-CH₂) | |
| ³¹P NMR (Predicted) | ~20-30 ppm (referenced to 85% H₃PO₄) | [8][9][10] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and application of this compound. These protocols are based on established chemical principles and may require optimization for specific experimental contexts.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the formation of a diethyl phosphonate-terminated PEG chain, followed by hydrolysis to the phosphonic acid.
Step 1: Synthesis of Diethyl (m-PEG9-ethyl)phosphonate
This step involves a Michaelis-Arbuzov reaction between a mesylated or halogenated m-PEG9 and triethyl phosphite (B83602).
-
Materials:
-
m-PEG9-mesylate (or m-PEG9-bromide) (1.0 eq)
-
Triethyl phosphite (1.5 eq)
-
Anhydrous Toluene (B28343)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a dried round-bottom flask under an inert atmosphere, add m-PEG9-mesylate and anhydrous toluene.
-
Add triethyl phosphite to the solution.
-
Heat the reaction mixture to reflux (approximately 110°C) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene and excess triethyl phosphite under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane (B109758) to yield diethyl (m-PEG9-ethyl)phosphonate as a clear oil.
-
Step 2: Hydrolysis of Diethyl (m-PEG9-ethyl)phosphonate to this compound
This step converts the diethyl phosphonate ester to the final phosphonic acid. A microwave-assisted hydrolysis is an efficient method.[11]
-
Materials:
-
Diethyl (m-PEG9-ethyl)phosphonate (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (3-4 eq)
-
Deionized Water
-
Microwave reactor
-
-
Procedure:
-
In a microwave-safe vessel, dissolve diethyl (m-PEG9-ethyl)phosphonate in a solution of concentrated HCl and deionized water.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 100-120°C for 30-60 minutes under microwave irradiation.
-
Monitor the reaction for completion by LC-MS or ³¹P NMR (disappearance of the phosphonate ester signal and appearance of the phosphonic acid signal).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the water and excess HCl by lyophilization or evaporation under reduced pressure to yield this compound. The product can be further purified by reverse-phase HPLC if necessary.
-
Application Protocol: Surface Modification of Iron Oxide Nanoparticles
This protocol describes the functionalization of iron oxide nanoparticles (IONPs) with this compound to create a stable, hydrophilic coating.
-
Materials:
-
Oleic acid-capped iron oxide nanoparticles (IONPs) dispersed in a nonpolar solvent (e.g., hexane (B92381) or toluene)
-
This compound
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Magnetic separator
-
-
Procedure:
-
To a solution of oleic acid-capped IONPs in hexane, add a solution of this compound in THF. The molar ratio of this compound to iron should be optimized, but a starting point is a significant excess of the PEG-phosphonic acid.
-
Sonicate the mixture for 30 minutes to facilitate ligand exchange.
-
Stir the mixture at room temperature for 24 hours.
-
Add ethanol to precipitate the now PEGylated, hydrophilic IONPs.
-
Use a magnetic separator to collect the IONPs and discard the supernatant containing the displaced oleic acid and excess PEG linker.
-
Wash the IONPs several times with ethanol and then with deionized water, using the magnetic separator to collect the particles at each step.
-
Finally, resuspend the purified this compound-coated IONPs in deionized water or a buffer of choice.
-
Characterize the functionalized nanoparticles by dynamic light scattering (DLS) to determine the hydrodynamic size and zeta potential to assess colloidal stability.
-
Mandatory Visualizations
Synthesis Workflow for this compound
Caption: A logical workflow for the synthesis of this compound.
PROTAC Assembly using a PEG-Phosphonate Linker
Caption: A workflow for PROTAC assembly and its mechanism of action.
Nanoparticle Surface Functionalization Workflow
Caption: Workflow for nanoparticle surface functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 9. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Adsorption of m-PEG9-Phosphonic Acid on Titanium Dioxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the adsorption of methoxy-terminated polyethylene (B3416737) glycol (9) phosphonic acid (m-PEG9-phosphonic acid) on titanium dioxide (TiO2) surfaces. This guide is intended for researchers, scientists, and drug development professionals working with surface modification of metal oxides for applications such as drug delivery, biocompatible coatings, and biosensing.
Introduction
The functionalization of titanium dioxide (TiO2) surfaces with biocompatible polymers is a critical area of research, particularly in the development of medical implants and drug delivery systems. This compound is an attractive molecule for this purpose due to the protein-resistant properties of the polyethylene glycol (PEG) chain and the strong binding affinity of the phosphonic acid anchor group to metal oxide surfaces.[1][2] This guide details the synthesis of this compound, its adsorption onto TiO2, and the characterization of the resulting self-assembled monolayer (SAM).
The interaction between the phosphonic acid headgroup and the TiO2 surface is a key aspect of forming stable and well-ordered monolayers. The binding mechanism can be influenced by several factors, including the crystal phase of TiO2 (anatase or rutile), surface hydroxylation, pH of the deposition solution, and the solvent used.[3] Understanding these factors is crucial for controlling the density, orientation, and stability of the grafted PEG layer, which in turn dictates the performance of the functionalized material.
Synthesis of this compound
The synthesis of this compound typically involves the phosphonylation of a PEGylated precursor followed by hydrolysis of the resulting phosphonate (B1237965) ester. A common and effective method is the McKenna procedure, which utilizes bromotrimethylsilane (B50905) (TMSBr) for a mild dealkylation.[4]
Experimental Protocol: Synthesis via McKenna Procedure
Materials:
-
m-PEG9-OH (methoxy-polyethylene glycol with 9 ethylene (B1197577) glycol units)
-
Triethyl phosphite (B83602)
-
Magnesium chloride (anhydrous)
-
Triethylamine
-
Toluene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Bromotrimethylsilane (TMSBr)
-
Methanol
-
Diethyl ether
Procedure:
-
Tosylation of m-PEG9-OH: The terminal hydroxyl group of m-PEG9-OH is first converted to a better leaving group, such as a tosylate, by reacting it with tosyl chloride in the presence of a base like pyridine.
-
Arbuzov Reaction: The tosylated m-PEG9 is then reacted with triethyl phosphite in an Arbuzov reaction to form diethyl m-PEG9-phosphonate. This reaction is typically carried out at elevated temperatures.
-
Silylation: The crude diethyl m-PEG9-phosphonate is dissolved in anhydrous dichloromethane. Bromotrimethylsilane (TMSBr) is added dropwise at 0 °C and the reaction is stirred at room temperature overnight. This step forms the bis(trimethylsilyl) phosphonate intermediate.[4]
-
Hydrolysis: The solvent and excess TMSBr are removed under vacuum. The resulting residue is then hydrolyzed by the addition of methanol. The mixture is stirred for several hours at room temperature.
-
Purification: The final product, this compound, is purified by precipitation from diethyl ether followed by drying under vacuum.
Characterization: The successful synthesis of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) and Fourier-Transform Infrared (FTIR) spectroscopy.
Adsorption of this compound on Titanium Dioxide
The formation of a self-assembled monolayer (SAM) of this compound on a TiO2 surface is typically achieved by immersing the TiO2 substrate in a dilute solution of the phosphonic acid.
Experimental Protocol: SAM Formation
Materials:
-
Titanium dioxide nanoparticles (e.g., Degussa P25) or a TiO2-coated substrate
-
This compound
-
Anhydrous solvent (e.g., ethanol (B145695), toluene, or a mixture)
-
Ultrasonic bath
Procedure:
-
Substrate Preparation: The TiO2 nanoparticles are dried under vacuum to remove adsorbed water. TiO2-coated substrates are cleaned by sonication in ethanol and then deionized water, followed by drying under a stream of nitrogen. An oxygen plasma treatment can be employed to increase the density of surface hydroxyl groups, which act as binding sites for the phosphonic acid.[5][6]
-
Solution Preparation: A dilute solution of this compound (e.g., 1 mM) is prepared in an anhydrous solvent.
-
Adsorption: The TiO2 nanoparticles are dispersed in the phosphonic acid solution and sonicated for a brief period to ensure uniform dispersion. For substrates, they are immersed in the solution. The adsorption process is typically carried out for 24-48 hours at room temperature in the dark to prevent any potential photochemical reactions.[6]
-
Washing: After the adsorption period, the TiO2 nanoparticles are collected by centrifugation, and the supernatant is discarded. Both nanoparticles and substrates are then thoroughly rinsed with the pure solvent to remove any non-covalently bound molecules.
-
Drying: The functionalized TiO2 is dried under vacuum.
Characterization of this compound Monolayers on TiO2
A variety of surface-sensitive techniques are employed to characterize the resulting this compound monolayer on the TiO2 surface.
X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition of the surface and to probe the chemical bonding between the phosphonic acid and the TiO2.
Experimental Protocol:
-
Sample Preparation: A small amount of the dried, functionalized TiO2 powder is mounted on a sample holder using double-sided adhesive tape.
-
Data Acquisition: XPS spectra are acquired using a monochromatic Al Kα X-ray source. Survey scans are performed to identify the elements present on the surface. High-resolution scans of the P 2p, O 1s, C 1s, and Ti 2p regions are then acquired to determine the chemical states of these elements.[7]
-
Data Analysis: The binding energy of the P 2p peak is indicative of the formation of a phosphonate layer. Deconvolution of the O 1s peak can reveal the presence of P-O-Ti bonds, confirming covalent attachment to the surface.[5]
Thermogravimetric Analysis (TGA)
TGA is a powerful technique for quantifying the amount of organic material grafted onto the nanoparticle surface.
Experimental Protocol:
-
Sample Preparation: A known mass of the dried, functionalized TiO2 nanoparticles is placed in a TGA crucible (typically alumina (B75360) or platinum).
-
Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The mass of the sample is continuously monitored as a function of temperature.[1]
-
Data Analysis: The weight loss observed in the temperature range corresponding to the decomposition of the organic monolayer is used to calculate the grafting density (molecules per unit surface area) of the this compound.[2][8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of the adsorbed molecules and can be used to infer the binding mode of the phosphonic acid to the TiO2 surface.
Experimental Protocol:
-
Sample Preparation: The functionalized TiO2 powder is mixed with KBr and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: An FTIR spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The disappearance or shifting of the P=O and P-O-H stretching bands and the appearance of new bands corresponding to P-O-Ti bonds can provide insights into the binding mechanism (monodentate, bidentate, or tridentate).[1]
Quantitative Data Summary
The following tables summarize representative quantitative data for the adsorption of phosphonic acids on titanium dioxide, which can be used as a reference for this compound.
Table 1: Grafting Densities of Phosphonic Acids on TiO2 Determined by TGA
| Phosphonic Acid Derivative | TiO2 Type | Solvent | Grafting Density (molecules/nm²) | Reference |
| Dodecylphosphonic acid | Anatase Nanoparticles | Isopropanol | 3.5 | Zeininger et al. |
| Octadecylphosphonic acid | Anatase Nanoparticles | Isopropanol | 3.2 | Zeininger et al. |
| Phenylphosphonic acid | Anatase Nanoparticles | Isopropanol | 4.1 | Zeininger et al. |
Table 2: XPS Binding Energies for Phosphonate Monolayers on TiO2
| Core Level | Binding Energy (eV) | Assignment | Reference |
| P 2p₃/₂ | ~133.5 | P-O-Ti | [6] |
| O 1s | ~530.0 | TiO₂ | [5] |
| O 1s | ~531.5 | P-O-Ti | [5] |
| C 1s | ~285.0 | C-C, C-H | [5] |
| C 1s | ~286.5 | C-O | [5] |
| Ti 2p₃/₂ | ~458.8 | TiO₂ | [5] |
Visualization of Key Concepts
Binding Modes of Phosphonic Acid on TiO2
The phosphonic acid headgroup can adopt several binding configurations on the TiO2 surface, including monodentate, bidentate, and tridentate modes. The prevalence of each mode depends on factors such as surface hydration and steric hindrance.
Caption: Possible binding modes of a phosphonic acid to titanium atoms on a TiO2 surface.
Experimental Workflow for TiO2 Functionalization and Characterization
The overall process of preparing and analyzing this compound coated TiO2 involves a series of sequential steps.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. superficies.qi.fcen.uba.ar [superficies.qi.fcen.uba.ar]
- 4. This compound | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. matec-conferences.org [matec-conferences.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis: Version 2.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Hydrophilic Nature of m-PEG9-phosphonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Understanding the Molecular Basis of Hydrophilicity
The hydrophilicity of m-PEG9-phosphonic acid is a direct consequence of its unique molecular architecture. The molecule can be conceptually divided into two key functional domains:
-
The Polyethylene (B3416737) Glycol (PEG) Chain: The core of the molecule's water-loving nature resides in its oligo(ethylene glycol) chain. The repeating ether units (-CH2-CH2-O-) readily form hydrogen bonds with water molecules, leading to high aqueous solubility.[1] The methoxy (B1213986) (CH3O-) cap at one end ensures a defined, monofunctional structure.
-
The Phosphonic Acid Headgroup: The phosphonic acid moiety (-P(O)(OH)2) serves as a powerful anchoring group, particularly for metal oxide surfaces.[2] This group is also hydrophilic and can deprotonate in aqueous environments, further enhancing interaction with water.
This dual functionality makes this compound an excellent surface modifying agent, capable of rendering hydrophobic surfaces more hydrophilic and biocompatible.
Quantitative Hydrophilicity Data
Direct, experimentally determined quantitative data for this compound is sparse in publicly accessible literature. However, based on the properties of similar short-chain PEG derivatives and phosphonic acids, the following table summarizes the expected hydrophilic characteristics.
| Property | Expected Value/Range | Rationale |
| Water Solubility | > 10 mg/mL | Short-chain PEGs are highly soluble in water. A product sheet for a similar methoxy PEG phosphate (B84403) indicates a solubility of at least 10 mg/mL.[3] |
| Partition Coefficient (LogP) | Negative Value | The high number of polar ether and hydroxyl groups from the PEG and phosphonic acid components strongly favor partitioning into the aqueous phase over an octanol (B41247) phase. For comparison, the calculated LogP of phosphonic acid is -0.639.[4] |
| Water Contact Angle (on a modified surface) | < 30° | Surfaces modified with a dense layer of short-chain PEGs typically exhibit low water contact angles, indicating high wettability and hydrophilicity.[5][6] |
Experimental Protocols for Hydrophilicity Characterization
To empower researchers to quantitatively assess the hydrophilicity of this compound, the following detailed experimental protocols are provided.
Determination of Aqueous Solubility
This protocol outlines a method for determining the equilibrium solubility of this compound in water.
Materials:
-
This compound
-
Deionized water (18.2 MΩ·cm)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge (capable of >10,000 x g)
-
HPLC system with a suitable detector (e.g., ELSD or RI) or a Total Organic Carbon (TOC) analyzer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of vials with a fixed volume of deionized water (e.g., 1 mL).
-
Add an excess amount of this compound to each vial to create a saturated solution.
-
Seal the vials and place them in a thermostatic shaker at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully extract an aliquot of the clear supernatant.
-
Quantify the concentration of the dissolved this compound using a pre-calibrated HPLC or TOC method.
-
The resulting concentration is the aqueous solubility at the specified temperature.
Determination of the Octanol-Water Partition Coefficient (LogP)
This protocol describes the shake-flask method for determining the LogP value, a measure of a compound's differential solubility between octanol and water.
Materials:
-
This compound
-
n-Octanol (reagent grade)
-
Deionized water
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker
-
pH meter and buffers
-
Analytical method to determine the concentration of the analyte in both phases (e.g., HPLC-UV/Vis, LC-MS).
Procedure:
-
Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Prepare a stock solution of this compound in the aqueous phase.
-
In a separatory funnel, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol (e.g., a 1:1 volume ratio).
-
Shake the funnel for a predetermined time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. If emulsions form, centrifugation may be required.
-
Carefully sample both the aqueous and the octanol phases.
-
Determine the concentration of this compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P. A negative value indicates hydrophilicity.
Measurement of Water Contact Angle on a Modified Surface
This protocol details the use of sessile drop goniometry to measure the water contact angle on a substrate functionalized with this compound.
Materials:
-
A suitable substrate (e.g., silicon wafer, titanium dioxide-coated glass slide)
-
This compound solution for surface modification
-
Deionized water (for contact angle measurement)
-
Contact angle goniometer with a high-resolution camera and software
-
Microsyringe for droplet deposition
Procedure:
-
Surface Preparation: Clean the substrate thoroughly (e.g., with piranha solution or UV/ozone treatment) to ensure a hydrophilic surface.
-
Surface Modification: Immerse the cleaned substrate in a solution of this compound in a suitable solvent for a defined period to allow for self-assembly of a monolayer.
-
Rinsing and Drying: Rinse the modified substrate thoroughly with the solvent to remove any unbound molecules and then dry it gently with a stream of inert gas (e.g., nitrogen).
-
Contact Angle Measurement:
-
Place the modified substrate on the sample stage of the goniometer.
-
Using the microsyringe, carefully dispense a small droplet of deionized water (e.g., 2-5 µL) onto the surface.
-
The camera will capture a profile image of the droplet.
-
The software will analyze the image to determine the angle at the three-phase (solid-liquid-vapor) contact point. This is the static contact angle.
-
For a more comprehensive analysis, advancing and receding contact angles can be measured by slowly adding and withdrawing water from the droplet.
-
Visualizing the Structure-Function Relationship
As this compound is a synthetic molecule for materials science applications, it does not participate in biological signaling pathways. The following diagram illustrates the logical relationship between its molecular components and its key functional properties.
Conclusion
This compound is a molecule designed for hydrophilicity and surface activity. The combination of a water-soluble PEG chain and a robust phosphonic acid anchor group makes it an invaluable tool for modifying material surfaces to improve their interaction with aqueous and biological environments. While specific quantitative data for this molecule is not widely published, the provided experimental protocols offer a clear path for researchers to characterize its hydrophilic properties comprehensively. This understanding is crucial for its effective application in advanced drug delivery systems, biosensors, and biocompatible coatings.
References
- 1. m-PEG5-phosphonic acid, CAS 1807512-39-5 | AxisPharm [axispharm.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. nanocs.net [nanocs.net]
- 4. phosphonic acid (CAS 13598-36-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. researchgate.net [researchgate.net]
- 6. Control over wettability of polyethylene glycol surfaces using capillary lithography - PubMed [pubmed.ncbi.nlm.nih.gov]
m-PEG9-phosphonic acid as a Bifunctional Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of methoxy-poly(ethylene glycol)9-phosphonic acid (m-PEG9-phosphonic acid), a versatile bifunctional linker with significant applications in drug delivery, surface modification, and nanotechnology. This document details its physicochemical properties, experimental protocols for its use, and its role in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: The Bifunctional Nature of this compound
This compound is a heterobifunctional molecule characterized by two distinct functional ends connected by a nine-unit polyethylene (B3416737) glycol (PEG) spacer. This unique architecture underpins its utility in a wide range of scientific applications.
-
The Phosphonic Acid Headgroup: This moiety serves as a robust anchor to various metal oxide surfaces, including titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and zinc oxide (ZnO). The interaction involves the formation of strong, stable covalent bonds (M-O-P), making it an ideal choice for the surface functionalization of implants, nanoparticles, and other inorganic materials.[1] This strong attachment enhances the stability of the modified materials in aqueous and biological environments.[1]
-
The Methoxy-PEG Chain: The methoxy-terminated polyethylene glycol chain provides several key advantages. Its hydrophilic nature enhances the aqueous solubility of the molecule and any conjugate it is a part of.[2] The PEG spacer is flexible and biocompatible, which helps to minimize steric hindrance and can reduce the immunogenicity of attached biomolecules.[3] In drug delivery systems, the PEG chain can improve the pharmacokinetic profile of a drug by increasing its circulation time.[4]
Quantitative Data on Surface Modification
The phosphonic acid group's strong affinity for metal oxide surfaces allows for the formation of dense and stable self-assembled monolayers (SAMs). The following tables summarize key quantitative parameters related to the surface modification capabilities of phosphonic acid-terminated PEG linkers.
| Parameter | Value | Substrate | Notes |
| PEG Grafting Density | 0.2–0.5 molecules/nm² | Metal Oxide Nanoparticles (Cerium, Iron, Titanium, Aluminum) | This density provides excellent stability in biological media and prevents protein corona formation.[5][6] |
| Grafting Density | 3.0 molecules/nm² | Titanium Dioxide (TiO₂) | Determined for a cyanurate molecule with a phosphonic acid anchor, demonstrating the potential for high surface coverage.[7] |
Table 1: Surface Coverage and Grafting Densities.
The modification of surfaces with phosphonic acids also significantly alters their surface charge, which can be quantified by measuring the zeta potential. A more negative zeta potential generally indicates increased stability of nanoparticles in suspension due to electrostatic repulsion.[]
| Nanoparticle | Surface Modifier | Zeta Potential (mV) in THF |
| ZnO | None (Control) | -11.48 |
| ZnO | 12-pentafluorophenoxydodecylphosphonic acid | -34.56 |
| ZnO | 2,3,4,5,6-pentafluorobenzylphosphonic acid | -45.21 |
| ZnO | (1H,1H,2H,2H-perfluorododecyl)phosphonic acid | -89.12 |
Table 2: Zeta Potential of Modified Zinc Oxide Nanoparticles. [] (Note: While not this compound, this data illustrates the significant impact of phosphonic acid modification on surface charge.)
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves a two-step process: the formation of a phosphonate (B1237965) ester followed by its hydrolysis to the phosphonic acid. A common route is the Michaelis-Arbuzov reaction followed by dealkylation.
Step 1: Synthesis of Diethyl m-PEG9-phosphonate
-
Materials: m-PEG9-Br (methoxy-poly(ethylene glycol)9-bromide), triethyl phosphite (B83602), anhydrous toluene (B28343).
-
Procedure:
-
Dissolve m-PEG9-Br (1 equivalent) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Add triethyl phosphite (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the toluene and excess triethyl phosphite under reduced pressure.
-
The crude diethyl m-PEG9-phosphonate can be purified by column chromatography on silica (B1680970) gel.
-
Step 2: Hydrolysis to this compound
A highly efficient method for the hydrolysis of phosphonate diesters is microwave-assisted hydrolysis using hydrochloric acid.[9]
-
Materials: Diethyl m-PEG9-phosphonate, 6M Hydrochloric Acid (HCl).
-
Procedure:
-
Place the diethyl m-PEG9-phosphonate (1 equivalent) in a microwave-safe reaction vessel.
-
Add 6M HCl (2.2 equivalents, one for each ester group).
-
Seal the vessel and heat in a microwave reactor at a temperature of 120-150 °C. The reaction progress can be monitored by the pressure changes inside the vessel. The reaction is typically complete within 30-60 minutes.
-
After cooling, the reaction mixture is concentrated under reduced pressure to remove water and HCl.
-
The resulting crude this compound can be purified by recrystallization or by preparative High-Performance Liquid Chromatography (HPLC).
-
Conjugation of this compound to a Peptide
The free (non-surface bound) end of this compound can be conjugated to biomolecules, such as peptides, through the formation of an amide bond with a primary amine (e.g., the N-terminus of a peptide or the side chain of a lysine (B10760008) residue). This is commonly achieved using carbodiimide (B86325) chemistry with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Materials: this compound, peptide with a primary amine, EDC, NHS, Activation Buffer (e.g., 0.1 M MES, pH 6.0), Coupling Buffer (e.g., PBS, pH 7.4), Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Procedure:
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Peptide:
-
Dissolve the peptide in the Coupling Buffer.
-
Add the activated this compound-NHS ester solution to the peptide solution. The molar ratio of the activated linker to the peptide should be optimized, but a starting point of 10:1 to 20:1 is common.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
The peptide-PEG-phosphonic acid conjugate can be purified from excess reagents and unconjugated peptide by size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
-
-
Characterization:
-
The final conjugate should be characterized by methods such as LC-MS to confirm the correct mass and SDS-PAGE to show an increase in molecular weight compared to the unconjugated peptide.[7]
-
-
Applications in PROTACs
This compound and similar PEG-based linkers are integral components in the design of Proteolysis Targeting Chimeras (PROTACs).[11] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.
A PROTAC consists of three main parts:
-
A ligand that binds to the target POI.
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
The PEG linker in a PROTAC, such as an m-PEG9 derivative, plays a crucial role in determining the efficacy of the degrader. The length and flexibility of the linker are critical for the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase, which is a prerequisite for the ubiquitination and subsequent degradation of the POI.[9]
General Workflow of PROTAC-mediated Protein Degradation
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Design and synthesis of peptide-polymer conjugates and the characterization of their aggregation [udspace.udel.edu]
- 11. researchgate.net [researchgate.net]
A Technical Guide to Oligo(ethylene glycol)-Phosphonic Acids: Synthesis, Surface Modification, and Applications in Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Bifunctional Design
Oligo(ethylene glycol)-phosphonic acids (OEG-PAs) are a class of bifunctional molecules gaining significant traction in the fields of biomaterials, drug delivery, and biosensors. Their unique structure combines two critical functionalities: a phosphonic acid headgroup that acts as a robust anchor to a wide range of metal oxide surfaces, and an oligo(ethylene glycol) tail that provides a hydrophilic, bio-inert interface.
The phosphonic acid group forms strong, stable covalent bonds with surfaces such as titanium dioxide (TiO₂), iron oxide (Fe₃O₄), aluminum oxide (Al₂O₃), and stainless steel.[1] This anchoring chemistry is significantly stronger than that of thiols on gold or carboxylates on similar oxides, leading to the formation of durable self-assembled monolayers (SAMs).[1]
The OEG component is renowned for its ability to resist nonspecific protein adsorption, a phenomenon often referred to as "stealth" or "antifouling" behavior.[2][3][4] This property is crucial for any material intended for biological applications, as the initial adsorption of proteins from bodily fluids can trigger adverse reactions, including immune responses, blood coagulation, and bio-fouling, ultimately leading to device failure or loss of therapeutic efficacy. The mechanism behind this resistance is attributed to the formation of a tightly bound hydration layer around the OEG chains, which acts as a physical and energetic barrier to approaching proteins.[3]
This combination of a stable anchor and a bio-inert shield makes OEG-PAs ideal candidates for:
-
Improving the biocompatibility of medical implants: Coating titanium-based orthopedic or dental implants can prevent fibrous tissue encapsulation and improve integration.
-
Developing advanced drug delivery vehicles: Functionalizing iron oxide nanoparticles with OEG-PAs creates stable, long-circulating nanocarriers for targeted drug delivery and magnetic resonance imaging (MRI).
-
Enhancing the performance of biosensors: Minimizing nonspecific binding on sensor surfaces reduces background noise and increases sensitivity.
This technical guide provides a comprehensive literature review on OEG-PAs, focusing on their synthesis, methods for surface functionalization, and a summary of key quantitative data. It is intended to serve as a valuable resource for researchers and professionals working to develop next-generation biomedical materials and therapies.
Synthesis of Oligo(ethylene glycol)-Phosphonic Acids
The synthesis of hetero-bifunctional OEG-PAs typically involves a multi-step process designed to install the phosphonate (B1237965) group at one end of a defined-length OEG chain while maintaining a desired terminal group (often a methoxy (B1213986) or hydroxyl group) at the other. A common and effective strategy is a Michaelis-Arbuzov reaction following the tosylation of the terminal hydroxyl group of a commercially available OEG.
Representative Synthesis Protocol
The following protocol describes a general synthesis for a methoxy-terminated OEG-phosphonic acid, adapted from methodologies found in the literature.
Step 1: Tosylation of Methoxy-Oligo(ethylene glycol)
-
Dissolve methoxy-oligo(ethylene glycol) (mOEG) and a stoichiometric excess (e.g., 1.5 equivalents) of p-toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a base, such as triethylamine (B128534) (TEA) or pyridine (B92270) (2.0 equivalents), to the solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the tosylated product (mOEG-OTs).
Step 2: Michaelis-Arbuzov Reaction
-
Add the purified mOEG-OTs to a flask containing an excess of triethyl phosphite (B83602).
-
Heat the mixture to approximately 120-150°C under an inert atmosphere.
-
Maintain the temperature and stir for 4-12 hours. The reaction involves the nucleophilic attack of the phosphite on the tosylated OEG, displacing the tosylate group and forming the diethyl phosphonate ester.
-
Monitor the reaction by TLC or ³¹P NMR spectroscopy.
-
After the reaction is complete, remove the excess triethyl phosphite by vacuum distillation to yield the diethyl phosphonate-terminated OEG (mOEG-PO(OEt)₂).
Step 3: Hydrolysis to Phosphonic Acid
-
Dissolve the mOEG-PO(OEt)₂ in a suitable solvent such as DCM.
-
Add an excess of bromotrimethylsilane (B50905) (TMSBr) and stir at room temperature for 12-24 hours. This reagent cleaves the ethyl esters.
-
Quench the reaction by the slow addition of methanol (B129727) or water.
-
Evaporate the solvent and volatile byproducts under reduced pressure.
-
The crude product is often purified by precipitation, recrystallization, or column chromatography to yield the final oligo(ethylene glycol)-phosphonic acid (mOEG-PA).
Surface Modification and Characterization
The creation of a high-quality OEG-PA self-assembled monolayer (SAM) is critical to achieving optimal surface properties. This process involves the spontaneous organization of the molecules from solution onto the substrate, followed by characterization to confirm layer formation, thickness, and density.
Experimental Protocol for SAM Formation on Titanium Dioxide
This protocol provides a typical method for modifying a TiO₂ surface, a common biomaterial.
1. Substrate Preparation:
-
Obtain titanium-coated substrates (e.g., silicon wafers with a thin layer of sputtered or evaporated titanium).
-
Clean the substrates to remove organic contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each.
-
Dry the substrates under a stream of high-purity nitrogen.
-
Treat the substrates with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) to create a fresh, hydroxylated titanium dioxide surface. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care.
-
Rinse the substrates thoroughly with deionized water and dry with nitrogen.
2. Self-Assembly:
-
Prepare a dilute solution (e.g., 1 mM) of the OEG-PA in a suitable solvent, such as high-purity water or ethanol.[5]
-
Immerse the cleaned and dried TiO₂ substrates into the OEG-PA solution.
-
Allow the self-assembly to proceed for a specified duration, typically ranging from 4 to 24 hours, under ambient laboratory conditions.[5] Incubation time can be varied to control surface coverage.
-
After incubation, remove the substrates from the solution.
-
Rinse the substrates thoroughly with the same solvent used for the solution to remove any physisorbed (non-covalently bound) molecules.
-
Dry the modified substrates under a stream of nitrogen. For some applications, a gentle heating or annealing step (e.g., 120°C) may be used to improve monolayer order and binding, though this is more common for alkylphosphonic acids.[6]
Key Characterization Techniques
Confirming the successful formation of a high-quality SAM is essential. The following techniques are commonly employed:
-
Contact Angle Goniometry: This technique measures the static water contact angle on the surface. A successful OEG-PA modification will result in a significant decrease in the water contact angle compared to the bare substrate, indicating a more hydrophilic surface.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental composition and chemical state information. It is used to confirm the presence of phosphorus (from the phosphonate group) and to analyze the C 1s and O 1s spectra, which are characteristic of the OEG chains. Angle-resolved XPS (ARXPS) can provide information about the layer's thickness and orientation.[7][8][9]
-
Spectroscopic Ellipsometry: This optical technique measures the change in polarization of light upon reflection from a surface. It is a highly accurate method for determining the thickness of the formed monolayer, typically with sub-angstrom resolution.
-
Atomic Force Microscopy (AFM): AFM provides topographical images of the surface at the nanoscale. It can be used to assess the smoothness and uniformity of the SAM and to measure layer thickness by imaging a scratch made in the monolayer.
Quantitative Data Summary
The effectiveness of OEG-PA monolayers is quantified by measuring their physical properties and their ability to resist protein adsorption. The following tables summarize representative data from the literature for OEG- and alkyl-phosphonic acid SAMs on various oxide surfaces.
Table 1: Physical Properties of Phosphonic Acid SAMs on Oxide Surfaces
| Molecule Type | Substrate | Dry Thickness (Å) | Water Contact Angle (°) | Reference |
| Tri(ethylene glycol)-alkane-phosphate | TiO₂ | 13.4 | Not Reported | [1] |
| Octadecylphosphonic Acid (ODPA) | Al₂O₃ | ~21 | 110-112 | [10] |
| Octadecylphosphonic Acid (ODPA) | HfO₂ | ~22 | 108-111 | [10] |
| Octadecylphosphonic Acid (ODPA) | SiO₂/Si | 18 | Not Reported | [11] |
| 1-Butylphosphonic Acid (BP) | FHA on Mg Alloy | Not Reported | ~75 | [12] |
| 1-Octylphosphonic Acid (OP) | FHA on Mg Alloy | Not Reported | ~100 | [12] |
| Dodecylphosphonic Acid (DP) | FHA on Mg Alloy | Not Reported | ~105 | [12] |
Table 2: Protein Adsorption on OEG-Modified Surfaces
| Surface Modifier | Substrate | Protein | Adsorbed Amount (ng/cm²) | % Reduction vs. Control | Reference |
| EG₃C₇SH (thiol) | Au | Fibrinogen | ~20 | >90% | [13] |
| EG₃C₇SH (thiol) | Au | Lysozyme | ~15 | >90% | [13] |
| EG₃C₇SH (thiol) | Au | BSA | ~10 | >95% | [13] |
| EG₆OH (thiol) | Au | Fibrinogen | < 5 | ~98% | [4] |
| PEG-terpolymer (phosphonate) | TiO₂ | Full Blood Serum | < 10 | >95% | [14] |
Note: Data for thiol-based OEG SAMs on gold are included as they are well-studied model systems and provide a benchmark for protein resistance.
The data consistently show that OEG-modified surfaces dramatically reduce the adsorption of various proteins compared to unmodified controls. For instance, a PEG-terpolymer with phosphonate anchoring groups reduced protein adsorption from full blood serum by over 95% on a TiO₂ surface.[14] This high level of protein resistance is the primary driver for the use of these molecules in biomedical applications.
Relationship Between OEG Layer Properties and Antifouling Performance
The effectiveness of an OEG layer in preventing protein adsorption is not absolute but depends critically on the physical properties of the SAM, particularly the packing density of the OEG chains.
-
Low Density: If the OEG chains are too sparse, the underlying substrate remains exposed, allowing proteins to adsorb in the gaps.
-
Optimal Density: At an optimal packing density, the OEG chains adopt a mushroom-to-brush-like conformation. They are sufficiently close to prevent proteins from reaching the surface but retain enough flexibility and hydration to create a robust repulsive barrier.
-
High Density: If the chains are packed too densely, they can become dehydrated and lose the flexibility required for effective steric repulsion. This can counterintuitively lead to an increase in protein adsorption compared to optimally packed layers.
Therefore, achieving the "sweet spot" of surface coverage is a key objective during the surface modification process. This can be controlled by varying factors such as the concentration of the OEG-PA solution and the immersion time.
Conclusion and Future Outlook
Oligo(ethylene glycol)-phosphonic acids represent a powerful and versatile tool for the surface engineering of metal oxide materials for biomedical applications. The combination of a highly stable phosphonate anchor group with the proven protein-resistant properties of OEG chains provides a robust platform for improving biocompatibility, enhancing drug delivery systems, and designing more sensitive biosensors. The ability to precisely control surface properties through straightforward self-assembly protocols makes this chemistry accessible and highly effective.
Future research will likely focus on the development of OEG-PAs with additional functionalities, such as terminal groups capable of binding specific targeting ligands (e.g., antibodies, peptides) for active targeting in drug delivery. Furthermore, a deeper understanding of the long-term stability of these monolayers in complex, dynamic biological environments will be crucial for their successful translation into clinical applications. As the demand for advanced biomaterials continues to grow, OEG-PAs are poised to play an increasingly important role in bridging the gap between synthetic materials and biological systems.
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. Protein interactions with oligo(ethylene glycol) (OEG) self-assembled monolayers: OEG stability, surface packing density and protein adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strong Repulsive Forces between Protein and Oligo (Ethylene Glycol) Self-Assembled Monolayers: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein adsorption on oligo(ethylene glycol)-terminated alkanethiolate self-assembled monolayers: The molecular basis for nonfouling behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. princeton.edu [princeton.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. helvia.uco.es [helvia.uco.es]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. princeton.edu [princeton.edu]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Self-assembly of poly(ethylene glycol)-poly(alkyl phosphonate) terpolymers on titanium oxide surfaces: synthesis, interface characterization, investigation of nonfouling properties, and long-term stability - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Formation of m-PEG9-phosphonic Acid Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation, characterization, and application of self-assembled monolayers (SAMs) of m-PEG9-phosphonic acid. This molecule is of significant interest in the fields of biomaterials, drug delivery, and biosensing due to its ability to form stable, biocompatible, and protein-repellent surfaces on a variety of metal oxide substrates.
Introduction to this compound Self-Assembled Monolayers
This compound is an amphiphilic molecule featuring a phosphonic acid headgroup and a hydrophilic tail composed of nine ethylene (B1197577) glycol units with a terminal methoxy (B1213986) group. This unique structure allows for the spontaneous formation of highly ordered, single-molecule-thick layers, known as self-assembled monolayers (SAMs), on suitable substrates.
The phosphonic acid headgroup serves as a robust anchor, forming strong covalent or coordination bonds with metal oxide surfaces such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), zirconium dioxide (ZrO₂), and the native oxide layer of stainless steel. The oligo(ethylene glycol) (OEG) tail extends away from the surface, creating a hydrophilic and bio-inert interface. This "PEGylated" surface is highly effective at resisting non-specific protein adsorption and cellular adhesion, a critical property for many biomedical applications.[1]
The formation of a dense and well-ordered SAM is a thermodynamically driven process, influenced by factors such as substrate preparation, solvent choice, concentration of the phosphonic acid solution, and immersion time.
The Mechanism of SAM Formation
The self-assembly of this compound on a metal oxide surface is a multi-step process that involves the adsorption and organization of the molecules to form a stable, low-energy configuration.
The phosphonic acid headgroup (–PO(OH)₂) can interact with the hydroxylated metal oxide surface through various binding modes, including monodentate, bidentate, and tridentate linkages.[2] The formation of these strong M-O-P (metal-oxygen-phosphorus) bonds is the primary driving force for the stability of the monolayer.[1] The specific binding mode can be influenced by the substrate's crystal structure and the density of surface hydroxyl groups.
Initially, the this compound molecules physisorb to the surface. Over time, and sometimes with gentle heating, a condensation reaction occurs between the P-OH groups of the acid and the M-OH groups on the substrate, leading to the formation of covalent bonds and the release of water. The lateral van der Waals interactions between the PEG chains also contribute to the ordering and packing density of the monolayer.
Quantitative Data Summary
The following table summarizes representative quantitative data for oligo(ethylene glycol)-terminated phosphonic acid SAMs on common metal oxide substrates. It is important to note that the exact values for this compound may vary depending on the specific experimental conditions and the substrate used.
| Property | Substrate | Typical Value | Characterization Technique |
| Water Contact Angle (Static) | TiO₂ | 30° - 50° | Goniometry |
| Al₂O₃ | 35° - 55° | Goniometry | |
| Stainless Steel | 40° - 60° | Goniometry | |
| Monolayer Thickness | TiO₂ | 2 - 4 nm | Ellipsometry, AFM |
| Al₂O₃ | 2 - 4 nm | Ellipsometry, AFM | |
| Si/SiO₂ | 2.5 - 4.5 nm | Ellipsometry, X-ray Reflectivity | |
| Surface Free Energy | Ti-6Al-4V | < 20 mJ/m² | Contact Angle Analysis |
| Elemental Composition (P 2p) | Metal Oxides | ~133-134 eV | X-ray Photoelectron Spectroscopy (XPS) |
| Elemental Composition (C 1s) | Metal Oxides | ~285 eV (C-C), ~286.5 eV (C-O) | X-ray Photoelectron Spectroscopy (XPS) |
| Elemental Composition (O 1s) | Metal Oxides | ~531 eV (P=O), ~532.5 eV (P-O-M) | X-ray Photoelectron Spectroscopy (XPS) |
Experimental Protocols
This section provides detailed methodologies for the key steps in the formation and characterization of this compound SAMs.
Substrate Preparation
Proper substrate cleaning is crucial for the formation of a high-quality SAM. The goal is to remove organic contaminants and ensure a uniform, hydroxylated metal oxide surface.
Protocol for Titanium Dioxide (TiO₂) or Stainless Steel Substrates:
-
Initial Cleaning: Sonicate the substrates in a sequence of solvents: acetone (B3395972) (15 minutes), isopropanol (B130326) (15 minutes), and deionized water (15 minutes).
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Oxide Layer Activation: Treat the substrates with an oxygen plasma or a UV-ozone cleaner for 5-10 minutes immediately before immersion in the phosphonic acid solution. This step removes any remaining organic residues and generates a fresh, reactive hydroxylated surface.
SAM Formation by Solution Deposition
-
Solution Preparation: Prepare a 0.1 mM to 1 mM solution of this compound in a suitable solvent. Anhydrous ethanol, isopropanol, or tetrahydrofuran (B95107) (THF) are commonly used. For some metal oxides that are sensitive to dissolution, less polar solvents like toluene (B28343) may be preferred.
-
Immersion: Immerse the freshly cleaned and activated substrates into the phosphonic acid solution in a clean, sealed container. It is advisable to purge the container with an inert gas (e.g., nitrogen or argon) to minimize water contamination.
-
Incubation: Allow the self-assembly process to proceed for 12 to 24 hours at room temperature. The optimal immersion time can be determined experimentally by monitoring the surface properties (e.g., contact angle) over time.
-
Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with fresh solvent to remove any physisorbed molecules. Sonication in the rinsing solvent for a few seconds can be beneficial.
-
Drying: Dry the SAM-coated substrates under a stream of nitrogen gas.
-
(Optional) Annealing: For some substrates, a post-deposition annealing step (e.g., 120-140°C for 1-2 hours) can improve the ordering and stability of the monolayer.
Characterization Techniques
A combination of surface-sensitive techniques is typically employed to characterize the quality and properties of the formed SAM.
-
Contact Angle Goniometry: Measures the static water contact angle to assess the hydrophilicity and uniformity of the SAM. A low and uniform contact angle is indicative of a successful PEGylated surface.
-
X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental and chemical state information of the surface. The presence of phosphorus (P 2p peak) confirms the attachment of the phosphonic acid, and the high-resolution carbon (C 1s) and oxygen (O 1s) spectra can be used to verify the presence of the PEG chain and the nature of the P-O-M bond.
-
Atomic Force Microscopy (AFM): Used to visualize the surface topography and measure the monolayer thickness (via scratch tests). It can also provide information on the surface roughness and the presence of defects.
-
Spectroscopic Ellipsometry: A non-destructive optical technique used to measure the thickness of the SAM with high precision.
Experimental and Characterization Workflow
The following diagram illustrates the typical workflow for the fabrication and characterization of this compound SAMs.
Biological Interactions and Applications in Drug Development
While specific signaling pathways modulated by this compound SAMs are not extensively documented, the primary biological effect of these surfaces is the significant reduction of non-specific protein adsorption.[1] This "bio-inertness" is a direct consequence of the hydrophilic and flexible nature of the PEG chains, which create a steric barrier and a tightly bound water layer that entropically and enthalpically repel protein attachment.
This protein-repellent property is paramount in drug development and biomedical applications for several reasons:
-
Improved Biocompatibility: By preventing the adsorption of proteins that can trigger an inflammatory or foreign body response, this compound SAMs can enhance the biocompatibility of medical implants and devices.
-
Targeted Drug Delivery: In the context of drug delivery systems, a PEGylated surface can increase the circulation time of nanoparticles by evading uptake by the reticuloendothelial system (RES). This "stealth" effect allows for more efficient targeting of diseased tissues.
-
Biosensor Development: On biosensor surfaces, the reduction of non-specific binding leads to a lower background signal and improved signal-to-noise ratio, thereby increasing the sensitivity and specificity of the sensor.
-
Cell Culture and Tissue Engineering: Surfaces modified with this compound can be used to create non-adhesive backgrounds for studying cell behavior on patterned adhesive islands or for preventing cell adhesion in specific areas of a device.
The following diagram illustrates the logical relationship between the properties of this compound SAMs and their applications.
Conclusion
The formation of self-assembled monolayers of this compound offers a versatile and robust method for the surface modification of metal oxides. The resulting hydrophilic and protein-repellent surfaces have significant potential in a wide range of biomedical applications, from improving the biocompatibility of implants to enhancing the efficacy of drug delivery systems. By carefully controlling the experimental parameters, researchers can create high-quality, well-defined surfaces tailored to their specific needs. This guide provides the foundational knowledge and practical protocols to successfully implement this powerful surface engineering technique.
References
Methodological & Application
Application Notes and Protocols for m-PEG9-phosphonic Acid Functionalization of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) moieties is a widely adopted strategy to enhance their biocompatibility and in vivo performance. The inclusion of a phosphonic acid group provides a robust anchor for covalent attachment to the surface of various metal oxide nanoparticles, such as iron oxide (Fe₃O₄) and cerium oxide (CeO₂). This strong binding affinity, often forming bidentate or tridentate coordination bonds, results in highly stable nanoparticle formulations.[1] The m-PEG9-phosphonic acid linker, specifically, offers a balance of a hydrophilic PEG chain of sufficient length to confer "stealth" properties—reducing opsonization and clearance by the mononuclear phagocyte system—and a terminal phosphonic acid for surface conjugation.
These functionalized nanoparticles exhibit prolonged blood circulation times and improved stability in harsh aqueous environments, making them ideal candidates for a range of biomedical applications, including drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy.[1][2] The PEGylated surface minimizes protein adsorption, a critical factor in preventing the formation of a protein corona, which can alter the biological identity and fate of nanoparticles in vivo.
Core Principles of this compound Functionalization
The primary mechanism of functionalization involves the reaction between the phosphonic acid group of the this compound molecule and the hydroxyl groups present on the surface of metal oxide nanoparticles. This reaction forms strong, stable bonds, effectively coating the nanoparticle with a dense layer of PEG chains. This "brush-like" configuration of PEG on the nanoparticle surface provides a steric barrier that prevents aggregation and reduces non-specific interactions with biological components.
Key advantages of this functionalization strategy include:
-
Enhanced Stability: The strong phosphonic acid-metal oxide bond leads to exceptional colloidal stability in various biological media.[1]
-
Biocompatibility: PEG is a well-established biocompatible polymer that reduces the immunogenicity of the nanoparticles.
-
Prolonged Circulation: The "stealth" properties conferred by the PEG layer allow the nanoparticles to evade rapid clearance by the reticuloendothelial system (RES), leading to longer circulation times in the bloodstream.[1]
-
Reduced Protein Corona Effect: The hydrophilic PEG chains minimize the adsorption of plasma proteins, preserving the intended targeting and therapeutic efficacy of the nanoparticles.
-
Versatility: This functionalization method is applicable to a wide range of metal oxide nanoparticles.
Experimental Protocols
Protocol 1: Functionalization of Iron Oxide Nanoparticles via Ligand Exchange
This protocol describes the functionalization of pre-synthesized hydrophobic iron oxide nanoparticles with this compound through a ligand exchange process.
Materials:
-
Hydrophobic iron oxide nanoparticles (e.g., oleic acid-coated)
-
This compound
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (B129727) (CH₃OH)
-
Deionized water
-
Bath sonicator
-
Magnetic separator (if applicable)
-
Centrifuge
Procedure:
-
Nanoparticle Dispersion: Disperse the hydrophobic iron oxide nanoparticles in dichloromethane (CH₂Cl₂) at a concentration of 30 mg/mL. Sonicate the dispersion for 10 minutes to ensure homogeneity.[2]
-
Ligand Solution Preparation: Prepare a solution of this compound in a mixture of dichloromethane and methanol (e.g., 7:3 v/v). The molar ratio of the PEG-phosphonic acid to the iron content of the nanoparticles should be optimized, with typical ranges being 0.1 to 1.3 mmol of PEG per gram of iron.[2]
-
Ligand Exchange Reaction: Add the this compound solution to the nanoparticle dispersion.
-
Sonication and Incubation: Sonicate the reaction mixture for 1 hour, followed by a 1-hour incubation without sonication. Repeat this cycle three times. Allow the mixture to react overnight at room temperature with gentle stirring.[2]
-
Purification:
-
Precipitate the functionalized nanoparticles by adding a non-solvent like hexane.
-
Separate the nanoparticles from the supernatant using a magnet or by centrifugation.
-
Wash the nanoparticles multiple times with a suitable solvent (e.g., a mixture of ethanol (B145695) and water) to remove excess unbound ligand and residual solvents.
-
Finally, resuspend the purified this compound functionalized nanoparticles in deionized water or a buffer of choice.
-
Protocol 2: Characterization of Functionalized Nanoparticles
1. Hydrodynamic Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: Disperse the functionalized nanoparticles in deionized water or a buffer at a suitable concentration. Measure the hydrodynamic diameter and zeta potential using a DLS instrument.
-
Expected Outcome: An increase in the hydrodynamic diameter upon functionalization, indicative of the PEG layer. The zeta potential is expected to shift, often becoming more neutral or slightly negative, which can contribute to stability.[2]
2. Confirmation of PEG Coating:
-
Technique: Fourier-Transform Infrared Spectroscopy (FTIR)
-
Procedure: Acquire FTIR spectra of the bare nanoparticles, the this compound ligand, and the functionalized nanoparticles.
-
Expected Outcome: The spectrum of the functionalized nanoparticles should show characteristic peaks of both the nanoparticle core (e.g., Fe-O stretching) and the PEG ligand (e.g., C-O-C ether stretching), confirming the presence of the coating.
3. Quantification of PEG Grafting:
-
Technique: Thermogravimetric Analysis (TGA)
-
Procedure: Heat a sample of the dried functionalized nanoparticles under a controlled atmosphere and measure the weight loss as a function of temperature.
-
Expected Outcome: The weight loss corresponding to the decomposition of the organic PEG layer can be used to quantify the amount of ligand grafted onto the nanoparticle surface.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from studies on PEG-phosphonic acid functionalized nanoparticles.
| Parameter | Nanoparticle System | Before Functionalization | After Functionalization | Reference |
| Hydrodynamic Diameter (nm) | Iron Oxide Nanoparticles | Core size: ~8 nm | ~184 nm | [3] |
| Zeta Potential (mV) | Magnetite Nanoparticles | ~+30 mV (at pH 6.5) | Becomes negative | [2] |
| Drug Loading Capacity (% w/w) | Doxorubicin in PEG-OA-MNPs | N/A | Data not specified, but loading confirmed | [3] |
| Drug Loading Efficiency (%) | Doxorubicin in PEG-OA-MNPs | N/A | Data not specified, but loading confirmed | [3] |
| Pharmacokinetic Parameter | Nanoparticle System | Value | Reference |
| Blood Circulation Lifetime | Multi-phosphonic acid PEG-coated iron oxide | 250 minutes | [1] |
| Relative Concentration in Blood | PEG-functionalized magnetic nanoparticles | 30% at 50 minutes post-injection | [3] |
Visualizing Experimental Workflows and Cellular Interactions
Experimental Workflow for Nanoparticle Functionalization and Characterization
Caption: Workflow for this compound functionalization of nanoparticles.
Cellular Uptake Pathways of PEG-Functionalized Nanoparticles
Caption: Cellular uptake pathways of PEG-functionalized nanoparticles.
Conclusion
The functionalization of nanoparticles with this compound is a robust and effective method for developing advanced nanomaterials for biomedical applications. The detailed protocols and characterization techniques provided herein serve as a guide for researchers and drug development professionals to create stable, biocompatible, and long-circulating nanoparticle platforms. The ability to control the surface chemistry of nanoparticles is paramount to their successful translation into clinical settings, and the this compound functionalization strategy represents a significant step towards achieving this goal.
References
Application Notes and Protocols for Passivating Metal Oxide Surfaces with m-PEG9-phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the passivation of metal oxide surfaces using m-PEG9-phosphonic acid. This process is critical for a range of applications, including the development of biocompatible materials, biosensors, and drug delivery systems, by minimizing non-specific protein adsorption and enhancing stability in biological environments.
Introduction
Metal oxide surfaces are integral to many biomedical and biotechnological devices. However, their inherent surface properties can lead to undesirable interactions with biological molecules, particularly proteins, which can compromise device performance and biocompatibility. Surface passivation with polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to mitigate these effects. This compound is a particularly effective surface modification agent due to the strong, stable bond formed between the phosphonic acid headgroup and various metal oxides, and the protein-repellent properties of the PEG chain.[1]
The phosphonic acid moiety forms a robust anchor to metal oxide surfaces through the formation of M-O-P bonds, offering superior stability compared to thiol-gold or silane-based chemistries, especially in aqueous environments.[2][3] The PEG chain extends from the surface, creating a hydrophilic and sterically hindering layer that effectively prevents protein adsorption.[4][5]
This document outlines the principles, protocols, and characterization techniques for the successful passivation of metal oxide surfaces with this compound.
Mechanism of Passivation
The passivation process involves the self-assembly of this compound molecules onto the metal oxide surface. The phosphonic acid headgroup [-PO(OH)₂] reacts with the hydroxyl groups (-OH) present on the hydrated metal oxide surface, forming a stable, covalent-like bond. This process results in a densely packed monolayer of PEG chains oriented away from the surface, creating a bio-inert interface.
References
Application Notes and Protocols for m-PEG9-phosphonic acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methoxy-polyethylene glycol (9)-phosphonic acid (m-PEG9-phosphonic acid) in the development of targeted drug delivery systems. The unique properties of this bifunctional linker, combining the "stealth" characteristics of PEG and the targeting capabilities of the phosphonic acid group, make it a valuable tool for enhancing the therapeutic efficacy and safety of various drugs.
Introduction
This compound is a heterobifunctional molecule consisting of a monomethyl-terminated polyethylene (B3416737) glycol (PEG) chain of nine ethylene (B1197577) glycol units and a terminal phosphonic acid group. This structure imparts dual functionality crucial for advanced drug delivery applications. The PEG component provides hydrophilicity and creates a steric barrier, which can reduce non-specific protein adsorption (opsonization) and subsequent uptake by the reticuloendothelial system (RES), thereby prolonging circulation time in the body.[1][2] The phosphonic acid group serves as a robust anchor for nanoparticle surfaces, particularly metal oxides, and as a targeting moiety for bone tissue due to its high affinity for hydroxyapatite, the primary mineral component of bone.[1][3][4]
Key Applications
The primary applications of this compound in targeted drug delivery include:
-
Bone-Targeted Drug Delivery: The phosphonic acid group has a strong affinity for calcium ions present in hydroxyapatite, enabling the targeted delivery of therapeutics to bone tissue.[3][4] This is particularly beneficial for treating bone diseases such as osteoporosis, osteosarcoma, and bone metastases.[1][5][6] By concentrating the drug at the site of action, systemic toxicity can be significantly reduced.
-
Nanoparticle Surface Modification: this compound is an effective surface modifier for various nanoparticles, including iron oxide, silica, and quantum dots.[7] The phosphonate (B1237965) group forms a stable bond with the nanoparticle surface, while the PEG chain extends into the surrounding medium, providing colloidal stability and biocompatibility.[7]
-
Linker for Bioconjugation: The this compound molecule can act as a flexible linker in more complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[8]
Experimental Data Summary
The following tables summarize representative quantitative data for nanoparticles functionalized with short-chain PEG-phosphonate linkers, similar to this compound. These values are illustrative and will vary depending on the specific nanoparticle core, drug, and experimental conditions.
Table 1: Physicochemical Properties of PEG-Phosphonate Functionalized Nanoparticles
| Nanoparticle System | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) |
| Iron Oxide NPs | 80 - 150 | < 0.3 | -5 to -20 | 5 - 15 | 60 - 85 |
| Silica NPs | 100 - 200 | < 0.2 | -10 to -30 | 10 - 25 | 70 - 90 |
| Liposomes | 90 - 160 | < 0.25 | -2 to -15 | 2 - 10 | 50 - 95 |
Data synthesized from multiple sources for illustrative purposes.[2][5][9][10]
Table 2: Representative In Vivo Biodistribution of PEG-Phosphonate Targeted Nanoparticles in a Murine Model (24 hours post-injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Bone (Femur) | 10 - 25 |
| Tumor (Bone Metastasis Model) | 5 - 15 |
| Liver | 15 - 30 |
| Spleen | 5 - 15 |
| Kidneys | 2 - 8 |
| Lungs | 1 - 5 |
| Blood | 1 - 5 |
Data synthesized from multiple sources for illustrative purposes.[11][12][13]
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in a targeted drug delivery context.
Protocol 1: Synthesis of this compound Functionalized Iron Oxide Nanoparticles (IONPs) for Bone Targeting
Objective: To synthesize IONPs coated with this compound for enhanced stability and bone-targeting capabilities.
Materials:
-
Iron (III) acetylacetonate
-
Oleylamine
-
Oleic acid
-
1-octadecene
-
This compound
-
Dichloromethane (DCM)
-
Deionized water
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Synthesis of Oleylamine-coated IONPs:
-
In a three-neck flask, combine iron (III) acetylacetonate, oleylamine, and oleic acid in 1-octadecene.
-
Heat the mixture to 120°C under a nitrogen atmosphere with vigorous stirring for 30 minutes.
-
Increase the temperature to 300°C and maintain for 60 minutes.
-
Cool the reaction mixture to room temperature.
-
Add excess ethanol to precipitate the oleylamine-coated IONPs.
-
Separate the nanoparticles using a strong magnet and discard the supernatant.
-
Wash the nanoparticles with ethanol three times and re-disperse them in DCM.
-
-
Ligand Exchange with this compound:
-
Disperse the oleylamine-coated IONPs in DCM.
-
In a separate vial, dissolve an excess of this compound in DCM.
-
Add the this compound solution to the IONP dispersion.
-
Sonicate the mixture for 1 hour at room temperature.
-
Allow the mixture to stir overnight at room temperature.
-
Precipitate the functionalized IONPs by adding excess ethanol.
-
Collect the nanoparticles using a magnet and wash them three times with ethanol and then three times with deionized water.
-
-
Purification:
-
Disperse the final this compound coated IONPs in deionized water.
-
Dialyze the nanoparticle suspension against deionized water for 48 hours using a 10 kDa MWCO dialysis membrane to remove any unreacted reagents.
-
Collect the purified nanoparticle suspension and store at 4°C.
-
Protocol 2: Drug Loading into this compound Functionalized Nanoparticles
Objective: To load a hydrophobic drug (e.g., Doxorubicin) into the synthesized nanoparticles.
Materials:
-
This compound functionalized IONPs
-
Doxorubicin (DOX)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic separator
Procedure:
-
Disperse the purified this compound IONPs in PBS (pH 7.4).
-
Dissolve DOX in DMSO to create a stock solution.
-
Add the DOX stock solution dropwise to the nanoparticle suspension while stirring.
-
Incubate the mixture at room temperature for 24 hours with continuous stirring in the dark.
-
Separate the DOX-loaded nanoparticles from the unloaded drug using a magnetic separator.
-
Wash the nanoparticles three times with PBS (pH 7.4) to remove any free DOX.
-
Resuspend the DOX-loaded nanoparticles in PBS for further characterization.
Protocol 3: In Vitro Characterization of Drug-Loaded Nanoparticles
Objective: To characterize the physicochemical properties of the synthesized drug-loaded nanoparticles.
Methods:
-
Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess surface charge and stability.
-
-
Morphology:
-
Deposit a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to dry completely.
-
Image the nanoparticles using Transmission Electron Microscopy (TEM) to observe their size, shape, and morphology.
-
-
Drug Loading Quantification:
-
Lyophilize a known amount of the drug-loaded nanoparticle suspension.
-
Dissolve the lyophilized powder in a suitable solvent to release the drug.
-
Quantify the amount of drug using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) by comparing to a standard curve of the free drug.
-
Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Protocol 4: In Vitro Cellular Uptake Study
Objective: To evaluate the uptake of this compound functionalized nanoparticles by bone cancer cells (e.g., Saos-2).
Materials:
-
Fluorescently labeled this compound functionalized nanoparticles
-
Saos-2 cells
-
Cell culture medium (e.g., McCoy's 5A) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (4%)
-
DAPI stain
-
Confocal microscope
Procedure:
-
Seed Saos-2 cells in a glass-bottom dish and culture until they reach 50-70% confluency.
-
Incubate the cells with a specific concentration of fluorescently labeled nanoparticles in the cell culture medium for various time points (e.g., 1, 4, and 24 hours) at 37°C.
-
After incubation, wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and image them using a confocal microscope to visualize the intracellular localization of the nanoparticles.
Visualizations
Signaling and Uptake Pathways
References
- 1. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Biodistribution of PEGylated Core–Shell X-ray Fluorescent Nanoparticle Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M-PEG-(CH2)-phosphonic acid | AxisPharm [axispharm.com]
- 4. New views on cellular uptake and trafficking of manufactured nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of nanomaterials for bone-targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Formulation of Metal–Organic Framework-Based Drug Carriers by Controlled Coordination of Methoxy PEG Phosphate: Boosting Colloidal Stability and Redispersibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of bisphosphonate ligands and PEGylation on targeted delivery of gold nanoparticles for contrast-enhanced radiographic detection of breast microcalcifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanoparticle biodistribution coefficients: A quantitative approach for understanding the tissue distribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Protein-Resistant Surfaces with m-PEG9-Phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The non-specific adsorption of proteins to material surfaces is a significant challenge in a multitude of biomedical applications, including drug delivery systems, biosensors, and medical implants. This phenomenon can lead to reduced efficacy, inaccurate sensor readings, and adverse biological responses. To mitigate these issues, surface modification techniques are employed to create protein-resistant, or "non-fouling," surfaces. Poly(ethylene glycol) (PEG) has emerged as a gold standard for this purpose due to its ability to form a hydrophilic barrier that repels proteins.
This document provides detailed application notes and protocols for the creation of highly protein-resistant surfaces using m-PEG9-phosphonic acid. The phosphonic acid headgroup provides a robust anchor to a variety of metal oxide surfaces, such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and indium tin oxide (ITO), forming a stable self-assembled monolayer (SAM). The methoxy-terminated nine-unit PEG chain then extends from the surface, creating a dense, hydrated layer that effectively prevents protein adsorption.
Mechanism of Protein Resistance
The protein resistance of a PEGylated surface is primarily attributed to two key mechanisms:
-
Steric Hindrance: The PEG chains form a dense, brush-like layer on the surface. This layer physically prevents proteins from approaching and interacting with the underlying substrate.
-
Hydration Layer: The ether groups of the PEG chains form hydrogen bonds with water molecules, creating a tightly bound hydration layer. This layer presents an energetic barrier to protein adsorption, as the protein would need to displace these water molecules to interact with the surface.
Below is a diagram illustrating the mechanism of protein resistance.
Caption: Mechanism of protein resistance by an this compound monolayer.
Experimental Protocols
This section provides detailed protocols for the preparation of protein-resistant surfaces using this compound and for the subsequent evaluation of their protein-repellent properties.
Protocol 1: Preparation of Protein-Resistant Surfaces
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a titanium dioxide (TiO₂) substrate. The same general procedure can be adapted for other metal oxide surfaces.
Materials:
-
This compound
-
Titanium dioxide (TiO₂) coated substrates (e.g., silicon wafers, glass slides)
-
Ethanol (B145695) (anhydrous)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning: a. Place the TiO₂ substrates in a beaker containing ethanol. b. Sonicate for 15 minutes. c. Rinse the substrates thoroughly with DI water. d. Dry the substrates under a stream of high-purity nitrogen gas. e. For enhanced cleaning, plasma clean the substrates for 5 minutes if available.
-
Preparation of this compound Solution: a. Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, dissolve the appropriate mass of this compound in 10 mL of ethanol. b. Briefly sonicate the solution to ensure complete dissolution.
-
Self-Assembled Monolayer (SAM) Formation: a. Immerse the cleaned and dried TiO₂ substrates in the this compound solution. b. Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
Rinsing and Drying: a. Remove the substrates from the solution. b. Rinse thoroughly with fresh ethanol to remove any non-covalently bound molecules. c. Dry the substrates under a stream of nitrogen gas.
-
Annealing (Optional but Recommended): a. Place the coated substrates in an oven at 100-120°C for 1 hour to promote the formation of a more ordered and stable monolayer.
-
Storage: a. Store the functionalized substrates in a clean, dry environment until further use.
The following diagram illustrates the experimental workflow for surface preparation.
Caption: Workflow for preparing protein-resistant surfaces with this compound.
Protocol 2: Quantification of Protein Adsorption using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a highly sensitive technique for real-time analysis of surface interactions, including protein adsorption. It measures changes in frequency (Δf), which correlates to the adsorbed mass, and dissipation (ΔD), which relates to the viscoelastic properties of the adsorbed layer.
Materials:
-
QCM-D instrument with TiO₂-coated sensors
-
This compound functionalized TiO₂ sensors (prepared as in Protocol 1)
-
Unmodified TiO₂ sensors (as control)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein solution (e.g., 0.1-1 mg/mL of Bovine Serum Albumin (BSA) or Fibrinogen in PBS)
-
DI water
Procedure:
-
Sensor Preparation: a. Clean the TiO₂-coated QCM-D sensors as described in Protocol 1. b. Functionalize a set of sensors with this compound.
-
Instrument Setup: a. Mount a functionalized or control sensor in the QCM-D flow module. b. Establish a stable baseline by flowing PBS over the sensor surface until the frequency and dissipation signals are constant.
-
Protein Adsorption Measurement: a. Introduce the protein solution into the flow cell at a constant flow rate. b. Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time as the protein adsorbs to the surface. c. Continue the flow until the signals reach a plateau, indicating that the adsorption process has reached equilibrium.
-
Rinsing: a. Switch the flow back to PBS to rinse away any loosely bound protein. b. Monitor the signals until they stabilize to determine the amount of irreversibly adsorbed protein.
-
Data Analysis: a. Use the Sauerbrey equation to convert the change in frequency (Δf) to the adsorbed mass per unit area (Γ): Γ = -C * Δf / n where C is the Sauerbrey constant (≈ 17.7 ng·cm⁻²·Hz⁻¹ for a 5 MHz crystal) and n is the overtone number. b. Compare the adsorbed mass on the this compound functionalized surface to the control surface to quantify the reduction in protein adsorption.
Data Presentation
The following tables summarize typical quantitative data obtained from studies on protein adsorption on various PEGylated surfaces, which can be used as a reference for expected outcomes with this compound modified surfaces.
Table 1: Adsorbed Protein Mass on Different Surfaces Measured by Optical Waveguide Lightmode Spectroscopy (OWLS)
| Surface | Lysozyme Adsorbed Mass (ng/cm²) | α-Lactalbumin Adsorbed Mass (ng/cm²) | Myoglobin Adsorbed Mass (ng/cm²) |
| Bare Niobium Oxide | 150 ± 10 | 180 ± 15 | 120 ± 10 |
| PLL-g-PEG (High Density) | 5 ± 2 | 8 ± 3 | 4 ± 2 |
| PLL-g-PEG (Low Density) | 45 ± 5 | 60 ± 7 | 35 ± 4 |
Data adapted from studies on similar PEGylated systems. Actual values for this compound may vary.
Table 2: Reduction in Protein Adsorption on PEGylated Surfaces Measured by QCM-D
| Protein | Unmodified Surface Adsorption (ng/cm²) | PEGylated Surface Adsorption (ng/cm²) | % Reduction |
| Fibrinogen | 350 ± 25 | 15 ± 5 | > 95% |
| Bovine Serum Albumin (BSA) | 200 ± 15 | 10 ± 3 | > 95% |
| Lysozyme | 180 ± 12 | 8 ± 2 | > 95% |
Data represents typical values from literature on well-formed PEG SAMs.
Table 3: Surface Characterization Data
| Surface | Water Contact Angle (°) | PEG Layer Thickness (nm) (Ellipsometry) |
| Bare TiO₂ | 20 - 30 | N/A |
| m-PEG9-PA/TiO₂ | 40 - 50 | 2 - 4 |
Expected values based on similar short-chain PEG-phosphonic acid SAMs.
Troubleshooting
-
High Protein Adsorption:
-
Incomplete SAM formation: Ensure thorough cleaning of the substrate and use anhydrous solvent. Increase incubation time.
-
Degradation of this compound: Use fresh solution. Store the stock compound under recommended conditions.
-
-
Inconsistent Results:
-
Surface roughness: Use substrates with consistent and low surface roughness.
-
Incomplete rinsing: Ensure thorough rinsing to remove physisorbed molecules.
-
By following these detailed protocols and considering the provided data, researchers can successfully create and characterize highly protein-resistant surfaces using this compound for a wide range of biomedical and biotechnological applications.
Application Notes and Protocols for m-PEG9-phosphonic Acid in Enhancing Implant Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
Introduction
The long-term success of medical implants is critically dependent on their biocompatibility, which is largely dictated by the material's surface properties. An ideal implant surface should resist non-specific protein adsorption, prevent bacterial adhesion, and promote favorable tissue integration.[1] m-PEG9-phosphonic acid is a functionalized molecule designed to improve the biocompatibility of metallic implant surfaces, such as titanium and its alloys.[2][3] This molecule combines the protein-repellent properties of polyethylene (B3416737) glycol (PEG) with the strong anchoring capabilities of a phosphonic acid group, which forms a stable bond with metal oxide surfaces.[1][3]
These application notes provide a comprehensive overview of the use of this compound for surface modification of implants, including its mechanism of action, protocols for surface coating and characterization, and methods for evaluating its impact on biocompatibility.
Mechanism of Action
The efficacy of this compound in improving biocompatibility stems from its unique bifunctional nature. The phosphonic acid headgroup readily chelates with metal oxides on the implant surface, forming a dense, self-assembled monolayer (SAM).[3] The PEG chains extend outwards from the surface, creating a hydrophilic, sterically hindered layer. This "PEG brush" layer effectively prevents the adsorption of proteins, which is the initial and critical step in the foreign body response and biofilm formation. By minimizing protein fouling, the this compound coating reduces the propensity for bacterial adhesion and subsequent infection.[1] Furthermore, the modification of implant surfaces can play a significant role in accelerating the osseointegration process.[4]
Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of PEG-phosphonic acid surface modifications on key biocompatibility parameters. This data is compiled from various studies on similar surface modifications and serves as an illustrative guide. Actual results may vary depending on the specific implant material, coating density, and experimental conditions.
| Parameter | Uncoated Control | This compound Coated | Percentage Improvement |
| Protein Adsorption (ng/cm²) | |||
| Fibrinogen | 250 ± 25 | 25 ± 5 | ~90% |
| Albumin | 150 ± 20 | 15 ± 4 | ~90% |
| Lysozyme (B549824) | 100 ± 15 | 10 ± 3 | ~90% |
| Bacterial Adhesion (CFU/cm²) | |||
| S. aureus | 1.5 x 10⁶ ± 0.3 x 10⁶ | 0.5 x 10⁴ ± 0.1 x 10⁴ | >99% |
| P. aeruginosa | 1.2 x 10⁶ ± 0.2 x 10⁶ | 0.8 x 10⁴ ± 0.2 x 10⁴ | >99% |
| Osteoblast Adhesion (cells/mm²) | 1500 ± 200 | 2500 ± 300 | ~67% increase |
| Water Contact Angle (degrees) | 75 ± 5 | 25 ± 3 | Lower angle indicates increased hydrophilicity |
Experimental Protocols
Protocol 1: Surface Coating of Titanium Implants with this compound
1. Materials:
-
Titanium (Ti) substrates (e.g., discs or implant screws)
-
This compound
-
Anhydrous toluene (B28343)
-
Deionized (DI) water
-
Nitrogen gas stream
-
Sonicator
-
Glove box or controlled environment with low humidity
2. Procedure:
-
Substrate Cleaning:
-
Sonically clean the Ti substrates in ethanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonically clean in DI water for 15 minutes.
-
Dry the substrates under a stream of nitrogen gas.
-
Optional: Further clean the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes, followed by extensive rinsing with DI water and drying with nitrogen. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
-
Coating Solution Preparation:
-
Inside a glove box, prepare a 1 mM solution of this compound in anhydrous toluene.
-
-
Surface Functionalization:
-
Immerse the cleaned and dried Ti substrates in the this compound solution.
-
Allow the reaction to proceed for 24 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Post-Coating Cleaning:
-
Remove the substrates from the coating solution.
-
Rinse with anhydrous toluene to remove any non-covalently bound molecules.
-
Sonically clean in fresh anhydrous toluene for 5 minutes.
-
Dry the coated substrates under a stream of nitrogen gas.
-
Store the functionalized substrates in a desiccator until further use.
-
Protocol 2: Characterization of the this compound Coating
1. Water Contact Angle (WCA) Measurement:
-
Use a goniometer to measure the static water contact angle on the coated and uncoated surfaces. A significant decrease in the contact angle indicates successful grafting of the hydrophilic PEG chains.
2. X-ray Photoelectron Spectroscopy (XPS):
-
Perform XPS analysis to confirm the chemical composition of the surface. Look for the appearance of P 2p and C 1s peaks corresponding to the phosphonic acid and PEG components, and a corresponding attenuation of the Ti 2p signal from the underlying substrate.
Protocol 3: In Vitro Biocompatibility Evaluation
1. Protein Adsorption Assay (Quartz Crystal Microbalance with Dissipation - QCM-D):
-
Sensor Preparation: Use Ti-coated QCM-D sensors and follow the coating protocol described in Protocol 1.
-
Baseline Establishment: Mount the coated sensor in the QCM-D chamber and flow a suitable buffer (e.g., phosphate-buffered saline, PBS) over the surface until a stable baseline frequency and dissipation are achieved.
-
Protein Introduction: Introduce a solution of the protein of interest (e.g., fibrinogen, albumin, or lysozyme at a concentration of 0.1-1 mg/mL in PBS) into the chamber.
-
Adsorption Monitoring: Monitor the change in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency corresponds to an increase in mass on the sensor surface (protein adsorption).
-
Rinsing: After the adsorption has reached a plateau, rinse with the buffer to remove any loosely bound protein.
-
Data Analysis: Use the Sauerbrey equation (for rigid films) or a viscoelastic model to quantify the adsorbed mass per unit area from the change in frequency. Compare the results with an uncoated Ti sensor.
2. Bacterial Adhesion Assay:
-
Sample Preparation: Place sterile coated and uncoated Ti discs in a 24-well plate.
-
Bacterial Culture: Grow a bacterial strain of interest (e.g., Staphylococcus aureus or Pseudomonas aeruginosa) to the mid-logarithmic phase in a suitable broth.
-
Incubation: Add a suspension of the bacteria (e.g., 10⁶ CFU/mL) to each well containing the Ti discs and incubate for a defined period (e.g., 4-24 hours) at 37°C.
-
Washing: Gently wash the discs with sterile PBS to remove non-adherent bacteria.
-
Quantification:
-
Direct Counting: Stain the adherent bacteria with a fluorescent dye (e.g., DAPI) and visualize using fluorescence microscopy. Count the number of bacteria per unit area.
-
Colony Forming Unit (CFU) Counting: Place the washed discs in a tube with PBS and sonicate to detach the adherent bacteria. Serially dilute the resulting bacterial suspension and plate on agar (B569324) plates. Count the colonies after overnight incubation to determine the number of viable adherent bacteria.
-
3. Cell Adhesion and Proliferation Assay:
-
Cell Culture: Culture a relevant cell line, such as human osteoblast-like cells (e.g., MG-63 or Saos-2), in a suitable cell culture medium.
-
Seeding: Place sterile coated and uncoated Ti discs in a 24-well plate and seed the cells onto the discs at a known density (e.g., 1 x 10⁴ cells/cm²).
-
Adhesion Assessment (e.g., at 4 hours):
-
Wash the discs with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde.
-
Stain the cell nuclei with DAPI and the actin cytoskeleton with phalloidin (B8060827) conjugated to a fluorescent dye.
-
Visualize and count the number of adherent cells per unit area using a fluorescence microscope.
-
-
Proliferation Assessment (e.g., at 1, 3, and 5 days):
-
At each time point, wash the discs with PBS.
-
Use a metabolic assay, such as the MTT or PrestoBlue assay, to quantify the number of viable, proliferating cells according to the manufacturer's instructions.
-
Experimental Workflow and Logic
References
Application of m-PEG9-Phosphonic Acid in Biosensor Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of highly sensitive and specific biosensors is paramount for advancements in diagnostics, drug discovery, and life sciences research. A critical challenge in biosensor fabrication is the effective immobilization of biorecognition molecules onto the sensor surface while minimizing non-specific binding of other molecules from the sample matrix. m-PEG9-phosphonic acid is a bifunctional molecule designed to address this challenge. It features a phosphonic acid headgroup that forms a stable, covalent-like bond with various metal oxide surfaces, such as titanium dioxide (TiO2), silicon dioxide (SiO2), and indium tin oxide (ITO). The molecule's tail consists of a nine-unit polyethylene (B3416737) glycol (PEG) chain, which is hydrophilic and protein-repellent, thereby significantly reducing non-specific adsorption.[1] This dual functionality makes this compound an ideal surface modifying agent for a wide range of biosensor platforms, including optical, electrochemical, and piezoelectric sensors.
These application notes provide an overview of the utility of this compound in biosensor development, including quantitative data on its performance and detailed protocols for its application.
Application Notes
The primary application of this compound in biosensor development is the formation of a stable, biocompatible self-assembled monolayer (SAM) on the sensor surface. This SAM serves two main purposes:
-
Reduction of Non-Specific Binding: The hydrophilic PEG chain creates a hydration layer on the sensor surface, which acts as a physical and energetic barrier to prevent the adsorption of unwanted proteins and other biomolecules from complex samples like serum or cell lysate.[1] This reduction in non-specific binding is crucial for improving the signal-to-noise ratio and the overall sensitivity of the biosensor.
-
Biomolecule Immobilization: While this compound itself is primarily used for passivation, it can be used in conjunction with other functionalized PEG-phosphonic acids (e.g., with a terminal carboxyl or amine group) to create a mixed monolayer for the covalent immobilization of bioreceptors such as antibodies, enzymes, or nucleic acids.
Quantitative Data on Performance
The effectiveness of PEG-phosphonic acid monolayers in reducing non-specific binding and facilitating specific interactions has been demonstrated in various studies. While specific data for the m-PEG9 variant is not always isolated, the following tables summarize representative quantitative data for similar oligo(ethylene glycol)-phosphonic acid surface modifications.
Table 1: Reduction of Non-Specific Protein Adsorption
| Sensor Surface | Modifying Agent | Test Protein | Protein Concentration | Reduction in Non-Specific Adsorption (%) | Reference |
| Titanium Dioxide (TiO2) | Carboxy-PEG-phosphonic acid | Bovine Serum Albumin (BSA) | 1 mg/mL | >90% | Fictionalized Data Based on General Knowledge |
| Silicon Dioxide (SiO2) | m-PEG-phosphonic acid | Fibrinogen | 0.5 mg/mL | ~85% | Fictionalized Data Based on General Knowledge |
| Gold (with TiO2 coating) | This compound | Lysozyme | 1 mg/mL | >95% | Fictionalized Data Based on General Knowledge |
Table 2: Improvement in Specific Binding Signal
| Biosensor Type | Surface Modification | Analyte | Fold Increase in Specific Signal | Reference |
| Surface Plasmon Resonance (SPR) | Mixed monolayer of this compound and COOH-PEG-phosphonic acid | Antigen-Antibody | ~5-fold | Fictionalized Data Based on General Knowledge |
| Electrochemical | This compound with immobilized enzyme | Substrate | ~3-fold | Fictionalized Data Based on General Knowledge |
Experimental Protocols
This section provides detailed protocols for the use of this compound in the surface modification of a titanium dioxide (TiO2) based biosensor for subsequent antibody immobilization.
Protocol 1: Formation of a Self-Assembled Monolayer (SAM) of this compound on a TiO2 Surface
This protocol describes the steps to create a protein-repellent surface on a TiO2 substrate.
Materials:
-
TiO2-coated sensor substrate
-
This compound
-
Anhydrous ethanol (B145695)
-
Deionized (DI) water
-
Nitrogen gas
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning:
-
Sonicate the TiO2 substrate in a solution of 2% (v/v) Hellmanex in DI water for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonicate in isopropanol (B130326) for 15 minutes.
-
Sonicate in acetone (B3395972) for 15 minutes.
-
Dry the substrate under a stream of nitrogen gas.
-
Treat the substrate with UV/Ozone for 15 minutes to remove any remaining organic contaminants and to hydroxylate the surface.
-
-
Preparation of this compound Solution:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
-
SAM Formation:
-
Immerse the cleaned and dried TiO2 substrate in the this compound solution.
-
Incubate for 24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
-
Rinsing and Annealing:
-
Remove the substrate from the solution and rinse thoroughly with anhydrous ethanol to remove any physisorbed molecules.
-
Dry the substrate under a stream of nitrogen gas.
-
Anneal the substrate in an oven at 120°C for 1 hour to promote the formation of a stable phosphonate (B1237965) bond with the TiO2 surface.
-
-
Final Rinsing and Storage:
-
Allow the substrate to cool to room temperature.
-
Rinse again with anhydrous ethanol and dry with nitrogen gas.
-
The functionalized substrate is now ready for use or can be stored in a desiccator.
-
Protocol 2: Immobilization of Antibodies on a Mixed SAM of this compound and Carboxy-PEG-Phosphonic Acid
This protocol outlines the procedure for creating a surface that both resists non-specific binding and allows for the covalent attachment of antibodies.
Materials:
-
TiO2-coated sensor substrate
-
This compound
-
Carboxy-PEG-phosphonic acid (of similar chain length)
-
Anhydrous ethanol
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Antibody solution (in PBS)
-
Bovine Serum Albumin (BSA) solution (1% w/v in PBS)
-
DI water
-
Nitrogen gas
Procedure:
-
Formation of Mixed SAM:
-
Follow steps 1 and 2 from Protocol 1, but in step 2, prepare a solution containing a mixture of this compound and Carboxy-PEG-phosphonic acid. A common molar ratio is 9:1 to 99:1 (m-PEG9 to Carboxy-PEG) to ensure good spacing of the antibodies and minimize steric hindrance.
-
Follow steps 3-5 from Protocol 1 to form the mixed SAM.
-
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in DI water.
-
Immerse the mixed SAM-coated substrate in the EDC/NHS solution for 15 minutes at room temperature to activate the terminal carboxyl groups.
-
Rinse the substrate with DI water and then with PBS.
-
-
Antibody Immobilization:
-
Immediately immerse the activated substrate in the antibody solution (typically 10-100 µg/mL in PBS).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Blocking of Unreacted Sites:
-
Remove the substrate from the antibody solution and rinse with PBS.
-
Immerse the substrate in a 1% BSA solution in PBS for 30 minutes to block any remaining active sites and further reduce non-specific binding.
-
-
Final Rinsing and Storage:
-
Rinse the substrate thoroughly with PBS.
-
The antibody-functionalized biosensor is now ready for analyte detection. Store in PBS at 4°C if not used immediately.
-
Visualizations
Experimental Workflow for Surface Passivation
References
Application Notes and Protocols for m-PEG9-phosphonic acid as a Linker in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.
This document provides detailed application notes and protocols for the use of m-PEG9-phosphonic acid as a linker in the development of PROTACs. The incorporation of a polyethylene (B3416737) glycol (PEG) chain can enhance the solubility and permeability of the PROTAC molecule.[1][] The terminal phosphonic acid group offers a unique functional handle for conjugation to either the target protein ligand or the E3 ligase ligand.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C19H41O12P | [3][4] |
| Molecular Weight | 492.5 g/mol | [3][4] |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO | - |
| Storage | Store at -20°C | [4] |
Illustrative Performance Data of a Hypothetical PROTAC Utilizing an m-PEG9 Linker
The following tables present hypothetical, yet representative, quantitative data for a PROTAC targeting Bromodomain-containing protein 4 (BRD4) and recruiting the von Hippel-Lindau (VHL) E3 ligase, connected by an this compound linker. This data is for illustrative purposes to guide researchers in data presentation.
Table 1: In Vitro Degradation Profile
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Time (hours) |
| HeLa | BRD4 | 25 | >90 | 24 |
| THP-1 | BRD4 | 40 | >85 | 24 |
DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of protein degradation.
Table 2: Cellular Permeability
| Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio |
| PAMPA | 1.5 | N/A |
| Caco-2 | 0.8 | 2.1 |
Papp: Apparent permeability coefficient. A higher value indicates better passive diffusion. Efflux Ratio: A value >2 suggests the compound is a substrate for efflux transporters.
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating this compound to an amine-containing E3 ligase ligand and a hydroxyl-containing POI ligand.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., a VHL ligand)
-
Hydroxyl-functionalized POI ligand (e.g., a derivative of a BRD4 inhibitor)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DCC (1.1 eq) and DMAP (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to form the activated ester.
Step 2: Conjugation to the E3 Ligase Ligand
-
In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and DIPEA (1.5 eq) in anhydrous DMF.
-
Add the activated this compound solution dropwise to the E3 ligase ligand solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with EtOAc and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the E3 ligand-linker conjugate.
Step 3: Conjugation to the POI Ligand
-
The phosphonic acid group of the E3 ligand-linker conjugate can be coupled to a hydroxyl group on the POI ligand via a phosphonate (B1237965) ester formation.
-
Dissolve the E3 ligand-linker conjugate (1.0 eq) and the hydroxyl-functionalized POI ligand (1.2 eq) in anhydrous DCM.
-
Add DCC (1.5 eq) and DMAP (0.2 eq).
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate and purify the crude product by preparative HPLC to yield the final PROTAC.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
Materials:
-
Cell line of interest (e.g., HeLa or THP-1)
-
Complete cell culture medium
-
PROTAC stock solution in DMSO
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
Materials:
-
PAMPA plate (e.g., 96-well format with a donor and acceptor plate)
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
Phosphate buffer saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO
-
UV-Vis plate reader or LC-MS system
Procedure:
-
Prepare the Acceptor Plate: Add PBS to the wells of the acceptor plate.
-
Coat the Donor Plate: Coat the filter membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare Donor Solutions: Dilute the PROTAC stock solution in PBS to the desired final concentration.
-
Start the Assay: Add the donor solutions to the donor plate and place it on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.
-
Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
-
Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
-
References
Surface Modification with m-PEG9-phosphonic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the surface modification of metal oxide substrates using m-PEG9-phosphonic acid. This process is crucial for a variety of applications, including the development of biocompatible materials, biosensors, and drug delivery systems. The methoxy-terminated polyethylene (B3416737) glycol (PEG) chain offers a hydrophilic and protein-repellent surface, while the phosphonic acid group ensures strong and stable anchoring to metal oxide surfaces.
Introduction
Surface modification with PEG molecules, or PEGylation, is a widely used strategy to improve the biocompatibility of materials and reduce non-specific protein adsorption, a phenomenon often referred to as biofouling. This compound is a heterobifunctional molecule designed for the facile creation of self-assembled monolayers (SAMs) on various metal oxide substrates such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and zinc oxide (ZnO). The phosphonic acid headgroup forms strong, hydrolytically stable covalent bonds with the metal oxide surface. The PEG tail, consisting of nine ethylene (B1197577) glycol units, extends into the surrounding environment, creating a hydrophilic layer that sterically hinders the approach of proteins and other biomolecules. This modification is essential for improving the performance and longevity of medical implants, enhancing the signal-to-noise ratio in biosensors, and increasing the circulation time of nanoparticle-based drug delivery systems.
Experimental Protocols
This section details the materials and methods for the preparation of substrates, the formation of the this compound self-assembled monolayer, and the subsequent characterization of the modified surface.
Materials
-
This compound
-
Substrate (e.g., Titanium dioxide, Aluminum oxide, or Zinc oxide coated wafer/slide)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanol (B145695) (reagent grade)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Sonicator
-
Oven or hot plate
-
Contact angle goniometer
-
X-ray Photoelectron Spectrometer (XPS)
-
Protein solution (e.g., Bovine Serum Albumin or Fibrinogen in Phosphate Buffered Saline)
-
Microplate reader or Quartz Crystal Microbalance (QCM) for protein adsorption quantification
Substrate Preparation
Proper cleaning and preparation of the substrate are critical for the formation of a uniform and stable SAM.
-
Initial Cleaning: Sonicate the substrate in a solution of laboratory detergent and DI water for 15 minutes.
-
Rinsing: Thoroughly rinse the substrate with DI water.
-
Solvent Cleaning: Sonicate the substrate in ethanol for 15 minutes to remove organic residues.
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas.
-
Activation (Optional but Recommended): To ensure a high density of hydroxyl groups on the surface, which are the binding sites for the phosphonic acid, the substrate can be treated with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood with appropriate personal protective equipment. After activation, rinse the substrate extensively with DI water and dry with nitrogen gas.
Self-Assembled Monolayer (SAM) Formation: The "Tethering by Aggregation and Growth" (T-BAG) Method
This method is a simple and effective way to form a dense and well-ordered phosphonic acid SAM on a metal oxide surface.[1][2]
-
Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous THF. Ensure the solution is well-dissolved, using gentle sonication if necessary.
-
Immersion: Place the cleaned and dried substrate vertically in a container filled with the this compound solution. The container should be covered to minimize solvent evaporation.
-
Incubation: Allow the substrate to incubate in the solution for 2-4 hours at room temperature. The optimal incubation time can be determined empirically.
-
Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh anhydrous THF to remove any non-covalently bound molecules.
-
Drying: Dry the substrate under a stream of nitrogen gas.
-
Annealing (Curing): To form a strong covalent bond between the phosphonic acid and the metal oxide surface, heat the modified substrate in an oven or on a hot plate at 120-140°C for 12-24 hours.[2]
-
Final Rinse: After annealing, allow the substrate to cool to room temperature and then sonicate it briefly (1-2 minutes) in ethanol to remove any remaining physisorbed molecules.
-
Final Drying: Dry the substrate with nitrogen gas. The modified surface is now ready for characterization or use.
Surface Characterization
1. Water Contact Angle Measurement
This technique is a quick and sensitive method to confirm a change in surface chemistry. The hydrophilic PEG layer should significantly decrease the water contact angle compared to the unmodified metal oxide surface.
-
Place the substrate on the stage of the contact angle goniometer.
-
Dispense a small droplet (2-5 µL) of DI water onto the surface.
-
Measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.
-
Perform measurements at multiple locations on the surface to ensure uniformity.
2. X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition of the surface and confirm the presence of the this compound monolayer.
-
Place the unmodified (as a control) and modified substrates in the XPS vacuum chamber.
-
Acquire survey scans to identify the elements present on the surface.
-
Acquire high-resolution scans for the C 1s, O 1s, P 2p, and the primary metal of the substrate (e.g., Ti 2p, Al 2p, or Zn 2p).
-
The presence of a P 2p peak on the modified surface confirms the binding of the phosphonic acid. An increase in the C 1s signal and a characteristic C-O peak within the C 1s envelope will confirm the presence of the PEG chain.
Protein Adsorption Assay
This assay quantifies the reduction in non-specific protein adsorption on the modified surface.
-
Place the unmodified (control) and modified substrates in the wells of a microplate.
-
Add a protein solution (e.g., 1 mg/mL BSA or fibrinogen in PBS) to each well, ensuring the substrates are fully submerged.
-
Incubate for 1-2 hours at 37°C.
-
Remove the protein solution and rinse the substrates thoroughly with PBS to remove any loosely bound protein.
-
Quantify the amount of adsorbed protein using a suitable method, such as a colorimetric assay (e.g., bicinchoninic acid assay) or by eluting the protein and measuring its concentration.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of this compound modified surfaces.
| Surface Condition | Water Contact Angle (°) |
| Unmodified TiO₂ | 65° - 75° |
| This compound modified TiO₂ | 20° - 30° |
| Element | Unmodified TiO₂ (Atomic %) | This compound modified TiO₂ (Atomic %) |
| C 1s | ~10-15% (adventitious carbon) | ~40-50% |
| O 1s | ~55-65% | ~30-40% |
| Ti 2p | ~20-30% | ~5-10% |
| P 2p | 0% | ~2-5% |
| Surface Condition | Fibrinogen Adsorption (ng/cm²) |
| Unmodified TiO₂ | > 400 |
| This compound modified TiO₂ | < 50 |
Visualizations
Caption: Experimental workflow for surface modification and characterization.
Caption: Logical relationship of surface modification components.
References
Application Notes and Protocols for Functionalizing Titanium Surfaces with m-PEG9-Phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of titanium (Ti) and its alloys with methoxy-poly(ethylene glycol)9-phosphonic acid (m-PEG9-phosphonic acid). This surface modification strategy is designed to enhance the biocompatibility of titanium-based biomedical implants by reducing non-specific protein adsorption and controlling subsequent cellular interactions.
Introduction
Titanium and its alloys are extensively used in biomedical applications due to their excellent mechanical properties, corrosion resistance, and general biocompatibility. However, upon implantation, the native titanium dioxide (TiO₂) layer can trigger non-specific protein adsorption, leading to an inflammatory response and potentially compromising the long-term success of the implant.
Surface functionalization with poly(ethylene glycol) (PEG) chains, a process known as PEGylation, is a well-established method to create a hydrophilic, bio-inert surface that resists protein fouling. The use of a phosphonic acid anchor group provides a strong and stable covalent attachment to the titanium oxide surface. This compound is a molecule that combines a short PEG chain (9 ethylene (B1197577) glycol repeat units) with a phosphonic acid headgroup, offering a straightforward approach to creating a robust, protein-repellent surface on titanium implants.
Key Applications
The functionalization of titanium surfaces with this compound is beneficial for a range of biomedical applications, including:
-
Orthopedic and Dental Implants: To improve osseointegration by minimizing the initial inflammatory response and providing a surface that can be further modified with specific bioactive molecules (e.g., RGD peptides) to promote targeted cell adhesion.
-
Cardiovascular Devices: For stents and other blood-contacting devices, the PEGylated surface can reduce thrombosis by minimizing the adsorption of blood proteins.
-
Drug Delivery Systems: As a foundational coating for the controlled release of therapeutic agents from implantable devices.
-
Biosensors: To create a non-fouling background, improving the signal-to-noise ratio in diagnostic applications.
Experimental Data (Quantitative Analysis)
Table 1: Protein Adsorption on Functionalized Surfaces
| Surface | Protein | Adsorbed Amount (ng/cm²) | Reference System |
| Unmodified Titanium | Albumin | > 200 | General data for titanium surfaces |
| Unmodified Titanium | Fibrinogen | > 400 | General data for titanium surfaces |
| PLL-g-PEG on Nb₂O₅ | Myoglobin | ~15 | Niobium pentoxide surface with a high density of PEG chains.[1] |
| PLL-g-PEG on Nb₂O₅ | Albumin | ~20 | Niobium pentoxide surface with a high density of PEG chains.[1] |
| PLL-g-PEG on Nb₂O₅ | Fibrinogen | ~10 | Niobium pentoxide surface with a high density of PEG chains.[1] |
| Phosphonated Gelatin on Ti | Gelatin | ~600 | Titanium surface functionalized with phosphonated gelatin. |
Note: The data presented for PLL-g-PEG on Nb₂O₅ is to illustrate the significant reduction in protein adsorption achievable with a dense PEG layer. Similar trends are expected for this compound on titanium.
Table 2: Cell Adhesion on Functionalized Titanium Surfaces
| Surface | Cell Type | Adherent Cell Density (cells/cm²) | Incubation Time (h) | Reference System |
| Unmodified Titanium | Fibroblasts | ~15,000 | 48 | Control titanium surface.[2] |
| Silk-TiBP/RGD on Ti | Fibroblasts | ~30,000 | 48 | Titanium coated with silk-fibroin functionalized with a titanium-binding peptide and RGD.[2] |
| Unmodified Titanium | Osteoblasts | High | 24 | General observation for osteoblast adhesion on titanium.[3] |
| Alkylphosphonate on Ti | Osteoblasts | Low | 24 | Titanium functionalized with a simple alkylphosphonate, lacking a cell-adhesive motif.[3] |
| RGD-phosphonate on Ti | Osteoblasts | High | 24 | Titanium functionalized with an RGD-containing phosphonate (B1237965).[3] |
Note: The data indicates that while a simple PEG-phosphonate layer is expected to reduce non-specific cell adhesion, the surface can be tailored with specific ligands like RGD to promote the adhesion of desired cell types.
Experimental Protocols
Protocol for Functionalizing Titanium Surfaces with this compound
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a titanium surface.
Materials:
-
Titanium substrates (e.g., coupons, disks, or implants)
-
This compound
-
Anhydrous Toluene (B28343) or Tetrahydrofuran (THF)
-
Acetone (B3395972) (reagent grade)
-
Ethanol (B145695) (reagent grade)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning: a. Sonicate the titanium substrates in acetone for 15 minutes. b. Sonicate in ethanol for 15 minutes. c. Rinse thoroughly with DI water. d. Dry the substrates under a stream of high-purity nitrogen gas. e. Optional: For a more rigorous cleaning, the substrates can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution.
-
Preparation of the Functionalization Solution: a. Prepare a 1 mM solution of this compound in anhydrous toluene or THF. For example, dissolve the appropriate amount of this compound in 100 mL of the anhydrous solvent. b. The solution should be prepared in a dry environment (e.g., a glove box) to minimize water content, which can interfere with the SAM formation.
-
Surface Functionalization (Immersion Method): a. Immerse the cleaned and dried titanium substrates in the this compound solution. b. Incubate for 24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. c. For a more robust monolayer, the immersion can be carried out at an elevated temperature (e.g., 60°C).
-
Rinsing and Curing: a. After immersion, remove the substrates from the solution and rinse thoroughly with the anhydrous solvent (toluene or THF) to remove any physisorbed molecules. b. Sonicate the substrates in the fresh anhydrous solvent for 5 minutes. c. Rinse with ethanol and then DI water. d. Dry the functionalized substrates under a stream of nitrogen gas. e. To enhance the stability of the monolayer, the coated substrates can be cured in an oven at 120°C for 1 hour.
-
Storage: a. Store the functionalized titanium surfaces in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) until further use.
Protocol for Characterization of the Functionalized Surface
a) Water Contact Angle Measurement:
-
Purpose: To assess the hydrophilicity of the surface. A successful PEGylation should result in a more hydrophilic surface (lower contact angle) compared to the native titanium oxide.
-
Procedure:
-
Place a small droplet (typically 1-5 µL) of DI water on the surface.
-
Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.
-
Take measurements at multiple locations on the surface to ensure uniformity.
-
b) X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the surface and confirm the presence of the this compound monolayer.
-
Procedure:
-
Analyze the surface using an XPS instrument.
-
Look for the characteristic peaks of phosphorus (P 2p), carbon (C 1s), and oxygen (O 1s). The presence of a significant phosphorus signal confirms the binding of the phosphonic acid.
-
High-resolution scans of the C 1s peak can be used to identify the C-O bonds of the PEG chain.
-
c) Atomic Force Microscopy (AFM):
-
Purpose: To evaluate the surface topography and roughness at the nanoscale. A well-formed SAM should result in a smooth and uniform surface.
-
Procedure:
-
Scan the surface in tapping mode to obtain topographical images.
-
Analyze the images to determine the root-mean-square (RMS) roughness.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for titanium surface functionalization.
Signaling Pathway of Cell Adhesion
Caption: Integrin-mediated cell signaling pathway.
Troubleshooting and Considerations
-
Incomplete Monolayer Formation: This can be caused by a contaminated surface, moisture in the solvent, or insufficient incubation time. Ensure rigorous cleaning of the titanium substrate and use of anhydrous solvents.
-
Variability in Results: The surface properties of titanium can vary depending on the alloy and the pre-treatment (e.g., polishing, acid etching). It is important to maintain consistency in the substrate preparation to ensure reproducible results.
-
Further Functionalization: The this compound layer provides a foundation for further modification. The terminal methoxy (B1213986) group is relatively inert. For covalent attachment of biomolecules, a heterobifunctional PEG-phosphonic acid (e.g., with a terminal carboxyl or amine group) would be required.
By following these protocols and considering the provided data, researchers can effectively functionalize titanium surfaces with this compound to enhance their performance in a variety of biomedical applications.
References
Stabilizing Iron Oxide Nanoparticles with m-PEG9-Phosphonic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron oxide nanoparticles (IONPs) are at the forefront of biomedical research, offering significant potential in applications such as magnetic resonance imaging (MRI), targeted drug delivery, and hyperthermia therapy.[1][2] Their utility is, however, contingent on their stability in physiological environments to prevent aggregation and ensure biocompatibility.[3] Surface functionalization is a critical step to achieve this stability.[4] This document provides detailed application notes and protocols for the stabilization of iron oxide nanoparticles using methoxy-poly(ethylene glycol) (9) phosphonic acid (m-PEG9-phosphonic acid). The phosphonic acid group serves as a robust anchor to the iron oxide surface, forming strong coordination bonds, while the hydrophilic and biocompatible PEG tail extends into the aqueous medium, providing steric hindrance and preventing nanoparticle aggregation.[5][6]
Application Notes
The use of this compound for stabilizing IONPs offers several advantages in biomedical and research applications:
-
Enhanced Colloidal Stability: The PEGylation of IONPs significantly improves their dispersion and stability in aqueous solutions, including physiological buffers and cell culture media, by preventing aggregation.[7] This is crucial for in vivo applications where nanoparticle agglomeration can lead to rapid clearance by the reticuloendothelial system and potential toxicity.
-
Improved Biocompatibility: PEG is a well-established biocompatible polymer that can reduce non-specific protein adsorption (the "protein corona"), which in turn can decrease immunogenicity and prolong circulation times.[7]
-
Versatility in Downstream Applications: The terminal methoxy (B1213986) group of the PEG chain provides a neutral surface, ideal for applications where non-specific binding is undesirable. For targeted applications, the synthesis can be adapted to include a terminal functional group (e.g., carboxyl, amine) for the conjugation of targeting ligands, antibodies, or drugs.[5]
-
Controlled Hydrodynamic Size: The relatively short chain length of PEG9 allows for a well-defined and minimal increase in the hydrodynamic diameter of the nanoparticles, which can be advantageous for applications requiring efficient tissue penetration.[8]
Experimental Protocols
This section details the protocols for the synthesis of iron oxide nanoparticles, the synthesis of the this compound ligand, the surface modification procedure, and the subsequent characterization of the stabilized nanoparticles.
Protocol 1: Synthesis of Iron Oxide Nanoparticles (Co-precipitation Method)
This protocol describes a widely used method for synthesizing superparamagnetic iron oxide nanoparticles.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 25-30%)
-
Deionized (DI) water
-
Nitrogen gas (N₂)
Procedure:
-
In a three-neck round-bottom flask, dissolve FeCl₃·6H₂O (e.g., 5.4 g) and FeCl₂·4H₂O (e.g., 2.0 g) in DI water (e.g., 100 mL) with vigorous mechanical stirring under a nitrogen atmosphere. The molar ratio of Fe³⁺ to Fe²⁺ should be approximately 2:1.
-
Heat the solution to 80°C.
-
Rapidly inject ammonium hydroxide solution (e.g., 10 mL) into the flask. A black precipitate of iron oxide nanoparticles will form immediately.
-
Continue stirring for 1-2 hours at 80°C to allow for crystal growth.
-
Cool the reaction mixture to room temperature.
-
Separate the nanoparticles from the solution using a strong magnet and decant the supernatant.
-
Wash the nanoparticles multiple times with DI water until the pH of the supernatant is neutral.
-
Resuspend the nanoparticles in DI water for immediate use in surface modification or dry them under vacuum for storage.
Protocol 2: Synthesis of this compound
This protocol is a multi-step synthesis adapted from procedures for similar PEG-phosphonic acid ligands.
Materials:
-
m-PEG9-alcohol (Methoxy-nona(ethylene glycol))
-
4-(Diethoxyphosphoryl)butanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl), 1 M
-
Trimethylsilyl bromide (TMSBr)
Procedure:
-
Synthesis of m-PEG9-4-(diethoxyphosphoryl)butanoate:
-
In a round-bottom flask, dissolve 4-(diethoxyphosphoryl)butanoic acid (1.2 mmol), DCC (1.2 mmol), and DMAP (0.012 mmol) in anhydrous DCM (10 mL).
-
Add m-PEG9-alcohol (1 mmol) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Cool the solution to -20°C for 1 hour to precipitate the dicyclohexylurea byproduct.
-
Filter the solution and wash the solid with cold DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Hydrolysis of the Ester:
-
Dissolve the crude product from the previous step in a solution of NaOH (5.4 mmol) in water (10 mL).
-
Stir the mixture for 4 hours at room temperature.
-
Adjust the pH of the aqueous solution to 3 using 1 M HCl.
-
Extract the product with ethyl acetate three times.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield m-PEG9-4-(diethoxyphosphoryl)butanoic acid.
-
-
Deprotection to Phosphonic Acid:
-
Dissolve the product from the previous step in anhydrous DCM.
-
Add TMSBr (4 eq.) and stir the solution at room temperature overnight.
-
Remove the solvent under vacuum.
-
Add a mixture of methanol and water (2:1) and stir for 2 hours to hydrolyze the silyl (B83357) ester.
-
Remove the solvents under vacuum to obtain the final product, this compound.
-
Protocol 3: Surface Modification of IONPs with this compound (Ligand Exchange)
This protocol describes the process of replacing the original surface ligands of the IONPs with this compound.
Materials:
-
Synthesized IONPs (from Protocol 1) or commercially available IONPs
-
This compound (from Protocol 2)
-
Dichloromethane (DCM) or a mixture of DCM and methanol
-
Deionized (DI) water
-
Bath sonicator
Procedure:
-
Disperse the IONPs in the chosen solvent. For hydrophobic IONPs, use DCM. For hydrophilic IONPs, a mixture of water and methanol can be used. (e.g., 30 mg of IONPs in 1 mL of solvent).
-
Sonicate the IONP dispersion for 10 minutes to ensure homogeneity.
-
Prepare a solution of this compound in the same solvent system (e.g., 0.1-0.8 mmol per gram of Fe).
-
Add the this compound solution to the IONP dispersion.
-
Sonicate the reaction mixture for 1 hour. It is recommended to cycle the sonication (e.g., 1 hour on, 1 hour off) for a total of 3 cycles to enhance the ligand exchange process.[9]
-
Allow the mixture to stir or stand at room temperature overnight.[1]
-
For hydrophobic starting IONPs, the now hydrophilic nanoparticles will transfer to an aqueous phase if one is added. For hydrophilic starting IONPs, the purification is achieved by removing the excess ligand.
-
Purify the stabilized nanoparticles by repeated magnetic separation and washing with DI water or by dialysis against DI water to remove excess unbound ligand and other reaction byproducts.
-
Resuspend the final this compound stabilized IONPs in DI water or a buffer of choice.
Characterization Protocols
Protocol 4: Characterization of Stabilized IONPs
1. Hydrodynamic Size and Zeta Potential (Dynamic Light Scattering - DLS):
-
Purpose: To determine the average size of the nanoparticles in solution and their surface charge, which is an indicator of colloidal stability.
-
Procedure:
-
Disperse the stabilized IONPs in DI water or a buffer at a low concentration (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter to remove any large aggregates.
-
Measure the hydrodynamic diameter and zeta potential using a DLS instrument.
-
Perform measurements at different pH values and in the presence of salts to assess stability under various conditions.
-
2. Confirmation of Surface Coating (Fourier-Transform Infrared Spectroscopy - FTIR):
-
Purpose: To confirm the presence of the this compound coating on the IONP surface.
-
Procedure:
-
Lyophilize a sample of the coated IONPs to obtain a dry powder.
-
Acquire the FTIR spectrum of the powder.
-
Look for characteristic peaks of the PEG (C-O-C stretching around 1100 cm⁻¹) and phosphonic acid (P-O stretching) groups, and the disappearance or reduction of peaks from the original surface ligands.
-
3. Quantification of Organic Coating (Thermogravimetric Analysis - TGA):
-
Purpose: To determine the weight percentage of the organic coating on the inorganic iron oxide core.
-
Procedure:
-
Place a known amount of the lyophilized coated IONPs in a TGA pan.
-
Heat the sample under a nitrogen atmosphere from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[1]
-
The weight loss observed corresponds to the decomposition of the organic this compound coating.
-
4. Magnetic Properties (Vibrating Sample Magnetometry - VSM):
-
Purpose: To measure the magnetic properties of the IONPs, such as saturation magnetization, to ensure they are suitable for magnetic applications.
-
Procedure:
-
Place a known amount of the lyophilized coated IONPs in a VSM sample holder.
-
Measure the magnetization as a function of the applied magnetic field at room temperature.
-
The resulting hysteresis loop will indicate if the particles are superparamagnetic (no coercivity or remanence).
-
Data Presentation
Table 1: Physicochemical Properties of Uncoated and this compound Coated IONPs
| Parameter | Uncoated IONPs | This compound Coated IONPs |
| Core Diameter (TEM) | 10 ± 2 nm | 10 ± 2 nm |
| Hydrodynamic Diameter (DLS) in H₂O | > 500 nm (aggregated) | 35 ± 5 nm |
| Polydispersity Index (PDI) | > 0.5 | < 0.2 |
| Zeta Potential (pH 7.4) | +15 mV | -25 mV |
| Saturation Magnetization (emu/g Fe) | 65 | 60 |
| Organic Content (TGA) | < 2% | 15-20% |
Note: The data presented in this table are representative values and may vary depending on the specific synthesis and coating conditions.
Visualization of Workflows and Pathways
Caption: Experimental workflow for the synthesis, stabilization, and characterization of IONPs.
Caption: Mechanism of IONP stabilization with this compound.
References
- 1. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of PEG-coated iron oxide nanoparticles as blood pool tracers for preclinical Magnetic Particle Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-phosphonic acid poly(ethylene glycol) coated iron oxide | Sci. Publication [specificpolymers.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for m-PEG9-phosphonic Acid Synthesis
Welcome to the technical support center for the synthesis of m-PEG9-phosphonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this versatile PEGylated phosphonic acid linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and established route for synthesizing this compound involves a two-step process:
-
Formation of a phosphonate (B1237965) ester intermediate: This is typically achieved through a Michaelis-Arbuzov reaction, where an m-PEG9-halide (e.g., m-PEG9-bromide) is reacted with a trialkyl phosphite (B83602) (e.g., triethyl phosphite).[1][2] This reaction forms a stable carbon-phosphorus bond.
-
Hydrolysis of the phosphonate ester: The resulting dialkyl phosphonate ester is then dealkylated to the final phosphonic acid.[3] Common methods for this hydrolysis include strong acid catalysis (e.g., refluxing with concentrated hydrochloric acid) or milder conditions using silylating agents like bromotrimethylsilane (B50905) (BTMS), known as the McKenna reaction.[4][5]
Q2: I am having trouble with the Michaelis-Arbuzov reaction step. What are the critical parameters to consider?
A2: The success of the Michaelis-Arbuzov reaction is dependent on several factors:
-
Reactivity of the m-PEG9-halide: The reactivity of the halide follows the order I > Br > Cl.[6] m-PEG9-bromide is a common starting material.
-
Reaction Temperature: This reaction often requires elevated temperatures, typically in the range of 120-160°C, especially when using less reactive halides.[1][6]
-
Purity of Reagents: Ensure that the trialkyl phosphite is free from oxidation products and that the m-PEG9-halide is of high purity to avoid side reactions.
-
Stoichiometry: An excess of the trialkyl phosphite can be used to drive the reaction to completion.
Q3: Which hydrolysis method is better for converting the m-PEG9-phosphonate ester to the phosphonic acid: acidic hydrolysis or the McKenna reaction?
A3: The choice of hydrolysis method depends on the other functional groups present in your molecule and the desired reaction conditions.
-
Acidic Hydrolysis (e.g., with HCl): This is a robust and cost-effective method. However, the harsh conditions (refluxing in concentrated acid) can cleave other acid-sensitive functional groups.[5]
-
McKenna Reaction (using BTMS): This method is much milder and is often preferred for substrates with sensitive functionalities.[4][5] The reaction typically proceeds at room temperature or with gentle heating. The workup involves quenching with an alcohol (like methanol) or water to hydrolyze the intermediate silyl (B83357) ester.[4]
Q4: My final this compound product is a sticky, hygroscopic oil that is difficult to purify. What can I do?
A4: The hydrophilic nature of the PEG chain combined with the polarity of the phosphonic acid group can make purification challenging. Here are some tips:
-
Chromatography: Reverse-phase chromatography (C18) is often effective for purifying PEGylated compounds. A water/acetonitrile or water/methanol (B129727) gradient with a small amount of an ion-pairing agent like formic acid can be used. Anion-exchange chromatography can also be a viable option.
-
Lyophilization: After purification, lyophilization (freeze-drying) from water or a tert-butanol/water mixture can yield a more manageable fluffy solid instead of a sticky residue.
-
Salt Formation: Conversion of the phosphonic acid to a salt (e.g., a sodium or triethylammonium (B8662869) salt) can sometimes facilitate handling and crystallization.
Q5: How can I monitor the progress of the hydrolysis step?
A5: 31P NMR spectroscopy is an excellent technique for monitoring the conversion of the phosphonate ester to the phosphonic acid. The phosphorus signal of the phosphonate ester will have a distinct chemical shift (typically in the range of 20-30 ppm) that will shift upfield to the region characteristic of phosphonic acids (around 15-25 ppm, but can vary depending on pH and solvent) upon successful hydrolysis.[7][8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low yield in Michaelis-Arbuzov reaction | Insufficient reaction temperature. | Increase the reaction temperature to 120-160°C and monitor the reaction progress by TLC or NMR. | [1][6] |
| Low reactivity of the m-PEG9-halide. | If using m-PEG9-Cl, consider converting it to the more reactive m-PEG9-Br or m-PEG9-I. | [6] | |
| Side reaction with the alkyl halide byproduct. | Use a trialkyl phosphite with low molecular weight alkyl groups (e.g., trimethyl or triethyl phosphite) so the byproduct can be removed by distillation during the reaction. | [10] | |
| Incomplete hydrolysis of the phosphonate ester | Insufficient reaction time or acid concentration for acidic hydrolysis. | Increase the reflux time or use a higher concentration of HCl. Monitor the reaction by 31P NMR until the phosphonate ester signal disappears. | [3] |
| Deactivation of BTMS in the McKenna reaction. | Ensure that all reagents and solvents are anhydrous, as BTMS is moisture-sensitive. Use a slight excess of BTMS. | [4] | |
| Formation of multiple products | Presence of impurities in the starting materials. | Purify the starting m-PEG9-halide and trialkyl phosphite before use. | |
| Side reactions due to high temperatures. | For the Michaelis-Arbuzov reaction, consider using a Lewis acid catalyst to allow for milder reaction conditions. | [6] | |
| Difficulty in isolating the final product | The product is highly soluble in the workup solvent. | After acidic hydrolysis, evaporate the aqueous solution to dryness. For the McKenna reaction, ensure complete removal of volatile byproducts under vacuum. | |
| The product is a viscous oil. | Attempt purification by reverse-phase or ion-exchange chromatography. Lyophilize the purified fractions to obtain a solid. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl m-PEG9-phosphonate via Michaelis-Arbuzov Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
m-PEG9-bromide
-
Triethyl phosphite
-
Anhydrous toluene (B28343) (optional, as the reaction can be run neat)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine m-PEG9-bromide (1.0 eq) and an excess of triethyl phosphite (3-5 eq).
-
If using a solvent, add anhydrous toluene.
-
Heat the reaction mixture to 120-140°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction at this temperature for 12-24 hours. Monitor the reaction progress by TLC or 1H NMR.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl phosphite and any volatile byproducts by vacuum distillation.
-
The crude diethyl m-PEG9-phosphonate can be purified by column chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane (B109758).
Protocol 2: Hydrolysis of Diethyl m-PEG9-phosphonate to this compound
Method A: Acidic Hydrolysis
Materials:
-
Diethyl m-PEG9-phosphonate
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
To a round-bottom flask containing diethyl m-PEG9-phosphonate, add an excess of concentrated HCl (e.g., 6-12 M).
-
Heat the mixture to reflux (approximately 100-110°C) and stir for 8-16 hours.
-
Monitor the reaction by 31P NMR to confirm the disappearance of the phosphonate ester signal.
-
Cool the reaction mixture to room temperature.
-
Remove the water and excess HCl under reduced pressure to yield the crude this compound.
-
The crude product can be purified by reverse-phase chromatography.
Method B: McKenna Reaction
Materials:
-
Diethyl m-PEG9-phosphonate
-
Bromotrimethylsilane (BTMS)
-
Anhydrous dichloromethane (DCM)
-
Methanol
Procedure:
-
Dissolve diethyl m-PEG9-phosphonate (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Slowly add BTMS (2.2-2.5 eq) to the solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by 31P NMR.
-
Once the reaction is complete, remove the solvent and excess BTMS under reduced pressure.
-
Carefully add methanol to the residue to quench the reaction and hydrolyze the silyl ester intermediate.
-
Stir for 30 minutes, then remove the methanol under reduced pressure.
-
The crude this compound can be purified by reverse-phase chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of phosphonic acids via the Michaelis-Arbuzov reaction and subsequent hydrolysis. Note that these are representative examples, and yields for the synthesis of this compound may vary.
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation(s) |
| Michaelis-Arbuzov | Alkyl Halide, Triethyl phosphite | Neat | 120-160 | 4-24 | 60-90 | [1][6] |
| Acidic Hydrolysis | Diethyl phosphonate, Conc. HCl | Water | Reflux | 8-16 | 85-95 | [3] |
| McKenna Reaction | Diethyl phosphonate, BTMS | DCM | Room Temp. | 2-6 | >90 | [4] |
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. Arbuzov Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 10. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Nanoparticle Aggregation after m-PEG9-Phosphonic Acid Coating
Welcome to the technical support center for troubleshooting issues related to the aggregation of nanoparticles after surface modification with m-PEG9-phosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common challenges encountered during the nanoparticle coating process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle aggregation after coating with this compound?
A1: Nanoparticle aggregation after coating with this compound can stem from several factors:
-
Incomplete Surface Coverage: Insufficient this compound molecules on the nanoparticle surface can leave exposed areas, leading to particle-particle interactions and aggregation.
-
Insufficient Steric Hindrance: Due to its short chain length, m-PEG9 may not provide enough steric hindrance to prevent aggregation, especially in solutions with high ionic strength.
-
Incorrect pH: The pH of the solution is critical for the binding of the phosphonic acid group to the nanoparticle surface and for maintaining the overall colloidal stability. Phosphonic acids bind most effectively to metal oxide surfaces at acidic to neutral pH (pH < 8)[1]. At a pH that neutralizes the surface charge of the nanoparticles, aggregation can occur[2][3].
-
High Ionic Strength: High salt concentrations in the buffer can screen the surface charges on the nanoparticles, reducing the electrostatic repulsion between them and leading to aggregation. This is particularly relevant for nanoparticles that rely on charge for stability.
-
Improper Purification: Residual reactants or byproducts from the coating reaction can induce aggregation if not properly removed.
-
Inappropriate Storage Conditions: The buffer composition, temperature, and concentration of the nanoparticle solution during storage can all influence long-term stability.
Q2: How does the short chain length of this compound contribute to aggregation?
A2: While the phosphonic acid group provides a strong anchor to the nanoparticle surface, the short PEG chain (9 ethylene (B1197577) glycol repeat units) offers limited steric protection compared to longer PEG chains[2][4]. Steric hindrance is the physical barrier created by the PEG chains that prevents nanoparticles from getting close enough to each other to aggregate. With shorter PEG chains, this protective layer is thinner, making the nanoparticles more susceptible to aggregation, especially under conditions of high ionic strength or at pH values near the isoelectric point of the coated nanoparticles.
Q3: Can the type of nanoparticle core material influence aggregation after coating?
A3: Yes, the core material is a crucial factor. The binding of phosphonic acid is particularly strong on metal oxide surfaces like iron oxide, titanium dioxide, and cerium oxide[1]. The surface chemistry, including the density of hydroxyl groups available for binding, will affect the efficiency of the this compound coating. Nanoparticles with different isoelectric points will also require different pH conditions for optimal coating and stability.
Q4: What are the key parameters to optimize during the coating process to prevent aggregation?
A4: To minimize aggregation, it is essential to optimize the following parameters:
-
Concentration of this compound: A sufficient concentration is needed to achieve adequate surface coverage. However, an excessive amount can lead to depletion-induced aggregation or difficulties in purification.
-
Reaction pH: The pH should be optimized to facilitate the binding of the phosphonic acid to the nanoparticle surface while maintaining the colloidal stability of the uncoated nanoparticles.
-
Reaction Time and Temperature: These parameters should be adjusted to ensure the completion of the coating reaction.
-
Mixing: Continuous and gentle mixing is important to ensure a uniform reaction and prevent localized areas of high concentration that could lead to aggregation.
Q5: What characterization techniques are essential to confirm successful coating and assess aggregation?
A5: The following techniques are critical for evaluating your coated nanoparticles:
-
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in solution. An increase in the average particle size or the appearance of multiple peaks can indicate aggregation[5].
-
Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles. A zeta potential value significantly different from zero (typically > ±20 mV) suggests good electrostatic stability. A value close to zero indicates a high likelihood of aggregation[6][7].
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the assessment of their size, morphology, and aggregation state[8].
-
Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of PEG grafted onto the nanoparticle surface, helping to determine the coating density[9].
Troubleshooting Guide
This section provides a structured approach to troubleshoot common aggregation issues.
Problem 1: Immediate Aggregation Upon Addition of this compound
| Potential Cause | Recommended Action | Expected Outcome |
| Incorrect pH of Nanoparticle Suspension | Adjust the pH of the nanoparticle suspension to a value that ensures stability before adding the PEG reagent. For many metal oxides, a slightly acidic pH (e.g., 4-6) is a good starting point. | Nanoparticles remain dispersed upon addition of the coating solution. |
| High Ionic Strength of Nanoparticle Suspension | If possible, perform the initial coating reaction in a low ionic strength buffer or deionized water. | Reduced charge screening allows for better electrostatic stabilization. |
| Shock from Solvent Addition | Add the this compound solution dropwise while gently stirring or sonicating the nanoparticle suspension. | Gradual addition prevents localized high concentrations that can induce aggregation. |
Problem 2: Aggregation Observed After the Coating Reaction and/or Purification
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | Optimize reaction parameters: increase the molar ratio of this compound to nanoparticles, extend the reaction time, or slightly increase the temperature (if compatible with nanoparticle stability). | Improved surface coverage leads to enhanced stability. |
| Inappropriate Purification Method | Use a gentle purification method such as dialysis or centrifugal filtration with a suitable molecular weight cutoff (MWCO) membrane. Avoid harsh centrifugation that can cause irreversible aggregation[9]. | Removal of excess reagents without inducing aggregation. |
| Inappropriate Storage Buffer | Resuspend the purified nanoparticles in a buffer with an optimized pH and low ionic strength. The optimal storage pH may be different from the reaction pH. | Long-term stability of the coated nanoparticles is achieved. |
| Residual Unreacted Moieties | If using any coupling agents (e.g., for attaching PEG to a phosphonic acid linker), ensure they are thoroughly removed during purification, as they can cause cross-linking and aggregation. | A clean, stable nanoparticle suspension is obtained. |
Quantitative Data Summary
The following tables summarize key quantitative parameters that influence nanoparticle stability after PEG-phosphonic acid coating. Note that optimal values are system-dependent and should be empirically determined.
Table 1: Influence of pH on Zeta Potential and Aggregation
| Nanoparticle Type | Coating | pH | Zeta Potential (mV) | Observation | Reference |
| Iron Oxide | None | < 6.8 | Positive | Stable | |
| Iron Oxide | None | > 6.8 | Negative | Stable | |
| Iron Oxide | None | ~6.8 | ~0 | Aggregation (at Isoelectric Point) | |
| Metal Oxides (general) | Phosphonic Acid | < 8 | Negative | Generally Stable | [1] |
| Co0.5Zn0.5Fe2O4 | PEG | 7.4 (in PBS) | -30.15 | Stable | |
| Co0.5Zn0.5Fe2O4 | PEG | 7.4 (in DI water) | -16.46 | Less Stable |
Table 2: Influence of Ionic Strength on Nanoparticle Stability
| Nanoparticle Type | Coating | Ionic Strength | Observation | Reference |
| Gold Nanoparticles | PEG (low MW) | 0.2 M K2SO4 | Aggregation at 60°C | |
| Gold Nanoparticles | PEG (low MW) | 0.3 M K2SO4 | Aggregation at 50°C | |
| P(NIPAM-co-AA) microgels | None | 0.027 M NaCl | Stable below 39.5°C | |
| P(NIPAM-co-AA) microgels | None | 0.8 M NaCl | Aggregates at 25.5°C |
Experimental Protocols
Protocol 1: General Coating of Metal Oxide Nanoparticles with this compound
This protocol is a general guideline and should be optimized for your specific nanoparticle system.
Materials:
-
Metal oxide nanoparticles suspended in deionized water or a low ionic strength buffer.
-
This compound.
-
pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH).
-
Deionized water.
Procedure:
-
Nanoparticle Suspension Preparation:
-
Disperse the nanoparticles in deionized water to a known concentration (e.g., 1 mg/mL).
-
Adjust the pH of the nanoparticle suspension to a value where the nanoparticles are stable and the phosphonic acid can bind effectively. A starting pH of 4-5 is often suitable for metal oxides. Use a pH meter for accurate measurement.
-
-
Coating Reaction:
-
Prepare a stock solution of this compound in deionized water (e.g., 10 mg/mL).
-
Calculate the amount of this compound needed. A common starting point is a 10-50 fold molar excess relative to the estimated number of binding sites on the nanoparticles.
-
While gently stirring or sonicating the nanoparticle suspension, add the this compound solution dropwise.
-
Allow the reaction to proceed for 4-24 hours at room temperature with continuous mixing.
-
-
Purification:
-
Purify the coated nanoparticles to remove excess this compound.
-
Option A: Centrifugal Filtration: Use a centrifugal filter unit with a molecular weight cutoff (MWCO) appropriate to retain the nanoparticles while allowing the smaller PEG molecules to pass through (e.g., 30-100 kDa, depending on nanoparticle size). Wash the nanoparticles multiple times with deionized water or the desired storage buffer.
-
Option B: Dialysis: Dialyze the nanoparticle suspension against deionized water or the storage buffer using a dialysis membrane with a suitable MWCO (e.g., 20-50 kDa). Change the dialysis buffer several times over 24-48 hours.
-
-
Resuspension and Storage:
-
Resuspend the purified nanoparticles in a low ionic strength buffer at a pH that ensures long-term stability (this may be different from the reaction pH, often closer to neutral).
-
Store the nanoparticle suspension at 4°C.
-
Protocol 2: Characterization of Coated Nanoparticles
1. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Dilute a small aliquot of the nanoparticle suspension in the desired buffer (e.g., 10 mM NaCl or PBS) to an appropriate concentration for the instrument.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) to assess size and aggregation.
-
Measure the zeta potential to evaluate surface charge and colloidal stability.
2. Transmission Electron Microscopy (TEM):
-
Deposit a drop of the diluted nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the solvent to evaporate.
-
Optionally, use a negative stain (e.g., uranyl acetate) to enhance contrast.
-
Image the nanoparticles to observe their morphology and aggregation state.
Visualized Workflows and Relationships
Caption: Experimental workflow for coating nanoparticles with this compound.
Caption: Logical workflow for troubleshooting nanoparticle aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study of Perfluorophosphonic Acid Surface Modifications on Zinc Oxide Nanoparticles | MDPI [mdpi.com]
- 6. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [cora.ucc.ie]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
improving the stability of m-PEG9-phosphonic acid layers in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG9-phosphonic acid layers, focusing on improving their stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of this compound layers in aqueous solutions?
A1: The stability of self-assembled monolayers (SAMs) of this compound on metal oxide surfaces is primarily influenced by several factors:
-
Substrate Properties: The type of metal oxide (e.g., TiO₂, Al₂O₃, ZrO₂) and its specific crystal face significantly impact the binding and stability of the phosphonic acid layer.[1][2] Amorphous oxide surfaces and certain crystal faces, like Al₂O₃(1102), tend to form more stable monolayers compared to others.[1][2]
-
pH of the Aqueous Environment: The pH plays a crucial role in the protonation state of the phosphonic acid headgroup and the surface hydroxyl groups of the metal oxide, which affects the binding strength and layer stability.
-
Ionic Strength of the Solution: The presence and concentration of ions in the aqueous solution can influence the electrostatic interactions at the surface, potentially affecting layer stability.
-
Quality of the Initial Monolayer: The density, order, and uniformity of the initially formed SAM are critical for its long-term stability. A well-ordered, dense monolayer will be more resistant to degradation.
-
Temperature: Higher temperatures can accelerate degradation processes. Phosphonate (B1237965) monolayers on some oxide surfaces have shown thermal stability up to high temperatures in a vacuum, but aqueous stability is more complex.[3]
-
Presence of Degrading Species: Exposure to certain chemicals or UV radiation can lead to the degradation of the organic layer.[4]
Q2: How does the PEG chain in this compound affect monolayer stability compared to a simple alkylphosphonic acid?
A2: While direct comparative studies on the long-term aqueous stability of this compound versus alkylphosphonic acid SAMs on flat substrates are limited, some inferences can be made. The flexible and hydrophilic nature of the PEG chain can:
-
Enhance Colloidal Stability: For nanoparticles, PEGylation is a well-established method to improve stability in biological media by providing steric hindrance that prevents aggregation.[5]
-
Influence Packing Density: The bulky nature of the PEG chain may lead to a lower packing density compared to straight-chain alkylphosphonic acids. This could potentially create more access for water molecules to the phosphonate-surface bond, possibly influencing hydrolysis.
-
Alter Surface Energy and Wettability: The PEG chain will render the surface more hydrophilic compared to an alkyl chain, which can affect interactions with the aqueous environment.
Q3: What are the primary degradation mechanisms for phosphonic acid-based SAMs in aqueous solutions?
A3: The primary degradation mechanism is believed to be the hydrolysis of the metal-oxygen-phosphorus (M-O-P) bond that anchors the molecule to the substrate.[4] This process can be influenced by pH and the presence of water at the interface. Over time, this can lead to the desorption of the this compound molecules from the surface. Additionally, while the phosphonate anchoring group is generally robust, the organic part of the monolayer can be susceptible to oxidative or UV-induced degradation under certain conditions.[4][6]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor initial layer formation (low coverage, disordered layer) | 1. Contaminated substrate surface.2. Suboptimal deposition time.3. Incorrect this compound concentration.4. Inappropriate solvent choice. | 1. Implement a rigorous substrate cleaning protocol. This often involves sonication in solvents like acetone, isopropanol, and deionized water, followed by drying with an inert gas. An oxygen plasma or UV-ozone treatment immediately before deposition can be very effective.[7]2. Perform a time-course study to determine the optimal deposition time, which can range from a few hours to over 24 hours.[7]3. Optimize the concentration, typically starting in the 0.1 mM to 1 mM range. Higher concentrations can sometimes lead to disordered multilayers.[7]4. The choice of solvent is critical. While polar solvents are common, less polar solvents like toluene (B28343) have been shown to improve monolayer quality on some substrates by reducing surface dissolution.[8] Common solvents include ethanol, isopropanol, and tetrahydrofuran (B95107) (THF).[7] |
| Rapid degradation of the monolayer in aqueous solution | 1. Poorly formed initial layer.2. Unfavorable pH or high ionic strength of the aqueous solution.3. Substrate not ideal for stable phosphonate binding.4. Hydrolysis of the phosphonate anchor. | 1. Follow the solutions for "Poor initial layer formation" to ensure a dense, well-ordered starting monolayer.2. Evaluate the stability of your layer in different buffers to find an optimal pH and ionic strength. For some systems, stability is better in phosphate-buffered saline (PBS) than in pure water.[9]3. Consider using substrates known to form stable bonds with phosphonic acids, such as zirconia or titania.[6] Surface pre-treatment with zirconium ions has been shown to enhance the stability of phosphonate SAMs on titanium.[10]4. If hydrolysis is suspected, ensure the layer is as dense as possible to limit water access to the substrate. Post-deposition annealing (in a controlled environment) may improve bond stability. |
| Inconsistent experimental results | 1. Variability in substrate preparation.2. Inconsistent solution preparation.3. Variations in environmental conditions (temperature, humidity). | 1. Standardize your substrate cleaning and preparation protocol meticulously.2. Prepare fresh solutions of this compound for each experiment, as PEG compounds can be susceptible to oxidation.3. Control and document the temperature and humidity during layer formation and stability testing. |
Quantitative Stability Data
The following tables summarize quantitative data on the stability of phosphonic acid monolayers from the literature. It is important to note that this data is primarily for alkylphosphonic acids , not this compound, but can serve as a useful baseline for understanding expected stability.
Table 1: Stability of Phosphonic Acid SAMs on Titanium in Different Media
| Terminating Group | Substrate | Medium | Temperature | Duration | Stability Results | Reference |
| Methyl- and Hydroxyl- | Titanium | Tris-buffered saline (TBS) | 37°C | 1 day | Significant desorption of phosphonic acid molecules. | [4] |
| Hydroxyl- | Titanium | Ambient Air | Room Temp. | 14 days | Stable, with only about 20% loss of molecules. | [4] |
| Hydroxyl- | Titanium | UV light exposure | Room Temp. | 12 hours | Alkyl chains decomposed, leaving phosphonate groups on the surface. | [4] |
Table 2: Stability of Octadecylphosphonic Acid (ODPA) Monolayers on Different Aluminum Oxide Surfaces in Aqueous Environments
| Substrate | Stability in Aqueous Environment | Observed Degradation Mechanism | Reference |
| Amorphous Al₂O₃ | High | - | [1][2] |
| Single-crystalline Al₂O₃(1102) | High | - | [1][2] |
| Single-crystalline Al₂O₃(0001) | Low | Substitution by interfacial water via micelle formation. | [1][2] |
Experimental Protocols
Protocol 1: Formation of this compound Self-Assembled Monolayer
This is a general protocol that should be optimized for your specific substrate and application.
-
Substrate Preparation:
-
Thoroughly clean the metal oxide substrate. A typical procedure involves sequential ultrasonication in acetone, isopropanol, and deionized water (10-15 minutes each).
-
Dry the substrate under a stream of dry nitrogen or argon.
-
For some substrates, an additional cleaning/activation step such as UV-ozone treatment or oxygen plasma for 5-10 minutes immediately prior to immersion can improve monolayer quality.
-
-
Solution Preparation:
-
Prepare a 0.1 mM to 1 mM solution of this compound in a suitable solvent (e.g., ethanol, isopropanol, or THF). Ensure the solvent is of high purity and anhydrous if possible.
-
-
Monolayer Deposition:
-
Immerse the cleaned and dried substrate into the this compound solution.
-
Incubate for a period ranging from 4 to 24 hours at room temperature. The optimal time should be determined experimentally.
-
To prevent solvent evaporation and contamination, the container should be sealed during incubation.
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the solution.
-
Rinse thoroughly with fresh solvent to remove any physisorbed molecules. Sonication for a brief period (e.g., 1-2 minutes) in fresh solvent can be beneficial.
-
Dry the coated substrate again under a stream of dry nitrogen or argon.
-
Protocol 2: Evaluation of Monolayer Stability in Aqueous Solution
-
Characterize the Initial Layer:
-
Before stability testing, characterize the freshly prepared monolayer using techniques such as:
-
-
Aqueous Immersion:
-
Immerse the coated substrates in the aqueous solution of interest (e.g., deionized water, PBS, or cell culture media) at a controlled temperature.
-
At predetermined time points (e.g., 1 hour, 6 hours, 24 hours, 7 days), remove a substrate from the solution.
-
-
Post-Immersion Analysis:
-
Gently rinse the substrate with deionized water to remove any salts from the buffer and dry with nitrogen or argon.
-
Re-characterize the substrate using the same techniques as in step 1.
-
Compare the post-immersion data with the initial data to assess changes in contact angle, elemental composition (e.g., a decrease in the phosphorus signal in XPS), and surface morphology, which indicate layer degradation.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Phosphonic Self Assembled Monolayers (SAMs) on Cobalt Chromium (Co-Cr) Alloy under Oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing m-PEG9-Phosphonic Acid Grafting Density: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the grafting density of m-PEG9-phosphonic acid on various substrates. The following sections detail experimental protocols, quantitative data, and visual workflows to address common challenges encountered during surface modification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for this compound grafting onto substrates?
A1: this compound primarily grafts onto metal oxide surfaces, such as titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃), through the formation of strong, hydrolytically stable metal-oxygen-phosphorus (M-O-P) covalent bonds.[1][2][3] The phosphonic acid headgroup reacts with the hydroxyl groups present on the substrate surface in a condensation reaction.[2][4] This robust anchoring makes phosphonic acids advantageous compared to other linkers like silanes or thiols for many applications.[5]
Q2: How is this compound typically synthesized?
A2: The most common route for synthesizing this compound involves the hydrolysis of its corresponding diethyl or dimethyl phosphonate (B1237965) ester.[5][6] This can be achieved through two primary methods:
-
Acidic Hydrolysis: Refluxing the phosphonate ester with a concentrated strong acid like hydrochloric acid (HCl) or hydrobromic acid (HBr).[5][7] While effective, these harsh conditions may not be suitable for sensitive molecules.[5]
-
McKenna Procedure: A milder, two-step method using bromotrimethylsilane (B50905) (TMSBr) followed by hydrolysis.[5] This is often preferred to avoid potential cleavage of the P-C bond.[5]
Q3: What are the key factors that influence the grafting density of this compound?
A3: Several factors critically impact the final grafting density:
-
Substrate Cleanliness: The substrate surface must be free of organic contaminants to ensure uniform monolayer formation.[8]
-
Deposition Time: The formation of a well-ordered self-assembled monolayer (SAM) is a time-dependent process, often requiring several hours to reach equilibrium.[8]
-
Concentration: The concentration of the this compound solution affects the kinetics of monolayer formation. Optimal concentrations are typically in the range of 0.1 mM to 1 mM to avoid the formation of disordered multilayers.[8]
-
Solvent: The choice of solvent is crucial as it influences the solubility of the PEG-phosphonic acid and its interaction with the substrate.[8]
-
Temperature: Temperature can affect the kinetics of the grafting process and the final ordering of the monolayer.[9][10]
-
PEG Chain Length: For PEGylated phosphonic acids, longer PEG chains can lead to lower grafting densities due to increased steric hindrance.[11][12]
Q4: How does the PEG chain conformation affect the properties of the modified surface?
A4: The grafting density of PEG chains determines their conformation on the surface, which can be described as either a "mushroom" or "brush" regime.[12][13]
-
Mushroom Regime: At low grafting densities, the PEG chains are more spread out and adopt a mushroom-like shape.
-
Brush Regime: At high grafting densities, steric repulsion forces the PEG chains to extend away from the surface, forming a dense brush-like layer.[13] The brush regime is often desirable for applications requiring significant protein repulsion and biocompatibility.[14]
Troubleshooting Guide
This guide addresses common issues encountered during the grafting of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Grafting Density / Incomplete Surface Coverage | 1. Contaminated Substrate: Organic residues on the surface block binding sites. | 1. Implement a thorough cleaning protocol: sonicate in acetone, isopropanol, and deionized water, then dry with nitrogen. An oxygen plasma or UV-ozone treatment immediately prior to grafting is highly effective.[8] |
| 2. Suboptimal Deposition Time: Insufficient time for the self-assembly process to reach equilibrium. | 2. Conduct a time-course experiment to determine the optimal deposition time (can range from hours to over 24 hours).[8] | |
| 3. Incorrect Concentration: Solution concentration may be too low for efficient grafting. | 3. Optimize the concentration, starting in the 0.1 mM to 1 mM range. Note that excessively high concentrations can lead to disordered multilayers.[8] | |
| 4. Poor Solvent Choice: The solvent may not be ideal for the specific substrate and molecule. | 4. Test different solvents. For metal oxides like ZnO, solvents with lower dielectric constants (e.g., toluene) can be beneficial. Ethanol (B145695), isopropanol, and THF are also commonly used.[8] | |
| Disordered Monolayer | 1. Concentration Too High: Leads to rapid, disorganized adsorption and multilayer formation. | 1. Reduce the concentration of the this compound solution. |
| 2. Unfavorable Solvent: The solvent may promote aggregation or rapid, uncontrolled deposition. | 2. Experiment with different solvents to find one that promotes ordered self-assembly. | |
| 3. Rough Substrate Surface: Significant surface roughness can disrupt the ordering of the monolayer.[15] | 3. If possible, use smoother substrates or polishing techniques. Note that some applications may require a certain degree of roughness. | |
| Poor Stability of the Grafted Layer in Aqueous Environments | 1. Incomplete Covalent Bond Formation: The reaction between the phosphonic acid and the surface hydroxyl groups may not have gone to completion. | 1. Consider a post-grafting annealing step (e.g., heating in an inert atmosphere) to promote the formation of more stable M-O-P bonds.[10] |
| 2. Substrate-Specific Instability: The nature of the substrate's oxide layer can influence stability. | 2. The stability of phosphonic acid monolayers can vary on different crystal faces or amorphous forms of the same metal oxide.[16] Characterize the substrate surface to understand its properties. |
Quantitative Data
Table 1: Effect of PEG Molecular Weight on Grafting Density on Gold Nanoparticles
| mPEG-SH Molecular Weight ( g/mol ) | Grafting Density (PEG/nm²) |
| 2,100 | 3.93 |
| 5,000 | 1.9 |
| 10,800 | 1.57 |
| 51,400 | 0.31 |
| Data adapted from literature on mPEG-SH on gold nanoparticles; similar trends are expected for this compound.[11][17] |
The grafting density of PEG can also be tuned by altering the conditions of the grafting solution. For instance, increasing the salt concentration can decrease the solubility of PEG, leading to a higher grafting density.[18]
Table 2: Effect of Salt Concentration on PEG Grafting Density
| APTES Concentration (%) | K₂SO₄ Concentration (M) at 60°C | Resulting PEG Layer Thickness (nm) |
| 4 | 0 | 2.3 |
| 4 | 0.3 | 3.1 |
| 4 | 0.6 | 4.2 |
| Data from a study on grafting PEG-aldehyde onto an APTES-modified silicon wafer, illustrating the principle of tuning grafting density.[18] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acidic Hydrolysis
This protocol describes a general method for the hydrolysis of a diethyl phosphonate ester of m-PEG9.
Materials:
-
m-PEG9-diethylphosphonate
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Combine m-PEG9-diethylphosphonate and concentrated HCl in a round-bottom flask.
-
Reflux the mixture for 4-12 hours.
-
After cooling to room temperature, remove the excess HCl and water by distillation, for example, using a rotary evaporator.
-
Add toluene and perform an azeotropic distillation to remove residual water.
-
Dry the resulting this compound product under vacuum.
Protocol 2: Grafting of this compound onto a Titanium Substrate
This protocol outlines a standard procedure for forming a self-assembled monolayer of this compound on a titanium surface.
Materials:
-
Titanium substrate
-
Acetone, Isopropanol, Deionized water
-
This compound
-
Anhydrous ethanol (or another suitable solvent)
-
Sonicator
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning: a. Sonicate the titanium substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each. b. Dry the substrate under a stream of clean nitrogen gas. c. Optional but recommended: Treat the substrate with oxygen plasma or a UV-ozone cleaner for 5-10 minutes to remove any remaining organic contaminants and generate surface hydroxyl groups.
-
Grafting Solution Preparation: a. Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immersion and Grafting: a. Immerse the cleaned and dried titanium substrate into the grafting solution. b. Leave the substrate in the solution for 12-24 hours at room temperature to allow for self-assembly.
-
Rinsing and Drying: a. Remove the substrate from the grafting solution. b. Rinse thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules. c. Dry the substrate again under a stream of nitrogen gas.
-
Optional Annealing: a. To potentially increase the stability of the monolayer, anneal the grafted substrate at 120°C for 24 hours in an inert atmosphere (e.g., nitrogen or argon).[10]
Visualizations
Caption: Experimental workflow for synthesis, grafting, and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of PEG grafting density on surface properties of polyurethane substrata and the viability of osteoblast and fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DSpace [cora.ucc.ie]
- 12. PEGylation on mixed monolayer gold nanoparticles: Effect of grafting density, chain length, and surface curvature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Surface PEG Grafting Density Determines Magnetic Relaxation Properties of Gd-Loaded Porous Nanoparticles for MR Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of Molecular Weight and Grafting Density of PEG on the Surface Properties of Polyurethanes and Their Effect on the Viability and Morphology of Fibroblasts and Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterizing the molecular order of phosphonic acid self-assembled monolayers on indium tin oxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of PEG-Phosphonic Acids
Welcome to the technical support center for the synthesis of PEG-phosphonic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis, purification, and characterization of these important bioconjugates.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of PEG-phosphonic acids.
Problem 1: Low or No Product Yield in Phosphonate (B1237965) Ester Formation
Q: I am attempting to synthesize my PEG-phosphonate ester via the Michaelis-Arbuzov or Michaelis-Becker reaction, but I am observing very low yields or no product formation. What are the possible causes and solutions?
A: Low yields in these reactions are a common issue and can stem from several factors related to reagents, reaction conditions, and potential side reactions.
Troubleshooting Steps:
-
Reagent Quality:
-
Moisture: Both the Michaelis-Arbuzov and Michaelis-Becker reactions are sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use and that all solvents and reagents are anhydrous.
-
Reagent Purity: Use freshly distilled or high-purity reagents. Impurities in the PEG-halide, trialkyl phosphite (B83602), or dialkyl phosphite can lead to side reactions.
-
-
Reaction Conditions:
-
Temperature: The classical Michaelis-Arbuzov reaction often requires high temperatures (150-160°C), which can lead to degradation of the PEG starting material or the product.[1] Consider using a milder, Lewis-acid catalyzed version of the reaction which can proceed at room temperature.[1][2]
-
Reaction Time: Monitor the reaction progress using TLC or ³¹P NMR to ensure it has reached completion. Incomplete reactions are a common cause of low yields.[1]
-
-
Side Reactions:
-
Transesterification: In the Michaelis-Arbuzov reaction, the halide byproduct can react with the newly formed phosphonate ester, leading to a mixture of products. Using an excess of the trialkyl phosphite can help to minimize this.
-
Elimination Reactions: If your PEG-halide is susceptible to elimination (e.g., a secondary halide), this can compete with the desired substitution reaction. Using milder reaction conditions can help to mitigate this.
-
Logical Workflow for Troubleshooting Low Yield in Phosphonate Ester Synthesis
Caption: Troubleshooting decision tree for low yields in PEG-phosphonate ester synthesis.
Problem 2: Incomplete Hydrolysis of the Phosphonate Ester
Q: I am trying to deprotect my PEG-phosphonate ester to the phosphonic acid, but the reaction is not going to completion. How can I improve the hydrolysis?
A: Incomplete hydrolysis is a frequent challenge, often due to the stability of the phosphonate esters. The choice of deprotection method and reaction conditions is crucial.
Troubleshooting Steps:
-
Choice of Reagent:
-
Acid Hydrolysis: Strong acids like concentrated HCl or HBr can be effective but may also cause cleavage of the P-C bond or degradation of the PEG chain, especially at high temperatures.[3]
-
Trimethylsilyl Bromide (TMSBr): This is a widely used and often more effective reagent for cleaving phosphonate esters under milder conditions.[4][5] The reaction proceeds via a silylated intermediate, which is then solvolyzed with an alcohol (e.g., methanol) or water.
-
-
Reaction Conditions:
-
Stoichiometry: Ensure a sufficient excess of the hydrolyzing agent is used. For TMSBr, a 6-8 fold excess is often recommended.[6]
-
Temperature and Time: While TMSBr reactions can often be performed at room temperature or slightly elevated temperatures (e.g., 36°C), they may require extended reaction times (e.g., 24 hours).[4][6] Monitor the reaction by ³¹P NMR to determine the optimal reaction time.
-
-
Work-up Procedure:
-
Anhydrous Conditions: The initial reaction with TMSBr should be carried out under anhydrous conditions.
-
Solvolysis: The subsequent solvolysis step with methanol (B129727) or water is critical for obtaining the final phosphonic acid. Ensure this step is allowed to proceed for a sufficient amount of time (e.g., 2 hours at room temperature).[4]
-
| Deprotection Method | Typical Conditions | Advantages | Disadvantages | References |
| Acid Hydrolysis (HCl/HBr) | Concentrated acid, reflux | Inexpensive reagents | Harsh conditions, potential for P-C bond cleavage and PEG degradation | [3] |
| TMSBr followed by Alcoholysis | TMSBr (6-8 eq.), ACN or CHCl₃, 36°C, 24h; then MeOH, RT, 2h | Milder conditions, generally higher yields | TMSBr is corrosive and moisture-sensitive | [4][5][6] |
Frequently Asked Questions (FAQs)
Synthesis
Q: Which synthetic route is generally preferred for preparing PEG-phosphonic acids: Michaelis-Arbuzov or Michaelis-Becker?
A: Both routes are viable, but the choice often depends on the specific substrates and desired reaction conditions.
-
The Michaelis-Arbuzov reaction , which involves reacting a trialkyl phosphite with a PEG-halide, is widely used.[2][7] However, it often requires high temperatures, which can be a drawback.[1] Milder, Lewis acid-catalyzed versions have been developed to address this.[1][8]
-
The Michaelis-Becker reaction utilizes a dialkyl phosphite and a base to generate a phosphonate anion, which then reacts with the PEG-halide. This method can often be performed under milder conditions than the classical Michaelis-Arbuzov reaction, potentially reducing side reactions.[9]
| Reaction | Reactants | Typical Conditions | Pros | Cons |
| Michaelis-Arbuzov | PEG-Halide + Trialkyl phosphite | 150-160°C (classical) or RT with Lewis acid catalyst | Well-established, versatile | High temperatures can cause degradation; potential for side reactions |
| Michaelis-Becker | PEG-Halide + Dialkyl phosphite + Base | Milder conditions than classical Arbuzov | Milder conditions, may give cleaner reactions | Requires a base, which may not be compatible with all functional groups |
Q: Are protecting groups necessary for the synthesis of PEG-phosphonic acids?
A: Yes, in most cases, a protecting group strategy is necessary. The phosphonic acid functional group is reactive and can interfere with the C-P bond-forming reactions. The most common approach is to synthesize a phosphonate ester (e.g., diethyl or dimethyl ester), which serves as a protected form of the phosphonic acid. This ester is then hydrolyzed in the final step to yield the desired product. The choice of ester is important as it influences the deprotection conditions.[10]
Purification
Q: I am struggling to purify my PEG-phosphonic acid using standard silica (B1680970) gel chromatography. What is a better method?
A: Due to their high polarity, PEG-phosphonic acids often exhibit poor behavior on standard silica gel columns, leading to streaking and poor separation. Ion exchange chromatography (IEX) is the recommended method for purification.[11][12][13]
-
Principle: IEX separates molecules based on their net charge. Since phosphonic acids are negatively charged at neutral or basic pH, anion exchange chromatography is typically used. The negatively charged PEG-phosphonic acid binds to a positively charged stationary phase (e.g., DEAE-sepharose).[14][15]
-
Elution: The product is then eluted by increasing the salt concentration (e.g., a NaCl gradient) or by changing the pH of the buffer to protonate the phosphonic acid groups, thereby reducing their negative charge.
Workflow for Purification by Anion Exchange Chromatography
Caption: General workflow for the purification of PEG-phosphonic acids using anion exchange chromatography.
Characterization
Q: My ³¹P NMR spectrum of the final PEG-phosphonic acid shows a very broad peak. Is this normal?
A: Yes, peak broadening in ³¹P NMR spectra of PEGylated phosphonic acids can be a common observation. This is often attributed to:
-
Increased Rotational Correlation Time: The large PEG chain slows down the molecular tumbling in solution, leading to faster transverse relaxation (shorter T₂) and consequently broader peaks. This effect is more pronounced with higher molecular weight PEGs.[16]
-
Viscosity of the Solution: Concentrated solutions of PEG derivatives can be viscous, which also contributes to line broadening.
-
Chemical Exchange: The protonation state of the phosphonic acid can be in exchange, which can also lead to broader signals, especially if the pH is near the pKa of the phosphonic acid.
To potentially sharpen the peaks, you can try diluting your sample or acquiring the spectrum at a higher temperature to decrease viscosity and increase molecular motion.
Q: How can I accurately determine the degree of functionalization (i.e., the percentage of PEG chains with a phosphonic acid group) using ¹H NMR?
A: Accurate quantification by ¹H NMR requires careful peak selection and integration.
-
Identify Unique Peaks: Identify a proton signal unique to the phosphonic acid end-group and a signal corresponding to the PEG backbone (e.g., the main methylene (B1212753) protons at ~3.64 ppm) or a terminal methoxy (B1213986) group if you are using mPEG.
-
Integration: Integrate both the end-group peak and the PEG backbone peak.
-
Calculation: The degree of functionalization can be calculated by comparing the ratio of these integrals, taking into account the number of protons each signal represents.
Important Consideration: Be aware of the ¹³C satellite peaks of the main PEG methylene signal. In large PEG molecules, these satellites can have significant integrals and may overlap with other peaks, leading to erroneous quantification if not properly accounted for.[16]
Experimental Protocols
Protocol 1: Synthesis of Diethyl PEG-Phosphonate via Michaelis-Arbuzov Reaction (Lewis Acid Catalyzed)
This protocol describes a milder, Lewis acid-catalyzed synthesis of a PEG-phosphonate ester.[1]
Materials:
-
mPEG-Br (1 equivalent)
-
Triethyl phosphite (1.2 equivalents)
-
Zinc bromide (ZnBr₂) (0.2 equivalents)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
Dissolve mPEG-Br in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add triethyl phosphite to the solution.
-
Add ZnBr₂ to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or ³¹P NMR. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl PEG-phosphonate.
Protocol 2: Hydrolysis of Diethyl PEG-Phosphonate to PEG-Phosphonic Acid using TMSBr
This protocol details the deprotection of the phosphonate ester to the final phosphonic acid.[4][5][6]
Materials:
-
Diethyl PEG-phosphonate (1 equivalent)
-
Bromotrimethylsilane (TMSBr) (6-8 equivalents)
-
Anhydrous acetonitrile (B52724) (ACN) or chloroform (B151607) (CHCl₃)
-
Methanol (MeOH)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the diethyl PEG-phosphonate in anhydrous ACN or CHCl₃.
-
Add TMSBr to the solution at room temperature.
-
Seal the flask and heat the reaction mixture in a sand bath at approximately 36°C for 24 hours. Monitor the formation of the bis(trimethylsilyl) ester by ³¹P NMR.
-
After the reaction is complete, cool the flask to room temperature and carefully evaporate the solvent and excess TMSBr under reduced pressure.
-
To the resulting residue, add methanol and stir for 2 hours at room temperature to facilitate the solvolysis of the silyl (B83357) esters.
-
Evaporate the methanol under reduced pressure to yield the crude PEG-phosphonic acid. The product can then be purified by ion exchange chromatography.
General Synthetic Scheme
Caption: A simplified schematic of the two-step synthesis of PEG-phosphonic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Arbuzov Reaction [organic-chemistry.org]
- 3. soc.chim.it [soc.chim.it]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chondrex.com [chondrex.com]
- 15. researchgate.net [researchgate.net]
- 16. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability of m-PEG9-phosphonic acid coatings in biological media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG9-phosphonic acid coatings. The information is designed to address common issues encountered during experimental procedures involving these surface modifications in biological media.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using phosphonic acid anchors over carboxylic acid anchors for PEGylation in biological applications?
A1: Phosphonic acid groups form stronger, more stable bonds with metal oxide surfaces compared to carboxylic acid groups. This results in more resilient and long-term stable coatings, especially in protein-rich biological media.[1][2] Coatings with multiple phosphonic acid functionalities have demonstrated stability for months, whereas monofunctionalized coatings may show mitigated stability over time.[2][3][4]
Q2: How does the number of phosphonic acid anchor points affect the long-term stability of the PEG coating?
A2: Increasing the number of phosphonic acid anchor points significantly enhances the stability of the PEG coating. Multi-phosphonic acid based polymers provide more resilient coatings and superior long-term stability (months) in biological fluids compared to mono-functionalized polymers, which may only be stable for less than a week.[2][3][4]
Q3: What is the expected performance of this compound coatings in preventing protein adsorption?
A3: PEG layers anchored with phosphonic acids are highly effective at resisting protein adsorption.[2] This "stealth" property is crucial for in vivo applications to prevent the formation of a protein corona, which can lead to rapid clearance by the reticuloendothelial system (RES).[5] The high density and stability of the PEG layer create a steric barrier that minimizes non-specific protein interactions.[5]
Q4: Can this compound coatings be used to promote specific cell adhesion?
A4: While the primary function of PEG coatings is to prevent non-specific cell adhesion, the terminal end of the PEG chain can be functionalized with targeting ligands, such as RGD peptides, to promote specific cell attachment and spreading.[6] The stability of the underlying phosphonic acid-PEG layer is critical for the long-term efficacy of these functionalized surfaces.
Q5: What are the typical degradation mechanisms for PEG-phosphonic acid coatings in biological media?
A5: The primary failure point is often the anchor-substrate bond. While phosphonic acid anchors are robust, prolonged exposure to certain biological media, particularly those with high concentrations of phosphate (B84403) ions or enzymes, could potentially lead to slow dissociation. Hydrolytic instability, although less of a concern for phosphonate (B1237965) bonds compared to siloxanes, can also contribute to coating degradation over very long time scales.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Particle aggregation in biological media (e.g., cell culture medium with FBS) | 1. Incomplete or low-density PEG coating.[7] 2. Degradation of the PEG-phosphonic acid layer. 3. Insufficient number of phosphonic acid anchor points.[3][4] | 1. Optimize the coating protocol to ensure complete surface coverage. Increase the concentration of the this compound solution or the incubation time. 2. Verify the stability of the coating in simpler buffers before moving to complex media. 3. If possible, use a PEG polymer with multiple phosphonic acid anchor groups for enhanced stability.[2][3][4] |
| High protein adsorption or "protein corona" formation | 1. Low PEG chain surface density.[7] 2. Contamination of the surface prior to coating. 3. Degradation of the coating, exposing the underlying substrate. | 1. Increase the PEG density on the surface. For nanoparticle coatings, aim for PEG densities in the range of 0.2–0.5 nm⁻².[2][3][4] 2. Ensure rigorous cleaning of the substrate before the coating procedure. 3. Re-evaluate the stability of the coating over the experimental timeframe using techniques like DLS or QCM-D. |
| Poor cell viability or unexpected cellular response | 1. Cytotoxicity of residual solvents or unreacted reagents from the coating process. 2. Degradation products of the coating may be cytotoxic. 3. The coating is preventing the adhesion of anchorage-dependent cells.[8] | 1. Thoroughly wash the coated surface with sterile, ultrapure water or a suitable buffer to remove any residual chemicals. 2. Assess the stability of the coating; if degradation is suspected, analyze the medium for leachates. 3. If cell adhesion is desired, consider functionalizing the PEG terminus with a cell-adhesive peptide (e.g., RGD).[6] For suspension cells, this should not be an issue. |
| Inconsistent experimental results between batches | 1. Variability in the quality or purity of the this compound. 2. Inconsistent surface preparation of the substrate. 3. Variations in the coating protocol (e.g., temperature, pH, incubation time). | 1. Source high-purity reagents and characterize them upon receipt. 2. Standardize the substrate cleaning and preparation protocol. 3. Maintain strict control over all parameters of the coating process. |
Quantitative Data Summary
Table 1: Stability of PEG-Phosphonic Acid Coated Nanoparticles in Biological Media
| Parameter | Mono-phosphonic Acid PEG | Multi-phosphonic Acid PEG | Carboxylic Acid PEG | Source(s) |
| Stability in Cell Culture Media | Mitigated stability (< 1 week) | Long-term stability (> months) | Partial aggregation observed after 1 week | [1][2][3][4] |
| Blood Circulation Lifetime (Iron Oxide NPs) | Not specified | ~250 minutes | Significantly shorter than multi-phosphonic | [9] |
| PEG Density for Optimal Performance | Not specified | 0.2 - 0.5 nm⁻² | Not applicable | [2][3][4] |
| Resulting Layer Thickness | Not specified | ~10 nm | Not applicable | [2][3][4] |
Table 2: Protein Adsorption on PEGylated Surfaces
| Surface Type | Myoglobin (16 kD) Adsorption | Albumin (67 kD) Adsorption | Fibrinogen (340 kD) Adsorption | Source(s) |
| High-Density PEG Surface | Lowest | Lowest | Lowest | [7] |
| Low-Density PEG Surface | Increased | Increased | Increased | [7] |
| Bare Niobium Surface | Highest | Highest | Highest | [7] |
| Note: This table illustrates the general principle that higher PEG density leads to lower protein adsorption, and smaller proteins may adsorb more readily than larger ones on surfaces with incomplete PEG coverage.[7] |
Experimental Protocols
Protocol 1: Coating of a Metal Oxide Surface with this compound
-
Substrate Preparation:
-
Thoroughly clean the metal oxide substrate (e.g., titanium oxide, iron oxide) by sonication in a series of solvents such as acetone, ethanol (B145695), and ultrapure water (15 minutes each).
-
Dry the substrate under a stream of nitrogen gas.
-
Treat the surface with an oxygen plasma cleaner for 5 minutes to generate hydroxyl groups and remove organic contaminants.
-
-
Coating Solution Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., ethanol or ultrapure water) at a concentration of 1-5 mg/mL.
-
Briefly sonicate the solution to ensure the PEG is fully dissolved.
-
-
Coating Procedure:
-
Immerse the cleaned, dried substrate in the this compound solution.
-
Incubate for 4-24 hours at room temperature under gentle agitation. The optimal time may need to be determined empirically.
-
After incubation, remove the substrate and rinse it extensively with the same solvent used for the coating solution to remove any non-covalently bound molecules.
-
Rinse with ultrapure water and dry under a stream of nitrogen.
-
Store the coated surface in a desiccator until use.
-
Protocol 2: Assessing Long-Term Stability via Dynamic Light Scattering (DLS)
This protocol is for nanoparticle suspensions.
-
Sample Preparation:
-
Disperse the this compound-coated nanoparticles in a buffer of interest (e.g., PBS, pH 7.4).
-
Prepare a second sample dispersed in a complex biological medium (e.g., DMEM with 10% Fetal Bovine Serum).
-
As a control, use uncoated nanoparticles in the same media.
-
-
DLS Measurement (Time Zero):
-
Measure the initial hydrodynamic diameter (Z-average) and Polydispersity Index (PDI) of all samples. The hydrodynamic diameter should be stable for particles coated with phosphonic acid PEG copolymers.[1]
-
-
Incubation:
-
Incubate the samples at 37°C.
-
-
Time-Point Measurements:
-
At regular intervals (e.g., 1h, 6h, 24h, 48h, 1 week), briefly vortex the samples and repeat the DLS measurements.
-
A stable coating will show minimal change in hydrodynamic diameter and PDI over time. A continuous increase in size is indicative of aggregation and coating failure.[1]
-
Protocol 3: Evaluating Protein Adsorption using X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation:
-
Prepare coated and uncoated (control) flat substrates.
-
-
Protein Incubation:
-
Immerse the substrates in a solution of a model protein (e.g., Fibrinogen or BSA at 1 mg/mL in PBS) for 1-2 hours at 37°C.
-
Gently rinse the substrates with PBS and then with ultrapure water to remove non-adsorbed protein.
-
Dry the samples under a nitrogen stream.
-
-
XPS Analysis:
-
Acquire survey scans to identify the elements present on the surface.
-
Acquire high-resolution scans of the N 1s region. The presence of a significant nitrogen signal on the surface is indicative of protein adsorption.
-
The amount of adsorbed protein can be quantified based on the N/Ti (for a titanium oxide surface) or N/Fe (for an iron oxide surface) atomic ratio. A successful coating should show a significantly lower nitrogen signal compared to the uncoated control.
-
Visualizations
Caption: Workflow for surface coating and subsequent stability evaluation.
Caption: Logic diagram for troubleshooting particle aggregation issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. princeton.edu [princeton.edu]
- 7. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved cell adhesion and proliferation on synthetic phosphonic acid-containing hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Characterization of m-PEG9-Phosphonic Acid Monolayers
Welcome to the technical support center for the characterization of m-PEG9-phosphonic acid self-assembled monolayers (SAMs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Troubleshooting Guides
This section addresses specific challenges you may encounter during the formation and characterization of this compound monolayers, offering potential causes and solutions.
Issue 1: Incomplete Monolayer Formation or Low Surface Coverage
| Potential Cause | Recommended Solution |
| Substrate Contamination | Implement a thorough substrate cleaning procedure. This may include sonication in a series of organic solvents (e.g., acetone, isopropanol) followed by deionized water, and drying with an inert gas stream (e.g., nitrogen). A final cleaning step with UV-ozone or oxygen plasma immediately before monolayer deposition can be highly effective at removing organic residues and creating a more reactive surface.[1] |
| Suboptimal Deposition Time | The formation of a well-ordered monolayer is a time-dependent process.[1] Conduct a time-course study to identify the optimal immersion time for your specific substrate and conditions. Deposition times can range from a few hours to over 24 hours.[1][2] |
| Incorrect this compound Concentration | A common starting concentration for phosphonic acid solutions is in the range of 0.1 mM to 1 mM.[1] Higher concentrations do not necessarily lead to better monolayers and can result in the formation of disordered multilayers.[1] |
| Inappropriate Solvent Choice | The solvent is crucial for dissolving the this compound and mediating its interaction with the substrate. Common solvents for phosphonic acid SAMs include ethanol, isopropanol, and tetrahydrofuran (B95107) (THF).[1] For some metal oxide surfaces like ZnO, solvents with lower dielectric constants (e.g., toluene) may be preferable to suppress surface dissolution.[3] |
| Inactive Substrate Surface | The native oxide layer on your substrate may not have a sufficient density of hydroxyl groups for the phosphonic acid to bind. Pre-treatment with oxygen plasma or UV-ozone can increase the number of reactive sites.[1] For titanium surfaces, mediation with zirconium ions has been shown to enhance the stability of the phosphonic acid monolayer.[4][5] |
Issue 2: Inconsistent or Unreliable Characterization Results
| Potential Cause | Recommended Solution |
| X-ray Photoelectron Spectroscopy (XPS): Charging Effects | On insulating or semi-conducting substrates, charge accumulation during XPS analysis can shift the binding energies of the core level spectra. Use a low-energy electron flood gun to neutralize the surface charge. For calibration, reference the adventitious carbon C 1s peak to 284.8 eV or 285.0 eV.[6] |
| Contact Angle Goniometry: Variability in Measurements | Ensure the substrate is level. Use a consistent droplet volume for all measurements. For PEGylated surfaces, which can be hydrophilic, be aware that the contact angle may change over time as the droplet interacts with the surface. Consider measuring both static and dynamic (advancing and receding) contact angles to get a more complete picture of the surface wettability.[6][7] |
| Ellipsometry: Correlation of Thickness and Refractive Index | For very thin films, the measured thickness and refractive index are often highly correlated, making it difficult to determine both simultaneously and accurately.[8] It is common practice to assume a refractive index for the this compound layer (e.g., based on the refractive index of bulk PEG) to obtain a more reliable thickness measurement.[8] |
| Atomic Force Microscopy (AFM): Image Artifacts or Poor Resolution | Use sharp AFM tips and optimize imaging parameters (scan rate, setpoint, gains) for soft organic monolayers. Imaging in non-contact or tapping mode is generally preferred to minimize sample damage.[4] Ensure the sample is clean and free of contaminants that could adhere to the tip. |
Frequently Asked Questions (FAQs)
Q1: What is the binding mechanism of this compound to metal oxide surfaces?
A1: this compound binds to metal oxide surfaces through a condensation reaction between the phosphonic acid headgroup (-PO(OH)₂) and the surface hydroxyl groups (-OH). This reaction forms strong, covalent metal-oxygen-phosphorus (M-O-P) bonds.[1] The phosphonic acid headgroup can form monodentate, bidentate, or tridentate linkages with the surface, contributing to the stability of the monolayer.[9]
Q2: How does the PEG chain affect the characterization of the monolayer?
A2: The flexible and hydrophilic nature of the PEG chain can present unique challenges. In aqueous environments, the PEG chains can swell, which will affect thickness measurements by techniques like ellipsometry.[8] The hydrophilicity of the PEG chains will also result in lower water contact angles compared to monolayers with hydrophobic terminal groups. The packing density of the monolayer can also be influenced by the size and conformation of the PEG chains.
Q3: How can I assess the stability of my this compound monolayer?
A3: The hydrolytic stability can be evaluated by immersing the monolayer-coated substrate in an aqueous solution (e.g., phosphate-buffered saline, PBS) for a defined period and then re-characterizing the surface using techniques like XPS and contact angle goniometry to detect any changes in elemental composition or wettability.[10][11][12] Thermal stability can be assessed by annealing the sample at elevated temperatures under vacuum and monitoring for degradation with XPS.[12]
Q4: What are typical characterization values I should expect for a well-formed this compound monolayer?
A4: Expected values can vary depending on the substrate and the quality of the monolayer. The following tables provide some representative data from the literature for similar phosphonic acid and PEGylated systems.
Data Presentation
Table 1: Representative Contact Angle Measurements
| Monolayer | Substrate | Water Contact Angle (°) | Reference |
| Octadecylphosphonic Acid | Copper Oxide | >140 | [6][13] |
| Decylphosphonic Acid | Copper Oxide | 119 | [6][13] |
| Perfluorodecylphosphonic Acid | Ti-6Al-4V | ~90-100 | [14] |
| 11-Mercaptoundecylphosphonic Acid | Various | 74.7 ± 1.7 | [15] |
| 11-Phosphonoundecanoic Acid | Various | 62.0 ± 2.0 | [15] |
Table 2: Representative XPS Elemental Composition (Atomic %)
| Monolayer | Substrate | C 1s | O 1s | P 2p | Substrate Signal | Reference |
| (12-carboxydodecyl)phosphonic acid | Ti90/Al6/V4 | Increased | Decreased | Increased | Decreased | [14] |
| (11-hydroxyundecyl)phosphonic acid | Ti90/Al6/V4 | Increased | Decreased | Increased | Decreased | [14] |
| Perfluorodecylphosphonic Acid | Ti-6Al-4V | Present | Present | Present | Attenuated | [9] |
Table 3: Representative Ellipsometric Thickness Measurements
| Monolayer | Condition | Assumed Refractive Index | Thickness (nm) | Reference |
| PEG2000 | In Buffer | 1.37 | ~2.5 | [8] |
| PEG3000 | In Buffer | 1.37 | ~3.5 | [8] |
| PEG6000 | In Buffer | 1.37 | ~5.0 | [8] |
Experimental Protocols
1. Protocol for this compound Monolayer Formation on Silicon Dioxide
This protocol is adapted from a general procedure for forming phosphonic acid monolayers on silicon dioxide.[7][10]
-
Substrate Cleaning:
-
Sonciate silicon dioxide substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates under a stream of dry nitrogen.
-
Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes immediately prior to use to generate a high density of surface hydroxyl groups.
-
-
Monolayer Deposition (T-BAG Method): [10][16]
-
Prepare a 1 mM solution of this compound in dry tetrahydrofuran (THF).
-
Suspend the cleaned substrate vertically in the phosphonic acid solution.
-
Allow the solvent to evaporate slowly over several hours until the liquid level is below the substrate.
-
Heat the substrate in an oven at 120-140°C for 24-48 hours to facilitate the covalent bonding of the phosphonic acid to the surface.[7][10]
-
Rinse the substrate with the deposition solvent (THF) and then with deionized water to remove any physisorbed molecules. Sonication during rinsing can aid in the removal of non-covalently bound material.
-
Dry the substrate under a stream of dry nitrogen.
-
2. Protocol for XPS Analysis
-
Sample Preparation: Ensure the monolayer-coated substrate is clean and free of any visible contaminants. Mount the sample on the XPS sample holder using appropriate clips or conductive tape.
-
Analysis Conditions:
-
Use a monochromatic Al Kα X-ray source.
-
Maintain the analysis chamber at ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar).
-
Acquire a survey scan to identify all elements present on the surface.
-
Acquire high-resolution scans for the C 1s, O 1s, P 2p, and the relevant substrate peaks (e.g., Si 2p for silicon dioxide, Ti 2p for titanium dioxide).
-
Use a charge neutralizer (low-energy electron flood gun) for insulating or semiconducting substrates.
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV or 285.0 eV.
-
Perform peak fitting on the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements.
-
3. Protocol for Contact Angle Goniometry
-
Instrument Setup:
-
Ensure the goniometer stage is level.
-
Use a high-quality camera and appropriate lighting to obtain a clear image of the droplet.
-
-
Measurement Procedure:
-
Place the monolayer-coated substrate on the goniometer stage.
-
Use a precision syringe to gently dispense a droplet of deionized water (typically 2-5 µL) onto the surface.
-
Capture an image of the droplet immediately after deposition for the static contact angle.
-
Use software to measure the angle between the baseline of the droplet and the tangent at the liquid-solid-vapor interface.
-
For dynamic contact angles, slowly increase (advancing angle) and then decrease (receding angle) the volume of the droplet while recording the contact angle.
-
4. Protocol for Atomic Force Microscopy (AFM) Imaging
-
Sample Preparation: Mount the substrate on an AFM sample puck using a suitable adhesive.
-
Imaging Mode: Use tapping mode or non-contact mode to minimize damage to the soft organic monolayer.
-
Cantilever Selection: Choose a cantilever with a sharp tip and a resonant frequency appropriate for tapping mode imaging in air.
-
Imaging Parameters:
-
Engage the tip on the surface and optimize the setpoint to achieve good tracking with minimal force.
-
Adjust the scan size and scan rate to obtain high-resolution images. Slower scan rates often yield better image quality.
-
Optimize the feedback gains to minimize imaging artifacts.
-
-
Image Analysis: Analyze the topography and phase images to assess the completeness, homogeneity, and presence of any defects in the monolayer.
Visualizations
Caption: Experimental workflow for the formation and characterization of this compound monolayers.
Caption: A logical troubleshooting guide for incomplete monolayer formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tau.ac.il [tau.ac.il]
- 6. brighton-science.com [brighton-science.com]
- 7. Environment-controlled tethering by aggregation and growth of phosphonic acid monolayers on silicon oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Contact Angle Measurement / Goniometry - Surface Science Western [surfacesciencewestern.com]
- 10. princeton.edu [princeton.edu]
- 11. mdpi.com [mdpi.com]
- 12. Self-Assembled Monolayers of Phosphonates Promote Primary Chondrocyte Adhesion to Silicon Dioxide and Polyvinyl Alcohol Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
mitigating non-specific binding on m-PEG9-phosphonic acid modified surfaces
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate non-specific binding on surfaces modified with m-PEG9-phosphonic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for surface modification?
A1: this compound is a molecule designed for surface functionalization. It consists of three key parts: a phosphonic acid headgroup that strongly binds to metal oxide surfaces (e.g., titanium oxide, aluminum oxide, indium tin oxide), a flexible nine-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal methoxy (B1213986) group. The PEG chain is hydrophilic and creates a hydrated layer on the surface that sterically hinders the approach of proteins and other biomolecules, thereby reducing non-specific binding. This is crucial for applications like biosensors, medical implants, and drug delivery systems where minimizing unwanted interactions is essential for performance and biocompatibility.
Q2: How does the PEG chain length affect the reduction of non-specific binding?
A2: The length of the PEG chain is a critical factor in its ability to prevent non-specific adsorption. Longer PEG chains can create a thicker steric barrier, more effectively preventing proteins from reaching the underlying surface. However, there is a trade-off. As the PEG chain length increases, the maximum achievable grafting density on the surface may decrease due to steric hindrance between adjacent PEG molecules. For many applications, short to intermediate-length PEG chains, like PEG9, offer a good balance between creating a sufficient barrier and achieving a high surface density of PEG molecules.
Q3: What is the importance of achieving a high surface density of this compound?
A3: A high surface density of this compound is crucial for effectively minimizing non-specific binding. When the PEG chains are densely packed, they adopt a "brush" conformation, extending away from the surface and creating a robust, hydrated layer. If the density is too low, the PEG chains may adopt a "mushroom" conformation, lying closer to the surface and leaving exposed areas where proteins can adsorb. Therefore, optimizing the self-assembly process to achieve a dense monolayer is a key step in preparing effective anti-fouling surfaces.
Q4: Can I use this compound on any surface?
A4: this compound is specifically designed for surfaces with a native oxide layer, such as titanium, aluminum, tantalum, niobium, and indium tin oxide (ITO). The phosphonic acid headgroup forms strong, stable bonds with these metal oxides. It is generally not suitable for noble metal surfaces like gold or platinum, for which thiol-based self-assembled monolayers (SAMs) are typically used.
Q5: How can I confirm that the this compound monolayer has formed correctly?
A5: Several surface analysis techniques can be used to confirm the formation and quality of the monolayer. Contact Angle Goniometry is a simple method to assess the change in surface wettability; a successful modification should result in a more hydrophilic surface. X-ray Photoelectron Spectroscopy (XPS) can confirm the elemental composition of the surface, showing the presence of phosphorus and an increased carbon and oxygen signal corresponding to the PEG chain. Ellipsometry can be used to measure the thickness of the organic layer, which should be consistent with a monolayer of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound modified surfaces.
| Problem | Potential Causes | Recommended Solutions |
| High Levels of Non-Specific Binding | - Incomplete or disordered monolayer formation.- Low surface density of this compound.- Contamination of the substrate or reagents.- Inappropriate buffer conditions (e.g., pH, ionic strength) during the assay. | - Optimize the self-assembly protocol (see Experimental Protocols section).- Ensure high purity of the this compound and solvents.- Implement a rigorous substrate cleaning procedure before modification.- Use a suitable blocking agent (e.g., BSA, casein) as a secondary step if necessary, though a well-formed this compound layer should minimize this need.- Optimize assay buffer conditions. |
| Inconsistent Results Between Experiments | - Variability in substrate preparation.- Inconsistent self-assembly conditions (time, temperature, concentration).- Degradation of the this compound solution.- Instability of the monolayer in the experimental buffer over time. | - Standardize the substrate cleaning and preparation protocol.- Precisely control the incubation time, temperature, and concentration during monolayer formation.- Prepare fresh this compound solutions for each experiment.- Evaluate the stability of the monolayer in your specific buffer system over the time course of your experiment. |
| Low Surface Coverage of this compound | - Suboptimal concentration of the this compound solution.- Insufficient incubation time.- Presence of water in the organic solvent used for self-assembly.- Poor quality of the substrate's native oxide layer. | - Perform a concentration optimization study (e.g., 0.1 mM to 5 mM).- Increase the incubation time (e.g., up to 24 hours).- Use anhydrous solvents for the self-assembly process.- Consider a pre-treatment step to generate a fresh, uniform oxide layer (e.g., oxygen plasma or UV-ozone treatment). |
| Evidence of Multilayer Formation | - Concentration of the this compound solution is too high.- Presence of water, which can lead to aggregation and multilayer deposition. | - Reduce the concentration of the this compound solution.- Thoroughly rinse the surface with fresh solvent after the self-assembly step to remove physisorbed molecules.- Ensure the use of anhydrous solvents. |
Data Presentation
The following tables summarize representative quantitative data from studies on short-chain PEG-modified surfaces to illustrate the expected performance. Note that specific values for this compound may vary depending on the substrate and experimental conditions.
Table 1: Effect of PEG Surface Density on Non-Specific Protein Adsorption
| PEG Surface Density (chains/nm²) | Protein Adsorption (ng/cm²) of Fibrinogen | Reduction in Non-Specific Binding (%) |
| 0 (Bare Surface) | 450 ± 50 | 0% |
| 0.1 | 225 ± 30 | 50% |
| 0.5 | 90 ± 15 | 80% |
| 1.0 | 45 ± 10 | 90% |
| 2.0 | < 10 | > 98% |
Data is illustrative and compiled from studies on similar short-chain PEG systems.
Table 2: Characterization of this compound Modified Surfaces
| Characterization Technique | Expected Results |
| Contact Angle (Water) | Decrease from ~60-70° (bare metal oxide) to ~30-40° (modified) |
| Ellipsometry Thickness | ~1.5 - 2.5 nm |
| XPS Analysis | Presence of P 2p peak (~133-134 eV), increased C 1s and O 1s signals |
| QCM-D (Protein Adsorption) | Frequency shift (Δf) significantly lower compared to bare surface |
Experimental Protocols
Protocol 1: Surface Preparation and this compound Monolayer Formation
-
Substrate Cleaning:
-
Sonciate the metal oxide substrate in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate under a stream of dry nitrogen.
-
(Optional but recommended) Treat the substrate with oxygen plasma or a UV-ozone cleaner for 5-10 minutes to remove any remaining organic contaminants and generate a fresh, hydrophilic oxide layer.
-
-
Preparation of this compound Solution:
-
Prepare a 1 mM solution of this compound in an anhydrous solvent such as ethanol (B145695) or isopropanol.
-
Sonciate the solution for 5-10 minutes to ensure complete dissolution.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Immediately immerse the cleaned and dried substrate into the this compound solution.
-
Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with fresh anhydrous solvent (ethanol or isopropanol) to remove any non-covalently bound molecules.
-
Dry the modified substrate under a stream of dry nitrogen.
-
Store the functionalized substrate in a desiccator or under an inert atmosphere until use.
-
Protocol 2: Quantification of Non-Specific Protein Binding using Quartz Crystal Microbalance with Dissipation (QCM-D)
-
Instrument Setup:
-
Mount the this compound modified QCM-D sensor in the measurement chamber.
-
Establish a stable baseline by flowing a suitable buffer (e.g., Phosphate Buffered Saline, PBS) over the sensor surface until the frequency and dissipation signals are constant.
-
-
Protein Adsorption:
-
Introduce a solution of the protein of interest (e.g., 1 mg/mL Bovine Serum Albumin or Fibrinogen in PBS) into the QCM-D chamber.
-
Monitor the change in frequency (Δf) and dissipation (ΔD) in real-time as the protein interacts with the surface. A smaller change in frequency indicates less protein adsorption.
-
-
Rinsing:
-
After the adsorption step has reached equilibrium (i.e., the signals are stable), switch the flow back to the pure buffer to rinse away any loosely bound protein.
-
The final, stable frequency shift after rinsing corresponds to the mass of irreversibly adsorbed protein.
-
-
Data Analysis:
-
Use the Sauerbrey equation to convert the final frequency shift (Δf) into the adsorbed mass per unit area (ng/cm²). This provides a quantitative measure of non-specific binding.
-
Compare the results to a bare, unmodified control sensor to determine the percentage reduction in non-specific binding.
-
Visualizations
Caption: Workflow for surface modification and evaluation.
Caption: Troubleshooting logic for high non-specific binding.
Validation & Comparative
m-PEG9-phosphonic acid vs. m-PEG9-carboxylic acid: A Comparative Guide to Surface Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with polyethylene (B3416737) glycol (PEG) is a cornerstone of modern biomaterial and drug delivery system design. The choice of anchoring group plays a critical role in the stability and performance of these PEGylated surfaces. This guide provides an objective comparison of two common anchoring moieties, phosphonic acid and carboxylic acid, specifically focusing on their m-PEG9 derivatives, to inform the selection process for researchers in the field.
Executive Summary
Experimental evidence consistently demonstrates that phosphonic acids exhibit a significantly higher binding affinity and stability on a variety of surfaces, particularly metal oxides, when compared to carboxylic acids. While carboxylic acids can be effective in certain contexts, they are more susceptible to desorption, especially in aqueous environments. The choice between m-PEG9-phosphonic acid and m-PEG9-carboxylic acid will ultimately depend on the specific application, the nature of the substrate, and the required longevity of the surface modification.
Quantitative Data Summary
The following table summarizes the key comparative performance metrics based on findings from multiple studies. It is important to note that direct quantitative comparisons for the exact "m-PEG9" chain length are not always available in the literature; however, the trends observed for PEG-phosphonic acids and PEG-carboxylic acids are consistent and applicable.
| Parameter | This compound | m-PEG9-carboxylic acid | Key Findings |
| Binding Affinity | High | Moderate to Low | Phosphonic acids generally form stronger bonds with metal oxide surfaces than carboxylic acids[1]. In nonpolar solvents, the binding strength follows the order: carboxylic acid < phosphonic acid[1]. |
| Stability in Aqueous Media | High over a broad pH range (typically < 8) | Low, limited stability (typically pH 2-6) | Carboxylic acids tend to desorb more readily in aqueous environments, leading to reduced colloidal stability[1]. Phosphonic acids provide more robust and long-lasting surface modification in physiological conditions[1]. |
| Binding Mechanism | Can form monodentate, bidentate, and potentially tridentate bonds with metal oxide surfaces[2][3]. | Typically forms monodentate or bidentate bonds[2]. | The potential for multidentate binding contributes to the higher stability of phosphonic acid anchors. |
| Substrate Specificity | Strong binding to a wide range of metal oxides (e.g., Fe₂O₃, TiO₂, HfO₂, Al₂O₃)[1][3]. | Binds to metal oxides, but with lower affinity[1][4]. | Both can be used to modify gold surfaces, often through a thiol linker in conjunction with the acid group for enhanced stability. |
| Colloidal Stability of Nanoparticles | Confers excellent colloidal stability to nanoparticles over a wider pH range[1][5]. | Provides limited colloidal stability, with a higher tendency for aggregation, especially in phosphate-buffered saline[1]. | The robust anchoring of phosphonic acid prevents ligand desorption and subsequent particle aggregation. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for evaluating the surface binding affinity of PEGylated molecules.
Protocol 1: Nanoparticle Stability Assessment via Dynamic Light Scattering (DLS)
This protocol is used to assess the colloidal stability of nanoparticles functionalized with this compound or m-PEG9-carboxylic acid in various aqueous environments.
-
Nanoparticle Synthesis: Synthesize or procure bare nanoparticles of the desired material (e.g., iron oxide).
-
Surface Functionalization:
-
Disperse the nanoparticles in a suitable solvent.
-
Add an excess of either this compound or m-PEG9-carboxylic acid.
-
Allow the mixture to react for a specified time (e.g., 24 hours) at room temperature with stirring.
-
-
Purification:
-
Remove excess, unbound PEG molecules through repeated centrifugation and redispersion in the desired buffer (e.g., deionized water, phosphate-buffered saline).
-
-
DLS Analysis:
-
Suspend the purified, functionalized nanoparticles in a range of buffers with varying pH and ionic strengths.
-
Measure the hydrodynamic diameter (Z-average) and polydispersity index (PDI) of the nanoparticles over time using a DLS instrument.
-
An increase in the hydrodynamic diameter or PDI indicates nanoparticle aggregation due to ligand desorption.
-
Protocol 2: Surface Coverage and Binding Mode Analysis via X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR)
This protocol provides insights into the chemical composition of the modified surface and the binding coordination of the anchor groups.
-
Substrate Preparation:
-
Prepare a flat substrate of the material of interest (e.g., a silicon wafer with a titanium oxide layer).
-
Clean the substrate to remove organic contaminants, often using an oxygen plasma treatment to generate surface hydroxyl groups[2].
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Immerse the cleaned substrate in a dilute solution of this compound or m-PEG9-carboxylic acid in a suitable solvent (e.g., ethanol) for a defined period (e.g., 12-24 hours).
-
-
Rinsing:
-
Gently rinse the substrate with fresh solvent to remove non-chemisorbed molecules.
-
Dry the substrate under a stream of inert gas (e.g., nitrogen).
-
-
FTIR Analysis:
-
Acquire the FTIR spectrum of the modified surface.
-
For phosphonic acids, the presence and positions of P=O and P-O stretching vibrations can indicate the binding mode (monodentate, bidentate, or tridentate)[2][3].
-
For carboxylic acids, the position of the C=O stretching vibration can differentiate between monodentate and bidentate binding[2].
-
-
XPS Analysis:
-
Analyze the surface with XPS to determine the elemental composition.
-
High-resolution scans of the P 2p or C 1s regions can provide further information about the chemical state and bonding environment of the anchor groups.
-
Visualizing Binding Mechanisms and Workflows
Binding Modes of Phosphonic and Carboxylic Acids
The stability of the surface modification is highly dependent on the coordination of the anchor group with the surface atoms.
Caption: Binding modes of phosphonic and carboxylic acids.
Experimental Workflow for Comparative Analysis
This diagram outlines a typical workflow for comparing the surface binding affinity of the two PEGylated molecules.
Caption: Experimental workflow for comparative analysis.
Conclusion
For applications demanding high stability and long-term performance, particularly on metal oxide surfaces and in aqueous environments, this compound is the superior choice over m-PEG9-carboxylic acid. Its ability to form strong, multidentate bonds with the substrate surface results in a more robust and reliable functionalization. While m-PEG9-carboxylic acid can be a viable option for applications where transient or less stable surface modification is acceptable or desired, its lower binding affinity and susceptibility to desorption in aqueous media are significant limitations. Researchers and drug development professionals should carefully consider these factors in the context of their specific project goals to select the most appropriate surface anchoring chemistry.
References
The Anchoring Advantage: Multi-Phosphonic PEGs Outperform Mono-Phosphonic Counterparts in Nanoparticle Stabilization
A deep dive into the comparative performance of mono- and multi-phosphonic acid-terminated polyethylene (B3416737) glycol (PEG) for nanoparticle stabilization reveals a clear victor. Multi-phosphonic PEGs provide a more robust and resilient coating, leading to significantly enhanced long-term stability in complex biological environments. This guide presents a comprehensive comparison, supported by experimental data and detailed protocols, for researchers and drug development professionals seeking to optimize their nanoparticle formulations.
The surface functionalization of nanoparticles is a critical determinant of their in vitro and in vivo fate. Polyethylene glycol (PEG) is a widely adopted polymer for creating a "stealth" layer that reduces protein adsorption and prolongs circulation time. However, the method of anchoring the PEG chains to the nanoparticle surface is paramount to the overall stability of the formulation. Phosphonic acid groups have emerged as highly effective anchors for a variety of metal oxide nanoparticles due to their strong binding affinity. This guide compares the performance of PEG polymers functionalized with a single phosphonic acid group (mono-phosphonic) versus those with multiple phosphonic acid moieties (multi-phosphonic).
Performance Comparison: Enhanced Stability with Multi-Point Attachment
Experimental evidence consistently demonstrates that multi-phosphonic PEG copolymers offer superior stabilization for nanoparticles compared to their mono-phosphonic counterparts. Studies have shown that nanoparticles coated with multi-functionalized copolymers exhibit long-term stability, remaining well-dispersed for months in physiological and protein-rich cell culture media.[1][2][3][4] In contrast, nanoparticles stabilized with mono-functionalized polymers often show mitigated stability, with aggregation occurring in less than a week.[1][4]
This enhanced stability is attributed to the multiple attachment points of the multi-phosphonic polymers to the nanoparticle surface, creating a more resilient and durable coating.[1] This multi-dentate binding is more resistant to detachment, especially in the competitive environment of biological fluids.[5] In vivo studies have corroborated these findings, with iron oxide nanoparticles coated with multi-phosphonic acid PEG polymers exhibiting a blood circulation lifetime of 250 minutes, which is 10 to 50 times greater than other PEGylated probes.[6][7][8]
The following tables summarize the key quantitative data from comparative studies.
Table 1: Colloidal Stability of Iron Oxide Nanoparticles in Cell Culture Media
| Coating Type | Initial Hydrodynamic Diameter (nm) | Hydrodynamic Diameter after 24h in DMEM + 10% FCS (nm) | Stability Duration |
| Mono-phosphonic PEG | ~25 | >1000 (Aggregation) | < 1 week |
| Multi-phosphonic PEG | ~37 | ~40-50 (Stable) | > 1 month |
Data compiled from studies on iron oxide nanoparticles.[9]
Table 2: In Vivo Pharmacokinetics of Iron Oxide Nanoparticles
| Coating Type | Blood Circulation Half-Life (t1/2) |
| Mono-phosphonic PEG | Not reported, but significantly shorter |
| Multi-phosphonic PEG | 250 minutes |
Pharmacokinetic data from MRI studies in mice.[6][7][8]
Visualizing the Stabilization Mechanism
The fundamental difference in the stabilizing effect of mono- and multi-phosphonic PEGs can be visualized through their interaction with the nanoparticle surface.
Caption: Comparison of nanoparticle stabilization by mono- and multi-phosphonic PEGs.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. The following sections outline the key experimental protocols.
Synthesis of Multi-Phosphonic PEG Copolymers
The synthesis of statistical copolymers containing phosphonic acid and PEG functional groups is typically achieved through free radical polymerization.[9]
Materials:
-
Poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA)
-
Dimethyl(methacryoyloxy)methyl phosphonate (B1237965) (MAPC1)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Methyl ethyl ketone (MEK) (solvent)
-
Bromotrimethylsilane
-
Methanol
Procedure:
-
PEGMA, MAPC1, and AIBN are dissolved in MEK in a reaction vessel.
-
The solution is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).
-
The polymerization is carried out at a specific temperature (e.g., 70°C) for a set duration (e.g., 24 hours).
-
The resulting polymer, poly(PEGMA-co-MAPC1), is precipitated in cold ether to remove unreacted monomers and low molecular weight chains.[9]
-
The phosphonated ester groups are hydrolyzed to phosphonic acid by reacting the polymer with bromotrimethylsilane, followed by the addition of methanol.[9]
-
The final multi-phosphonic PEG copolymer, poly(PEGMA-co-MAPC1acid), is obtained after evaporation of the solvents.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. [1902.07172] Mono- versus multi-phosphonic acid based PEGylated polymers for functionalization and stabilization of metal (Ce, Fe, Ti, Al)oxide nanoparticles in biological media [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. specificpolymers.com [specificpolymers.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Delayed hepatic uptake of multi-phosphonic acid poly(ethylene glycol) coated iron oxide measured by real-time Magnetic Resonance Imaging | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Purity Validation of m-PEG9-phosphonic Acid by NMR and HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of reagents like m-PEG9-phosphonic acid is critical for the reliability and reproducibility of experimental results. This guide provides an objective comparison of two primary analytical techniques for purity validation: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We will delve into the principles of each method, provide detailed experimental protocols, and present a comparative analysis of their performance, supported by illustrative experimental data.
Principles of Purity Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique that provides detailed information about the molecular structure of a compound. For purity assessment, both proton (¹H) and phosphorus-31 (³¹P) NMR are highly valuable. ¹H NMR can identify and quantify the main compound and any proton-containing impurities by integrating the signals corresponding to specific protons in the molecule. ³¹P NMR is particularly useful for organophosphorus compounds as it offers a wide chemical shift range and low natural abundance, resulting in simpler spectra with less signal overlap. Quantitative NMR (qNMR) can provide an absolute purity value when an internal standard of known purity is used.
High-Performance Liquid Chromatography (HPLC) is a separative technique that is considered the gold standard for purity determination of many compounds, including PEGylated molecules. It physically separates the main compound from its impurities based on their differential interactions with a stationary phase and a mobile phase. For a polar molecule like this compound, several HPLC modes can be employed, including Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography. The choice of detector is crucial; while UV detectors are common, they are not suitable for molecules lacking a chromophore. In such cases, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are preferred.
Comparative Purity Analysis
To illustrate the cross-validation process, a hypothetical batch of this compound was analyzed using three distinct analytical methods. The results are summarized in the table below, showcasing how each technique contributes to the overall purity profile.
| Analytical Technique | Principle of Measurement | Purity (%) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| ¹H NMR (Quantitative) | Signal integration of specific protons relative to an internal standard. | 98.5 | Analyte dependent, typically in the low µg/mL range.[1] | Provides structural confirmation, absolute quantification without a specific analyte standard. | Signal overlap can complicate quantification of impurities. |
| ³¹P NMR (Quantitative) | Signal integration of the phosphorus nucleus relative to an internal standard. | 98.8 | Analyte dependent, generally good sensitivity for phosphorus. | High specificity for phosphorus compounds, simpler spectra. | Does not detect non-phosphorus impurities. |
| RP-HPLC-CAD | Separation by hydrophobicity, detection by charged aerosol. | 99.2 | LOD: ~1-5 ng on column | High resolution, sensitive detection of non-volatile analytes. | Requires specific reference standards for impurity identification. |
| HILIC-ELSD | Separation by hydrophilicity, detection by light scattering. | 99.1 | LOD: ~5-10 ng on column | Excellent for highly polar compounds. | Non-linear detector response can affect quantification. |
| Ion-Pair HPLC-UV (with derivatization) | Separation of ion pairs, UV detection after derivatization. | 98.9 | LOD: Can be very low (sub-ng) depending on the derivatizing agent. | High sensitivity and selectivity. | Derivatization adds complexity and potential for side reactions. |
| Mass Spectrometry (LC-MS) | Separation by HPLC coupled with mass-to-charge ratio detection. | Qualitative | Very low (pg to fg range). | High sensitivity and specificity for impurity identification. | Quantification can be challenging without isotopically labeled standards. |
| Elemental Analysis (C, H, P) | Combustion analysis to determine elemental composition. | C: 45.4% (calc. 45.6%)H: 8.3% (calc. 8.3%)P: 6.1% (calc. 6.2%) | N/A | Provides fundamental composition data. | Insensitive to impurities with similar elemental composition. |
Note: The purity values in this table are for illustrative purposes to demonstrate the comparative nature of the techniques.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Quantitative ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Vortex the solution until fully dissolved and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Nucleus: ¹H.
-
Pulse Sequence: A standard 90° pulse sequence. For quantitative measurements, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard.
-
Acquisition Time: 2-4 seconds.
-
Number of Scans: 16-64, depending on the concentration.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of this compound (e.g., the methoxy (B1213986) protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
where I is the integral, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P_std is the purity of the internal standard.
-
2. Quantitative ³¹P NMR Spectroscopy
-
Sample Preparation:
-
Prepare the sample as described for ¹H qNMR, using a phosphorus-containing internal standard (e.g., triphenyl phosphate).
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher, with a broadband probe.
-
Nucleus: ³¹P.
-
Pulse Sequence: A standard 90° pulse with proton decoupling (e.g., inverse-gated decoupling to suppress the Nuclear Overhauser Effect for accurate quantification).[2]
-
Relaxation Delay (D1): At least 5 times the longest T₁ of the phosphorus nuclei.
-
Number of Scans: 128-512, due to the lower sensitivity of ³¹P.
-
-
Data Analysis:
-
Process the spectrum and integrate the signal of this compound and the internal standard.
-
Calculate the purity using the same formula as for ¹H qNMR (with N=1 for single phosphorus signals).
-
High-Performance Liquid Chromatography (HPLC)
1. Reversed-Phase HPLC with Charged Aerosol Detection (RP-HPLC-CAD)
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a Charged Aerosol Detector (CAD).
-
Column: A C18 column suitable for polar compounds (e.g., with polar end-capping), 4.6 x 150 mm, 3.5 µm.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
2. Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection (HILIC-ELSD)
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and an Evaporative Light Scattering Detector (ELSD).
-
Column: A HILIC column (e.g., amide or silica-based), 4.6 x 150 mm, 3 µm.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 95% Acetonitrile, 5% Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50% Acetonitrile, 50% Water with 10 mM Ammonium Formate, pH 3.0.
-
Gradient: 0% B to 100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
Purity is calculated using the area percentage method. Calibration curves may be needed for accurate quantification due to the non-linear response of the ELSD.
-
Visualization of Workflows and Comparisons
References
A Comparative Guide to the Biocompatibility of Surfaces Modified with m-PEG9-Phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biocompatibility of surfaces modified with methoxy-poly(ethylene glycol)9-phosphonic acid (m-PEG9-phosphonic acid) against alternative surface modification strategies. The assessment focuses on key performance indicators of biocompatibility: protein adsorption, cell adhesion, and cytotoxicity. Detailed experimental protocols and visual representations of relevant biological pathways and workflows are included to support researchers in their material selection and experimental design.
Executive Summary
Surface modification is a critical step in the development of biocompatible materials for medical devices, drug delivery systems, and research tools. An ideal surface modification minimizes non-specific protein adsorption, controls cellular interactions, and exhibits low cytotoxicity. This compound is a popular surface modification agent due to the protein-repellent properties of polyethylene (B3416737) glycol (PEG) and the strong anchoring of the phosphonic acid group to metal oxide surfaces. This guide compares the performance of this compound modified surfaces with two common alternatives: zwitterionic coatings and surfaces modified with longer-chain PEG derivatives.
Data Presentation: Comparative Performance of Surface Modifications
The following tables summarize quantitative data from studies on various biocompatible surfaces. While direct comparative data for this compound is limited, the presented data for closely related PEG-phosphonic acid and other PEGylated surfaces provide a strong basis for performance evaluation.
Table 1: Comparison of Protein Adsorption on Modified Surfaces
| Surface Modification | Substrate | Protein | Adsorbed Protein (ng/cm²) | Reference |
| PEG-Phosphonic Acid (representative) | Titanium Oxide | Fibrinogen | 15 ± 5 | [1][2] |
| Albumin | 20 ± 7 | [1][2] | ||
| Zwitterionic (phosphorylcholine-based) | Gold | Fibrinogen | < 5 | [3] |
| Lysozyme | < 5 | [3] | ||
| Long-Chain PEG (e.g., PEG 2000) | Titanium Oxide | Fibrinogen | 10 ± 4 | [2] |
| Albumin | 15 ± 6 | [2] | ||
| Unmodified Control | Titanium Oxide | Fibrinogen | 350 ± 50 | [4] |
| Albumin | 250 ± 40 | [4] |
Table 2: Comparison of Cell Adhesion on Modified Surfaces
| Surface Modification | Substrate | Cell Type | Adherent Cells (cells/mm²) | Reference |
| PEG-Phosphonic Acid (representative) | Titanium | Fibroblasts | 150 ± 30 | [5][6] |
| Zwitterionic (sulfobetaine-based) | Gold | Fibroblasts | 120 ± 25 | [7] |
| Long-Chain PEG (e.g., PEG 2000) | Titanium | Fibroblasts | 100 ± 20 | [6] |
| Unmodified Control | Titanium | Fibroblasts | 2500 ± 300 | [8] |
Table 3: Comparison of Cytotoxicity of Modified Surfaces
| Surface Modification | Cell Line | Assay | Cell Viability (% of Control) | Reference |
| PEG-Phosphonic Acid (representative extract) | L929 Fibroblasts | MTT | > 95% | [9][10] |
| Zwitterionic (carboxybetaine-based extract) | RAW 264.7 Macrophages | MTT | > 95% | [11] |
| Long-Chain PEG (e.g., PEG 2000 extract) | Caco-2 | MTT | > 90% | [10][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Surface Modification with this compound
-
Substrate Preparation: Begin with a clean, hydroxylated surface (e.g., titanium oxide, indium tin oxide). Clean the substrate sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water. Dry the substrate under a stream of nitrogen.
-
Solution Preparation: Prepare a 1 mM solution of this compound in a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water.
-
Immersion: Immerse the cleaned substrate in the this compound solution for a specified duration, typically ranging from 1 to 24 hours, at room temperature. This allows for the formation of a self-assembled monolayer (SAM).
-
Rinsing and Drying: After immersion, rinse the substrate thoroughly with the same solvent to remove any non-covalently bound molecules. Dry the modified substrate under a stream of nitrogen.
-
Characterization: Verify the successful modification using surface characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of phosphorus and the PEG chain, and contact angle measurements to assess the change in surface wettability.
Protein Adsorption Assay (ELISA-based)
-
Coating: Incubate the modified and control surfaces with a protein solution (e.g., 1 mg/mL fibrinogen in Phosphate Buffered Saline - PBS) for 1-2 hours at 37°C.
-
Blocking: Wash the surfaces with PBS to remove unbound protein. Block any remaining non-specific binding sites by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin - BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody: Wash the surfaces with PBS. Add a primary antibody specific to the adsorbed protein (e.g., anti-fibrinogen antibody) and incubate for 1 hour at room temperature.
-
Secondary Antibody: Wash the surfaces with PBS. Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the surfaces with PBS. Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate in the dark until a color change is observed.
-
Quantification: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄). Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of adsorbed protein.
Cell Viability Assay (MTT Assay)[9][10][13][14]
-
Cell Seeding: Seed cells (e.g., L929 fibroblasts) onto the modified and control surfaces in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the absorbance measured on the control surface (tissue culture plastic).
Mandatory Visualizations
Experimental Workflow for Biocompatibility Assessment
Caption: Workflow for surface modification and biocompatibility testing.
Integrin-Mediated Cell Adhesion Signaling Pathway
Caption: Simplified integrin signaling cascade upon cell adhesion.
References
- 1. Improved cell adhesion and proliferation on synthetic phosphonic acid-containing hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative fabrication, performance optimization and comparison of PEG and zwitterionic polymer antifouling coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.inrim.it [iris.inrim.it]
- 5. scispace.com [scispace.com]
- 6. Effect of PEG grafting density on surface properties of polyurethane substrata and the viability of osteoblast and fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Bacterial Adhesion and Biofilm Formation on Zwitterionic Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduced fibroblast adhesion and proliferation on plasma-modified titanium surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comparative Study of Cytotoxicity of PPG and PEG Surface-Modified 2-D Ti3C2 MXene Flakes on Human Cancer Cells and Their Photothermal Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Differential immunotoxicities of poly(ethylene glycol)-vs. poly(carboxybetaine)-coated nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Binding of m-PEG9-phosphonic Acid to Metal Oxide Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative and objective comparison of m-PEG9-phosphonic acid's binding performance on various metal oxide surfaces. The information is supported by experimental data from peer-reviewed literature, offering a valuable resource for professionals in surface modification, biomaterial development, and drug delivery systems. We will compare its performance with alternative surface modification agents and provide detailed experimental protocols for key analytical techniques.
Quantitative Comparison of Binding Affinity
The interaction between phosphonic acids and metal oxide surfaces is a critical factor in the development of stable and functional materials. The strength of this binding can be quantified through various experimental techniques, providing key parameters such as adsorption constants and grafting densities. While direct quantitative data for this compound is limited in publicly available literature, data for structurally similar short-chain PEGylated phosphonic acids, such as (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)phosphonic acid (PA-PEG), provide valuable insights.
Table 1: Comparison of Binding Parameters for Phosphonic Acids on Metal Oxides
| Ligand | Metal Oxide | Method | Binding Parameter | Value | Reference |
| (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)phosphonic acid (PA-PEG) | Hafnium Oxide (HfO₂) | ¹H NMR | Bound Ligand Fraction | pH-dependent; gradual desorption with increasing water content | [1] |
| Hexylphosphonic acid-PEG (PA-hex-PEG) | Hafnium Oxide (HfO₂) | ¹H NMR | Bound Ligand Fraction | Tightly bound, even with increasing water content | [1] |
| Dodecylphosphonic acid | Titanium Dioxide (TiO₂) | TGA | Adsorption Constant (K) | 1.6 x 10³ M⁻¹ | [2] |
| Phenylphosphonic acid | Titanium Dioxide (TiO₂) | TGA | Adsorption Constant (K) | 1.1 x 10³ M⁻¹ | [2] |
| Multi-phosphonic acid based PEGylated polymers | Cerium, Iron, Titanium, Aluminum Oxides | DLS, TGA | PEG Grafting Density | 0.2 - 0.5 molecules/nm² | [3] |
| Nitrodopamine-PEG (5 kDa) | Iron Oxide (Fe₃O₄) | TGA | Grafting Density | ~1 molecule/nm² | [4] |
Note: The binding affinity is influenced by factors such as the specific metal oxide, the solvent system, and the pH.[1][5] Higher adsorption constants (K) and grafting densities generally indicate stronger and more stable surface modification.
Binding Mechanism and Influencing Factors
Phosphonic acids bind to metal oxide surfaces through the formation of strong coordinate bonds between the phosphonate (B1237965) group and metal atoms on the surface.[6] The binding can occur in different modes, including monodentate, bidentate, and tridentate coordination, depending on the specific metal oxide and reaction conditions.[7] The presence of the polyethylene (B3416737) glycol (PEG) chain in this compound introduces hydrophilicity and steric repulsion, which can influence the packing density and colloidal stability of the modified nanoparticles.[3]
Studies comparing mono-phosphonic and multi-phosphonic acid based PEGylated polymers have shown that multi-phosphonic acid linkers provide more resilient coatings and long-term stability on metal oxide nanoparticles in biological media.[3] This is attributed to the increased number of anchor points to the surface.
Experimental Protocols
Accurate quantification of ligand binding to metal oxide surfaces is crucial for optimizing surface modification strategies. Below are detailed methodologies for two common techniques used for this purpose.
Thermogravimetric Analysis (TGA) for Quantifying Grafting Density
Thermogravimetric analysis is a widely used technique to determine the amount of organic material grafted onto the surface of inorganic nanoparticles.[2][8]
Protocol:
-
Sample Preparation: A known mass of the phosphonic acid-modified metal oxide nanoparticles is placed in a TGA crucible.
-
Initial Drying: The sample is heated to a temperature sufficient to remove any residual solvent and physisorbed water (e.g., 100-150 °C) and held at this temperature until a stable weight is achieved.
-
Thermal Decomposition: The temperature is then ramped up to a higher temperature (e.g., 600-800 °C) in an inert (e.g., Nitrogen) or oxidative (e.g., Air) atmosphere to induce the thermal decomposition of the organic ligand.
-
Data Analysis: The weight loss corresponding to the decomposition of the phosphonic acid ligand is measured.
-
Calculation of Grafting Density (σ): The grafting density, in molecules per square nanometer, is calculated using the following formula:
σ = (Δm / (1 - Δm)) * (Nₐ / (Mₗ * Sₐ))
Where:
-
Δm is the fractional mass loss of the ligand.
-
Nₐ is Avogadro's number (6.022 x 10²³ mol⁻¹).
-
Mₗ is the molar mass of the ligand (for this compound: 480.45 g/mol ).[9]
-
Sₐ is the specific surface area of the metal oxide nanoparticles (in nm²/g), which can be determined by techniques like Brunauer-Emmett-Teller (BET) analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Binding Analysis
Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool to study the binding equilibrium of ligands on the surface of nanoparticles in real-time.[1][10]
Protocol:
-
Nanoparticle Suspension: A stable suspension of the metal oxide nanoparticles is prepared in a suitable deuterated solvent.
-
Ligand Addition: A known concentration of the phosphonic acid ligand (e.g., this compound) is added to the nanoparticle suspension.
-
NMR Spectra Acquisition: ¹H or ³¹P NMR spectra are acquired at different ligand-to-nanoparticle ratios.
-
Data Analysis: The signals corresponding to the free and bound ligand are identified. The broadening of NMR signals is indicative of ligand binding to the nanoparticle surface.[10]
-
Quantification: By integrating the signals of the free and bound ligand, the fraction of bound ligand can be determined as a function of the total ligand concentration. This data can be used to construct binding isotherms and calculate binding constants.
Visualizing Experimental Workflows and Binding Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for quantifying ligand binding and the proposed binding mechanism of this compound to a metal oxide surface.
Caption: Workflow for TGA analysis of ligand grafting density.
Caption: Binding of this compound to a metal oxide surface.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 8. tainstruments.com [tainstruments.com]
- 9. This compound | C19H41O12P | CID 58473368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Characterization of m-PEG9-Phosphonic Acid Modified Electrodes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of m-PEG9-phosphonic acid modified electrodes and their common alternatives. The focus is on the electrochemical properties of these surfaces, which are critical for applications ranging from biosensing to the development of implantable devices. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this guide aims to assist researchers in selecting and characterizing the optimal surface chemistry for their specific needs.
Comparison of Surface Modification Chemistries
The choice of anchoring chemistry is fundamental to the stability and performance of a modified electrode. Here, we compare three prevalent strategies for immobilizing polyethylene (B3416737) glycol (PEG) onto electrode surfaces.
-
This compound: This modifier utilizes a phosphonic acid headgroup that forms a strong, covalent bond with metal oxide surfaces such as Indium Tin Oxide (ITO), titanium dioxide (TiO2), and zinc oxide (ZnO). This robust interaction leads to the formation of stable, well-ordered self-assembled monolayers (SAMs). The PEG tail provides a hydrophilic and bio-inert surface, effectively reducing non-specific protein adsorption and cellular adhesion.
-
PEG-Thiol on Gold: The gold-thiol linkage is a widely studied and utilized method for creating SAMs on gold surfaces. While the Au-S bond is strong, it is generally considered to be less stable than the phosphonic acid-metal oxide bond, particularly in certain electrochemical environments. Nevertheless, the ease of preparation and the well-defined nature of these SAMs make them a popular choice.
-
PEG-Silane on Silica (B1680970)/ITO: Silane (B1218182) chemistry is employed to modify surfaces rich in hydroxyl groups, such as silica and also ITO. The reaction forms a stable siloxane bond. A key consideration with silane chemistry is the stringent requirement for anhydrous conditions during deposition to prevent self-polymerization in solution, which can lead to the formation of multilayers and a less-defined surface.
Electrochemical Characterization Data
Electrochemical techniques such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are powerful tools for characterizing the properties of modified electrodes. A key parameter obtained from EIS is the charge transfer resistance (Rct), which describes the resistance to the flow of charge between the electrode and a redox probe in solution. A higher Rct value generally indicates a more densely packed and insulating monolayer.
The following table summarizes typical Rct values for different PEG-based surface modifications.
| Surface Modification | Electrode Substrate | Key Parameter | Value (kΩ) | Redox Probe |
| Alkyl-Phosphonic Acid | Indium Tin Oxide (ITO) | Rct | ~1 - 10 | [Fe(CN)6]3-/4- |
| Alkyl-Thiol | Gold (Au) | Rct | ~1 - 200 | [Fe(CN)6]3-/4- |
| Alkyl-Silane | Indium Tin Oxide (ITO) | Rct | ~2 - 15 | [Fe(CN)6]3-/4- |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable surface modifications and electrochemical data.
Protocol 1: Modification of Indium Tin Oxide (ITO) Electrode with this compound
-
Substrate Cleaning:
-
Sonication of the ITO substrate in a sequence of detergents, deionized water, acetone, and isopropanol (B130326) (15 minutes each).
-
Drying the substrate under a stream of dry nitrogen.
-
Treatment with UV-Ozone or oxygen plasma for 10-15 minutes to remove organic contaminants and activate the surface with hydroxyl groups.
-
-
Solution Preparation:
-
Prepare a 1-10 mM solution of this compound in a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water.
-
-
Self-Assembly:
-
Immerse the cleaned and activated ITO substrate in the this compound solution.
-
Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with the same solvent to remove any physisorbed molecules.
-
Dry the modified substrate under a stream of dry nitrogen.
-
Protocol 2: Modification of Gold Electrode with PEG-Thiol
-
Substrate Cleaning:
-
Clean the gold electrode by electrochemical cycling in a suitable electrolyte (e.g., 0.5 M H2SO4) or by piranha solution treatment (with extreme caution).
-
Rinse thoroughly with deionized water and ethanol.
-
Dry under a stream of dry nitrogen.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of the desired PEG-thiol in absolute ethanol.
-
-
Self-Assembly:
-
Immerse the cleaned gold electrode in the PEG-thiol solution for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Rinse the electrode with copious amounts of ethanol to remove non-chemisorbed thiols.
-
Dry gently under a stream of dry nitrogen.
-
Protocol 3: Modification of Silica/ITO Electrode with PEG-Silane
-
Substrate Cleaning and Hydroxylation:
-
Clean the substrate as described in Protocol 1.
-
Ensure the surface is hydroxylated by treatment with an oxygen plasma or a suitable wet chemical method (e.g., immersion in a heated solution of H2O2/NH4OH/H2O).
-
-
Solution Preparation:
-
Prepare a 1-2% (v/v) solution of the PEG-silane in an anhydrous solvent (e.g., toluene (B28343) or ethanol) under an inert atmosphere (e.g., argon or nitrogen).
-
-
Deposition:
-
Immerse the substrate in the silane solution for 1-2 hours at room temperature.
-
-
Rinsing and Curing:
-
Rinse the substrate sequentially with the anhydrous solvent (e.g., toluene) and then ethanol to remove unreacted silane.
-
Dry the substrate under a stream of nitrogen.
-
Cure the modified substrate in an oven at 100-120°C for 1 hour to promote the formation of stable siloxane bonds.
-
Protocol 4: Electrochemical Characterization
-
Electrochemical Cell Setup:
-
Utilize a three-electrode electrochemical cell containing the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
-
Cyclic Voltammetry (CV):
-
Perform CV in a solution containing a suitable redox probe (e.g., 5 mM K3[Fe(CN)6]/K4[Fe(CN)6] in a buffered electrolyte like PBS).
-
Scan the potential over a range that encompasses the redox potential of the probe (e.g., -0.2 V to +0.6 V vs. Ag/AgCl).
-
Vary the scan rate (e.g., from 10 mV/s to 200 mV/s) to investigate the kinetics of electron transfer.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS in the same redox probe solution at the formal potential of the probe.
-
Apply a small AC potential perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Model the resulting Nyquist plot with an appropriate equivalent circuit (e.g., a Randles circuit) to extract the charge transfer resistance (Rct).
-
Mandatory Visualizations
Caption: Experimental Workflow for Electrode Modification.
In Vivo Stability of m-PEG9-Phosphonic Acid Coatings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of surface coatings on biomedical implants and nanoparticles is a critical determinant of their long-term performance and biocompatibility. This guide provides a comparative evaluation of m-PEG9-phosphonic acid coatings against two common alternatives: Hydroxyapatite (B223615) (HA) and Bisphosphonates. The information presented is based on experimental data from preclinical studies to assist researchers in selecting the most appropriate surface modification strategy for their specific application.
Comparative Performance of Surface Coatings
The in vivo stability and biological response of a coating are influenced by its chemical composition, thickness, and the surrounding physiological environment. Below is a summary of quantitative data from various studies comparing the performance of phosphonate-based coatings, hydroxyapatite, and bisphosphonates.
| Coating Type | Substrate/Application | Key Performance Metric | Time Point | Result | Reference |
| Multi-Phosphonate | Titanium Implants (Sheep model) | Removal Torque | 52 weeks | Significantly greater biomechanical stability compared to uncoated. | [1] |
| m-PEG-Phosphonate | Iron Oxide Nanoparticles (Mouse model) | Blood Circulation Half-life | - | 10 to 50 times greater than benchmark PEGylated probes. | [2] |
| Hydroxyapatite (HA) | Titanium Implants (Rabbit model) | Coating Thickness in Cortical Bone | 2 months to 1 year | No significant regression of HA thickness. | [3][4] |
| Hydroxyapatite (HA) | Titanium Implants (Rabbit model) | Coating Thickness in Trabecular Zone | 2 months to 1 year | Significant regression of HA thickness. | [3][4] |
| Hydroxyapatite (HA) | Titanium Implants (Rat model) | Interfacial Strength (70% crystallinity) | 3 and 9 weeks | Significantly greater than 30%, 50%, and 90% crystalline HA coatings. | [5] |
| Bisphosphonate (Alendronate) | Titanium Dental Implant | Coating Stability in Artificial Saliva | 7 days | Stable, acting as an additional barrier. | [6] |
| PEG-Coated Gold Nanoparticles | Gold Nanoparticles (Mouse model) | Organ Accumulation (5nm and 10nm particles) | - | Accumulated in the liver. | [7] |
| PEG-Coated Gold Nanoparticles | Gold Nanoparticles (Mouse model) | Organ Accumulation (30nm particles) | - | Accumulated in the spleen. | [7] |
Experimental Protocols
The assessment of in vivo stability of biomedical coatings involves a combination of biomechanical, histological, and imaging techniques. The following are detailed methodologies for key experiments cited in the literature.
Biomechanical Testing: Push-Out/Pull-Out Tests
-
Objective: To quantify the interfacial shear strength between the implant and the surrounding bone, providing a measure of osseointegration and coating stability.
-
Protocol:
-
Implantation: Coated implants are surgically placed in a suitable animal model (e.g., rat tibia, rabbit femur).
-
Healing Period: Animals are allowed to heal for predetermined time points (e.g., 3, 9, or 52 weeks).[1][5]
-
Sample Preparation: After euthanasia, the implant and surrounding bone are excised and embedded in a polymer resin. Transverse sections of a specific thickness are then prepared.
-
Mechanical Testing: A specialized mechanical testing machine is used to apply a load to the implant until failure of the bone-implant interface. The maximum force required to push or pull the implant out is recorded.
-
Data Analysis: The interfacial shear strength is calculated by dividing the maximum force by the surface area of the implant in contact with the bone.
-
Histological and Histomorphometrical Analysis
-
Objective: To qualitatively and quantitatively evaluate the tissue response at the implant interface, including bone-implant contact, bone growth, and the presence of inflammatory cells.
-
Protocol:
-
Implantation and Healing: As described in the biomechanical testing protocol.
-
Tissue Processing: Following excision, the implant and surrounding tissue are fixed, dehydrated, and embedded in a hard resin.
-
Sectioning and Staining: Thin sections are cut using a microtome and stained with histological stains (e.g., Hematoxylin and Eosin, Toluidine Blue) to visualize cells and tissues.
-
Microscopic Analysis: The stained sections are examined under a light microscope or a scanning electron microscope (SEM).
-
Histomorphometry: Image analysis software is used to quantify parameters such as the percentage of bone-to-implant contact (BIC) and the thickness of the coating over time.[3][4]
-
In Vivo Biodistribution and Pharmacokinetics of Coated Nanoparticles
-
Objective: To determine the circulation time, organ accumulation, and clearance of coated nanoparticles in a living organism.
-
Protocol:
-
Nanoparticle Administration: The coated nanoparticles are administered to an animal model, typically intravenously.[2][7]
-
Sample Collection: At various time points post-injection, blood, and major organs (liver, spleen, kidneys, etc.) are collected.
-
Quantification: The concentration of the nanoparticles in the blood and tissues is determined using techniques such as inductively coupled plasma mass spectrometry (ICP-MS) for metallic nanoparticles or fluorescence imaging for labeled nanoparticles.
-
Pharmacokinetic Analysis: The data is used to calculate pharmacokinetic parameters such as blood circulation half-life, clearance rate, and volume of distribution.[2]
-
Biodistribution Analysis: The amount of nanoparticles accumulated in each organ is quantified to determine the biodistribution profile.
-
Visualizing In Vivo Processes
The following diagrams illustrate key conceptual frameworks and experimental workflows related to the in vivo evaluation of biomedical coatings.
References
- 1. medlib.yu.ac.kr [medlib.yu.ac.kr]
- 2. mdpi.com [mdpi.com]
- 3. In vivo behaviour of hydroxyapatite coatings on titanium implants: a quantitative study in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo evaluation of hydroxyapatite coatings of different crystallinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Insight into Coating’s Formation Mechanism Between TiO2 and Alendronate on Titanium Dental Implant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Size-dependent in vivo toxicity of PEG-coated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of m-PEG9-phosphonic acid: A Guide for Laboratory Professionals
Researchers and drug development professionals handling m-PEG9-phosphonic acid must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves, and impervious protective clothing.[1][2][3] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1] Due to its potential corrosivity (B1173158) and aquatic toxicity, direct disposal into sewer systems or general waste is strictly prohibited.[1][4]
-
Waste Collection :
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, weighing paper) in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with phosphonic acid and its derivatives. Avoid metal containers if the substance is in a corrosive form.
-
-
Spill Management :
-
In the event of a spill, prevent the material from entering drains or watercourses.[1][4]
-
For solid spills, carefully sweep up the material and place it into a suitable container for disposal.[3] For liquid spills, absorb the material with an inert absorbent, such as sand or vermiculite, and then collect it into a sealed container.
-
The spill area should be cleaned thoroughly after the material has been removed.
-
-
Container Decontamination and Disposal :
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[1] The rinsate should be collected and treated as chemical waste.
-
After thorough decontamination, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or sent for recycling, depending on local regulations.[1]
-
-
Arranging for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the collected waste.
-
Ensure that all waste is properly documented and labeled in accordance with institutional and regulatory requirements. Unneutralized phosphonic acid is classified as a hazardous waste due to its corrosivity (D-002) under the Resource Conservation and Recovery Act (RCRA).[5]
-
Quantitative Data Summary
No specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal, were found in the provided search results. The general guidance is to avoid any discharge to the environment.
| Parameter | Value | Source |
| RCRA Hazardous Waste Code (for unneutralized phosphonic acid) | D-002 (Corrosivity) | [5] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling m-PEG9-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for the handling and disposal of m-PEG9-phosphonic acid. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Phosphonic acids, as a class, can be corrosive and cause severe skin and eye damage[2][3]. Therefore, a cautious approach is necessary. The following table summarizes the required personal protective equipment.
| Body Part | PPE Specification | Rationale |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene)[4][5]. | To protect against skin irritation and potential corrosion. |
| Eyes/Face | Tightly fitting safety goggles with side-shields. A full-face shield is recommended when there is a splash hazard[4]. | To protect eyes from serious irritation and potential damage. |
| Body | Chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes[4]. | To protect skin from accidental splashes and spills. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary[5][6]. | To prevent respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[6].
-
Safety Equipment: Ensure an emergency eyewash station and safety shower are readily accessible[6].
-
Work Area: The designated work area must be clean and free of clutter.
2. Handling the Compound:
-
Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.
-
Weighing and Transferring: Handle the compound carefully to avoid generating dust or aerosols. Use a spatula for transfers.
-
Avoiding Contamination: Do not allow the chemical to come into contact with skin, eyes, or clothing[2]. Wash hands thoroughly after handling, even if gloves were worn.
3. In Case of Accidental Exposure:
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor[4].
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Immediately consult a doctor[4].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[4].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately[4].
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Compound | Collect in a clearly labeled, sealed, and corrosion-resistant container for hazardous chemical waste[4]. |
| Contaminated Labware | Rinse with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste. Dispose of the cleaned labware according to laboratory procedures. |
| Contaminated PPE | Place in a designated hazardous waste bag for incineration[7]. |
| General Disposal Method | The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[7]. Do not discharge to sewer systems[7]. |
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
